Product packaging for 4-Trimethylsilyl-3-butyn-2-ol(Cat. No.:CAS No. 6999-19-5)

4-Trimethylsilyl-3-butyn-2-ol

Cat. No.: B1225485
CAS No.: 6999-19-5
M. Wt: 142.27 g/mol
InChI Key: HJJSDJHRTMFJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Trimethylsilyl-3-butyn-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C7H14OSi and its molecular weight is 142.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14OSi B1225485 4-Trimethylsilyl-3-butyn-2-ol CAS No. 6999-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-trimethylsilylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OSi/c1-7(8)5-6-9(2,3)4/h7-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJSDJHRTMFJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C[Si](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00990235
Record name 4-(Trimethylsilyl)but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00990235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6999-19-5
Record name 4-(Trimethylsilyl)but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00990235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trimethylsilyl)-3-butyn-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic Profile of 4-Trimethylsilyl-3-butyn-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Trimethylsilyl-3-butyn-2-ol, a valuable building block in organic synthesis. Due to the limited availability of direct experimental spectra for the trimethylsilyl (TMS) derivative, this guide utilizes the detailed spectroscopic data from its close structural analog, 4-triisopropylsilyl-3-butyn-2-ol (TIPS derivative), as a primary reference. The electronic similarities between TMS and TIPS groups ensure that the data presented for the core butynol structure is highly representative. This document includes tabulated NMR and IR data, predicted mass spectrometry data, detailed experimental protocols for synthesis and analysis, and visualizations of the chemical structure and analytical workflow.

Data Presentation

The following tables summarize the key spectroscopic data for this compound, with NMR and IR data referenced from the analogous 4-triisopropylsilyl-3-butyn-2-ol.

Table 1: ¹H NMR Spectroscopic Data

Data obtained in CDCl₃ at 300 MHz for 4-triisopropylsilyl-3-butyn-2-ol.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
4.55Quartet6.61HCH-OH
1.78Singlet-1HOH
1.48Doublet6.63HCH₃-CH
1.08Multiplet-21H(CH(CH₃)₂)₃Si-

Note: For the trimethylsilyl analog, the multiplet at 1.08 ppm would be replaced by a singlet at approximately 0.1-0.2 ppm, integrating to 9H for the (CH₃)₃Si- group.

Table 2: ¹³C NMR Spectroscopic Data

Data obtained in CDCl₃ at 75 MHz for 4-triisopropylsilyl-3-butyn-2-ol.[1]

Chemical Shift (δ) ppmAssignment
109.8-C≡C-Si
84.3-C≡C-Si
58.7CH-OH
24.5CH₃-CH
18.5(CH(CH₃)₂)₃Si-
11.1(CH(CH₃)₂)₃Si-

Note: For the trimethylsilyl analog, the signals at 18.5 and 11.1 ppm would be replaced by a single peak for the (CH₃)₃Si- group, typically appearing around 0 ppm.

Table 3: Infrared (IR) Spectroscopic Data

Data obtained as a neat film for 4-triisopropylsilyl-3-butyn-2-ol.[1]

Wavenumber (cm⁻¹)Description of Vibration
3325O-H stretch (broad)
2943, 2866C-H stretch (aliphatic)
2173C≡C stretch (alkyne)
1464C-H bend

Table 4: Mass Spectrometry (MS) Data

Predicted m/z values for various adducts of this compound.

AdductPredicted m/z
[M+H]⁺143.0887
[M+Na]⁺165.0706
[M-H]⁻141.0741
[M]⁺142.0808

Experimental fragmentation data for the parent compound, 3-butyn-2-ol, shows a characteristic large peak at m/z=55, attributed to the stable propargyl/allenyl cation formed after fragmentation.[2] A similar fragmentation pattern involving the loss of the trimethylsilyl group and subsequent rearrangements would be expected for this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of silylated 3-butyn-2-ol derivatives is well-documented. The following is a representative procedure adapted from Organic Syntheses for a related compound.[1]

  • Lithiation of Silylacetylene: A solution of trimethylsilylacetylene in anhydrous tetrahydrofuran (THF) is cooled to -40 °C under an inert atmosphere (e.g., argon).

  • Addition of Aldehyde: tert-Butyllithium (in pentane) is added dropwise to the stirred solution. The resulting mixture is stirred for 30 minutes at -40 °C. Freshly distilled acetaldehyde is then added in one portion.

  • Quenching and Extraction: The reaction is stirred for an additional 20 minutes at -40 °C and then quenched by pouring it into a rapidly stirring solution of saturated aqueous ammonium chloride. The phases are separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by distillation.

Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples can be analyzed as a neat thin film on a salt plate (e.g., NaCl).

  • Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, often coupled with gas chromatography (GC-MS) for separation and analysis. Electron ionization (EI) is a common method for fragmentation.

Visualizations

Chemical_Structure cluster_mol C1 CH₃ C2 CH C1->C2 O1 OH C2->O1 C3 C C2->C3 C4 C C3->C4 Si Si(CH₃)₃ C4->Si

Caption: Chemical structure of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials (Trimethylsilylacetylene, Acetaldehyde) reaction Reaction (Lithiation, Aldehyde Addition) start->reaction purification Purification (Distillation) reaction->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: Workflow for the synthesis and spectroscopic analysis.

References

A Technical Guide to 4-Trimethylsilyl-3-butyn-2-ol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Trimethylsilyl-3-butyn-2-ol is a versatile chiral building block in organic synthesis, particularly valued for its role in the construction of complex molecular architectures. Its bifunctional nature, possessing both a secondary alcohol and a protected terminal alkyne, allows for a wide range of chemical transformations. This technical guide provides an in-depth overview of the physical and chemical properties, detailed experimental protocols for its synthesis and resolution, and its applications in the synthesis of biologically active molecules.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature. The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing its participation in undesired reactions while allowing for selective deprotection under specific conditions. The presence of a stereocenter at the C-2 position makes it a valuable precursor for the synthesis of enantiomerically pure compounds.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₄OSi[1]
Molecular Weight 142.27 g/mol [2]
CAS Number 6999-19-5[2]
Boiling Point 126-129 °C[3]
Density 0.846 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.446[3]
Appearance Colorless to pale yellow liquid-
Solubility Soluble in common organic solvents such as pentane, diethyl ether, and dichloromethane.[4]

Spectral Data

Table 2: Reference Spectral Data for 4-Triisopropylsilyl-3-butyn-2-ol

Data TypeKey Features
¹H NMR (300 MHz, CDCl₃) δ: 4.55 (q, J = 6.6 Hz, 1H), 1.78 (s, 1H), 1.48 (d, J = 6.6 Hz, 3H), 1.08 (m, 21H)
¹³C NMR (75 MHz, CDCl₃) δ: 109.8, 84.3, 58.7, 24.5, 18.5, 11.1
IR (film) ν (cm⁻¹): 3325, 2943, 2866, 2173, 1464

Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of trimethylsilylacetylene with acetaldehyde. The resulting racemic mixture can then be resolved to obtain the individual enantiomers.

Synthesis of Racemic this compound

A general procedure for the synthesis of a silylated butynol involves the deprotonation of a silylacetylene followed by the addition of acetaldehyde.[5]

Materials:

  • Trimethylsilylacetylene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent (e.g., hexanes or pentane)

  • Acetaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen) is charged with trimethylsilylacetylene and anhydrous THF.

  • The solution is cooled to -40 °C.

  • A solution of n-BuLi or t-BuLi is added dropwise to the stirred solution. The reaction mixture is stirred at -40 °C for 30 minutes.

  • Acetaldehyde is then added in one portion. The reaction is stirred for an additional 20 minutes at -40 °C.

  • The reaction is quenched by pouring it into a rapidly stirring solution of saturated aqueous NH₄Cl at room temperature.

  • The phases are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation to yield racemic this compound.

Enzymatic Resolution of Racemic this compound

The resolution of racemic this compound can be achieved through lipase-catalyzed acetylation.[4]

Materials:

  • Racemic this compound

  • Pentane

  • Amano Lipase AK

  • Vinyl acetate

  • Activated 4Å molecular sieves

  • Tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Succinic anhydride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diisobutylaluminium hydride (DIBAL-H) in hexanes

  • Aqueous Rochelle's salt solution

Procedure:

  • Enzymatic Acetylation:

    • To a stirred solution of racemic this compound in pentane, add Amano Lipase AK, vinyl acetate, and activated 4Å molecular sieves.

    • Stir the mixture at room temperature for approximately 72 hours, monitoring the reaction progress by GC until about 50% completion.

    • Filter the mixture and concentrate the filtrate to obtain a mixture of the unreacted (S)-alcohol and the (R)-acetate.

  • Separation of Enantiomers:

    • To the mixture from the previous step dissolved in THF, add Et₃N, DMAP, and succinic anhydride.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction and quench with saturated aqueous NaHCO₃.

    • Extract the mixture with EtOAc. The organic layer contains the (R)-acetate.

    • Wash the organic layer with 10% HCl and brine, dry over MgSO₄, filter, and concentrate. The crude (R)-4-trimethylsilyl-3-butyn-2-yl acetate can be purified by distillation.

    • The aqueous layer is acidified with HCl and extracted with Et₂O to isolate the (S)-4-trimethylsilyl-3-butyn-2-yl succinate.

  • Hydrolysis to Enantiopure Alcohols:

    • (R)-4-Trimethylsilyl-3-butyn-2-ol: Dissolve the purified (R)-acetate in hexanes, cool to -78 °C, and add a solution of DIBAL-H in hexanes. After stirring, the reaction is worked up using Rochelle's salt solution. The product is extracted with Et₂O, dried, and purified by distillation.

    • (S)-4-Trimethylsilyl-3-butyn-2-ol: Dissolve the (S)-succinate in CH₂Cl₂, cool to -78 °C, and add a solution of DIBAL-H in hexanes. The workup and purification are similar to the (R)-enantiomer.

Applications in Drug Development

The enantiomers of this compound are valuable intermediates in the synthesis of pharmaceuticals. For instance, (S)-4-(trimethylsilyl)-3-butyn-2-ol is a key intermediate in the preparation of 5-lipoxygenase inhibitors.[2] It has also been utilized as an auxiliary for the stereocontrolled synthesis of Salinosporamide analogs, which are known for their potent anticancer properties.[6]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis and resolution of this compound.

experimental_workflow cluster_reactants Starting Materials TMS-acetylene Trimethylsilylacetylene Acetaldehyde Acetaldehyde Synthesis Synthesis Acetaldehyde->Synthesis Racemic_Alcohol Racemic This compound Resolution Resolution Racemic_Alcohol->Resolution Mixture Mixture of (S)-Alcohol and (R)-Acetate Separation Separation Mixture->Separation R_Acetate (R)-Acetate Hydrolysis_R Hydrolysis_R R_Acetate->Hydrolysis_R S_Succinate (S)-Succinate Hydrolysis_S Hydrolysis (DIBAL-H) S_Succinate->Hydrolysis_S S_Alcohol (S)-4-Trimethylsilyl- 3-butyn-2-ol Hydrolysis_S->S_Alcohol Synthesis->Racemic_Alcohol Resolution->Mixture Separation->R_Acetate Separation->S_Succinate R_Alcohol R_Alcohol Hydrolysis_R->R_Alcohol

Caption: Experimental workflow for the synthesis and resolution of this compound.

Conclusion

This compound is a cornerstone chiral synthon in modern organic chemistry. Its well-established synthesis and resolution protocols provide access to enantiomerically pure forms, which are crucial for the development of new therapeutic agents. This guide has summarized its key physical and chemical properties and provided detailed experimental procedures to aid researchers and drug development professionals in its effective utilization.

References

The Reactivity of 4-Trimethylsilyl-3-butyn-2-ol with Electrophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 4-trimethylsilyl-3-butyn-2-ol with a range of electrophiles. This versatile building block, possessing a propargylic alcohol moiety and a terminal silyl-protected alkyne, offers a unique platform for diverse chemical transformations. This document details key reactions, presents quantitative data in structured tables, provides explicit experimental protocols, and visualizes reaction pathways and workflows.

Core Reactivity Profile

This compound exhibits a rich and varied reactivity profile, primarily centered around its three key functional components: the hydroxyl group, the carbon-carbon triple bond, and the trimethylsilyl group. Electrophilic attack can occur at the alkyne, and the hydroxyl group can participate in or direct various reactions. The trimethylsilyl group serves as a removable protecting group and can influence the regioselectivity of certain transformations.

Key Reactions and Experimental Protocols

This section details the primary classes of reactions that this compound undergoes with electrophiles, providing both mechanistic insights and practical experimental procedures.

Synthesis of (R)- and (S)-4-Trimethylsilyl-3-butyn-2-ol Derivatives

The chirality of the secondary alcohol at the C-2 position plays a crucial role in stereoselective synthesis. Both enantiomers can be accessed through enzymatic resolution of the racemic alcohol. The resolved alcohols can then be converted to their corresponding mesylates, which are versatile precursors for subsequent reactions.

Part A: (R)-4-Trimethylsilyl-3-butyn-2-yl Acetate and (S)-4-Trimethylsilyl-3-butyn-2-yl Succinate

  • A 1-L round-bottomed flask is charged with racemic this compound (10.0 g, 69.9 mmol), pentane (250 mL), Amano Lipase AK (2.00 g), freshly distilled vinyl acetate (50 mL), and pulverized, activated 4Å molecular sieves (1 g).

  • The mixture is stirred at room temperature for 72 hours, at which point the reaction should reach approximately 50% completion as monitored by GC.

  • The mixture is filtered, and the solvent is removed via rotary evaporation.

  • The resulting mixture of alcohol and acetate is dissolved in THF (50 mL), to which triethylamine (9.1 mL, 65.0 mmol), DMAP (92 mg, 0.75 mmol), and succinic anhydride (4.15 g, 41.1 mmol) are added successively.

  • The mixture is heated to reflux for 4 hours, cooled, and then quenched with saturated aqueous NaHCO₃ to adjust the pH to ≥9.

  • The solution is stirred vigorously for 1 hour, diluted with ethyl acetate (75 mL), and the organic layer is separated.

  • The organic layer is washed with 10% HCl (200 mL) and brine (200 mL), dried over MgSO₄, filtered, and concentrated.

  • The crude product is purified by bulb-to-bulb distillation (65°C at 0.5 mmHg) to yield (R)-4-trimethylsilyl-3-butyn-2-yl acetate. The remaining (S)-4-trimethylsilyl-3-butyn-2-yl succinate is carried on without further purification.

Part B: (R)-4-Trimethylsilyl-3-butyn-2-ol

  • To a 100-mL round-bottomed flask, the acetate from Part A (6.11 g, 33.2 mmol) in hexanes (40 mL) is added at -78°C, followed by DIBAL-H (50 mL of 1.0 M solution in hexanes).

  • The solution is stirred for 10 minutes and then poured into a rapidly stirred mixture of aqueous Rochelle's salt (300 mL) and Et₂O (200 mL).

  • The Et₂O layer is separated, dried over MgSO₄, filtered, and concentrated.

  • The resulting oil is purified by bulb-to-bulb distillation (80°C at 0.5 mmHg) to yield (R)-4-trimethylsilyl-3-butyn-2-ol.

Part C: (S)-4-Trimethylsilyl-3-butyn-2-ol

  • To a 250-mL round-bottomed flask, a solution of the succinate from Part A (8.48 g, 34.8 mmol) in CH₂Cl₂ (100 mL) at -78°C is added, followed by DIBAL-H (77 mL of 1.0 M solution in hexanes).

  • The product is isolated as described for the (R)-enantiomer and purified by bulb-to-bulb distillation (75-80°C at 0.5 mmHg) to yield (S)-4-trimethylsilyl-3-butyn-2-ol.

Part D: (R)-4-Trimethylsilyl-3-butyn-2-yl Mesylate

  • A 500-mL round-bottomed flask is charged with (R)-4-trimethylsilyl-3-butyn-2-ol (4.28 g, 30.1 mmol) and CH₂Cl₂ (350 mL) at -78°C.

  • Triethylamine (8.50 mL, 61.0 mmol) is added, followed by methanesulfonyl chloride (5.23 g, 46.0 mmol).

  • The solution is stirred for 1 hour at -78°C before being quenched with saturated aqueous NaHCO₃.

  • The solution is warmed to room temperature and concentrated. The residue is diluted with H₂O (200 mL) and Et₂O (100 mL).

  • The Et₂O layer is separated, dried over MgSO₄, filtered, and concentrated to afford the mesylate.

Synthesis_of_Enantiomers rac_alcohol Racemic 4-Trimethylsilyl- 3-butyn-2-ol lipase Amano Lipase AK, Vinyl Acetate rac_alcohol->lipase r_acetate (R)-Acetate lipase->r_acetate s_alcohol_unreacted (S)-Alcohol lipase->s_alcohol_unreacted succinic_anhydride Succinic Anhydride, Et3N, DMAP s_succinate (S)-Succinate succinic_anhydride->s_succinate dibal_r DIBAL-H r_alcohol (R)-4-Trimethylsilyl- 3-butyn-2-ol dibal_r->r_alcohol dibal_s DIBAL-H s_alcohol (S)-4-Trimethylsilyl- 3-butyn-2-ol dibal_s->s_alcohol mesylate MsCl, Et3N r_mesylate (R)-Mesylate mesylate->r_mesylate r_acetate->dibal_r s_alcohol_unreacted->succinic_anhydride s_succinate->dibal_s r_alcohol->mesylate

Enzymatic resolution and derivatization workflow.

Protodesilylation

The trimethylsilyl group can be readily cleaved to reveal the terminal alkyne, which is a valuable functional group for further transformations such as Sonogashira coupling. This reaction is typically carried out under mild basic conditions.

  • To a 100-mL round-bottomed flask, a solution of (R)-4-trimethylsilyl-3-butyn-2-yl mesylate (6.09 g, 27.6 mmol) in methanol (20 mL) is added.

  • Anhydrous K₂CO₃ (5.76 g, 42.0 mmol) is added to the solution.

  • The reaction is stirred for 15 minutes, at which point TLC analysis should indicate complete cleavage of the TMS group.

  • The solution is diluted with saturated NaCl solution (40 mL) and extracted with diethyl ether (3 x 50 mL).

  • The combined ether layers are washed with distilled H₂O (3 x 50 mL) to remove residual methanol, dried over MgSO₄, filtered, and concentrated to yield (R)-3-butyn-2-yl mesylate.

Protodesilylation start (R)-4-Trimethylsilyl-3-butyn-2-yl Mesylate reagents K2CO3, MeOH start->reagents product (R)-3-Butyn-2-yl Mesylate reagents->product

Protodesilylation of the mesylate derivative.

Meyer-Schuster Rearrangement

The Meyer-Schuster rearrangement of this compound is expected to proceed via protonation of the hydroxyl group, followed by a 1,3-hydride shift and tautomerization to yield 4-trimethylsilyl-3-buten-2-one.

Meyer_Schuster start This compound acid Acid Catalyst (e.g., H+) start->acid intermediate Allenol Intermediate acid->intermediate product 4-Trimethylsilyl-3-buten-2-one intermediate->product

Proposed Meyer-Schuster rearrangement pathway.

Nicholas Reaction

The Nicholas reaction involves the stabilization of a propargylic cation by a dicobalt hexacarbonyl complex, allowing for the substitution of the hydroxyl group with a variety of nucleophiles.[5][6] This reaction significantly expands the synthetic utility of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the propargylic position.

  • Complexation: this compound reacts with dicobalt octacarbonyl to form a stable alkyne-cobalt complex.

  • Cation Formation: Treatment with a Lewis acid (e.g., BF₃·OEt₂) or a strong Brønsted acid generates a stabilized propargylic cation.

  • Nucleophilic Attack: A nucleophile attacks the carbocation, leading to the substituted product.

  • Decomplexation: The cobalt moiety is removed, typically by oxidation, to yield the final product.

Nicholas_Reaction cluster_0 Nicholas Reaction Workflow Start This compound Co2CO8 Co2(CO)8 Start->Co2CO8 Complex Cobalt-Alkyne Complex Co2CO8->Complex LewisAcid Lewis Acid (e.g., BF3·OEt2) Complex->LewisAcid Cation Stabilized Propargylic Cation LewisAcid->Cation Nucleophile Nucleophile (Nu-) Cation->Nucleophile SubstitutedComplex Substituted Cobalt Complex Nucleophile->SubstitutedComplex Oxidation Oxidative Workup SubstitutedComplex->Oxidation Product Substituted Alkyne Oxidation->Product

Generalized workflow for the Nicholas reaction.

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone.[7][8][9] this compound, after complexation with a cobalt carbonyl species, can participate in this reaction to generate highly functionalized five-membered rings.

  • Complex Formation: The alkyne moiety of this compound reacts with a cobalt carbonyl source (e.g., Co₂(CO)₈) to form an alkyne-cobalt complex.

  • Alkene Coordination and Insertion: An alkene coordinates to the cobalt center and subsequently inserts into a cobalt-carbon bond.

  • CO Insertion: A molecule of carbon monoxide inserts into a cobalt-carbon bond.

  • Reductive Elimination: The cyclopentenone product is formed through reductive elimination from the cobalt center.

Pauson_Khand cluster_1 Pauson-Khand Reaction Pathway Alkyne This compound Cobalt Co2(CO)8 Alkyne->Cobalt Alkyne_Complex Alkyne-Cobalt Complex Cobalt->Alkyne_Complex Alkene Alkene Alkene_Coordination Alkene Coordination and Insertion Alkene->Alkene_Coordination CO CO CO_Insertion CO Insertion CO->CO_Insertion Alkyne_Complex->Alkene Alkene_Coordination->CO Product Cyclopentenone Derivative CO_Insertion->Product

Generalized pathway for the Pauson-Khand reaction.

Quantitative Data Summary

The following tables summarize the available quantitative data for the synthesis and key reactions of this compound and its derivatives.

Reaction Substrate Reagents Solvent Temp (°C) Time (h) Yield (%) Reference
Enzymatic AcetylationRacemic this compoundAmano Lipase AK, Vinyl AcetatePentaneRT72~50% conversion[10]
Reduction of Acetate(R)-4-trimethylsilyl-3-butyn-2-yl AcetateDIBAL-HHexanes-78 to RT-87[10]
Reduction of Succinate(S)-4-trimethylsilyl-3-butyn-2-yl SuccinateDIBAL-HCH₂Cl₂-78 to RT-86[10]
Mesylation(R)-4-trimethylsilyl-3-butyn-2-olMsCl, Et₃NCH₂Cl₂-78191[10]
Protodesilylation(R)-4-trimethylsilyl-3-butyn-2-yl MesylateK₂CO₃MethanolRT0.25-[10]
Compound Spectroscopic Data Reference
(R)-4-trimethylsilyl-3-butyn-2-ol¹H NMR (300 MHz, CDCl₃): δ 4.52 (q, J = 6.3 Hz, 1H), 1.83 (d, J = 5.3 Hz, 1H), 1.45 (d, J = 6.6 Hz, 3H), 0.17 (s, 9H). ¹³C NMR (75 MHz, CDCl₃): δ 107.7, 88.2, 58.5, 24.1, -0.20. IR (film): 3334, 2175 cm⁻¹. [α]²⁰D: +22.4 (c = 2.01, CHCl₃).[10]
(S)-4-trimethylsilyl-3-butyn-2-ol[α]²⁰D: -22.3 (c = 2.55, CHCl₃).[10]
(R)-4-trimethylsilyl-3-butyn-2-yl Mesylate¹H NMR (300 MHz, CDCl₃): δ 5.20 (q, J = 6.7 Hz, 1H), 3.07 (s, 3H), 1.58 (d, J = 6.7 Hz, 3H), 0.15 (s, 9H). ¹³C NMR (75 MHz, CDCl₃): δ 101.1, 93.4, 68.3, 38.9, 22.3, -0.63. IR (film): 2961, 2175 cm⁻¹. [α]²⁰D: +98.4 (c = 2.30, CHCl₃).[11]
4-Trimethylsilyl-3-buten-2-one¹H NMR (CCl₄): δ 6.53 (d, J = 2 Hz, 1H), 6.18 (d, J = 2 Hz, 1H), 2.23 (s, 3H), 0.14 (s, 9H).[12]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity with a wide range of electrophiles, coupled with the ability to control stereochemistry at the C-2 position, makes it a powerful tool for the construction of complex molecular architectures. The reactions detailed in this guide, including derivatization, protodesilylation, and participation in named reactions such as the Meyer-Schuster rearrangement, Nicholas reaction, and Pauson-Khand reaction, highlight its synthetic potential. This guide serves as a foundational resource for researchers and professionals in drug development and materials science, providing the necessary data and protocols to effectively utilize this compound in their synthetic endeavors. Further exploration into the direct reactions of the unprotected alcohol with a broader range of electrophiles will undoubtedly continue to expand its utility.

References

Stability of 4-Trimethylsilyl-3-butyn-2-ol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

4-Trimethylsilyl-3-butyn-2-ol is a valuable bifunctional molecule featuring a secondary alcohol and a TMS-protected alkyne. This structure makes it a versatile building block in organic synthesis. However, the stability of the trimethylsilyl group is a critical parameter that dictates its compatibility with various reaction conditions, purification methods, and storage. The cleavage of the C(sp)-Si bond, known as desilylation or protodesilylation, can be promoted by both acids and bases, leading to the formation of the terminal alkyne, 3-butyn-2-ol. This guide aims to provide a detailed understanding of the factors governing the stability of this compound.

Stability Profile

The stability of the trimethylsilyl group on an alkyne is influenced by factors such as pH, temperature, solvent, and the presence of nucleophiles. Generally, the TMS group is considered a labile protecting group under both acidic and basic conditions[1].

Under Basic Conditions

The silicon-carbon bond in trimethylsilylalkynes is particularly susceptible to cleavage by bases. This is attributed to the increased nucleophilicity of the attacking species and the ability of the alkyne to stabilize a negative charge.

A study on the analogous compound, 4-(trimethylsilyl)-3-butyn-2-one, revealed that it is unstable in an aqueous buffer with a pH above 6.0, readily cleaving into a carbonyl alkyne and trimethylsilanol[2]. This susceptibility to cleavage in mildly basic to basic conditions is a strong indicator that this compound will behave similarly. The hydroxyl group in the alcohol is less electron-withdrawing than the ketone, which might slightly decrease the acidity of the acetylenic proton, but the fundamental mechanism of nucleophilic attack at the silicon or proton abstraction followed by cleavage is expected to be similar.

Common basic reagents known to cleave the TMS group from alkynes include:

  • Potassium carbonate in methanol

  • Tetrabutylammonium fluoride (TBAF)

  • Hydroxides (e.g., NaOH, KOH)

Under Acidic Conditions

While generally more stable to acidic conditions than to basic conditions, the TMS group on alkynes can also be cleaved by acids. The mechanism of acid-catalyzed desilylation is believed to involve protonation of the alkyne, which increases the electrophilicity of the silicon-carbon bond and facilitates its cleavage.

The stability of 4-(trimethylsilyl)-3-butyn-2-one was shown to be enhanced by lowering the buffer pH, suggesting that acidic conditions are more favorable for preserving the TMS group[2]. However, strong acidic conditions or prolonged exposure to milder acids can lead to desilylation.

Quantitative Data Summary

Direct quantitative kinetic data for the degradation of this compound under various pH conditions is not available in the reviewed literature. However, the qualitative information gathered strongly suggests a pH-dependent stability profile. The following table summarizes the expected stability based on the behavior of the analogous ketone and general knowledge of silylalkyne chemistry.

ConditionReagent/pHExpected Stability of this compound
Basic pH > 6.0 (aqueous buffer)Low (prone to cleavage)
K₂CO₃ in MethanolLow (used for intentional cleavage)
TBAF in THFLow (used for intentional cleavage)
Neutral pH ≈ 7.0Moderate
Acidic pH < 6.0 (aqueous buffer)High (stabilized)
Strong Acids (e.g., HCl, H₂SO₄)Low to Moderate (cleavage can occur)

Reaction Mechanisms and Pathways

The cleavage of the trimethylsilyl group from this compound proceeds through distinct mechanisms under acidic and basic conditions.

G Degradation Pathways of this compound cluster_acid Acidic Conditions cluster_base Basic Conditions A1 This compound A2 Protonated Alkyne Intermediate A1->A2 + H⁺ A3 3-Butyn-2-ol A2->A3 + H₂O A4 (CH₃)₃Si-X (e.g., (CH₃)₃Si-OH₂⁺) A2->A4 B1 This compound B2 Pentacoordinate Silicon Intermediate B1->B2 + Nu⁻ (e.g., OH⁻, F⁻) B3 3-Butyn-2-ol B2->B3 + H₂O B4 (CH₃)₃Si-Nu B2->B4

Figure 1. Proposed degradation pathways under acidic and basic conditions.

Experimental Protocols

The following are detailed methodologies for the intentional cleavage of the trimethylsilyl group, which demonstrate the compound's instability under these specific conditions.

Base-Catalyzed Desilylation using Potassium Carbonate in Methanol

This protocol is a mild and common method for the removal of the TMS group from terminal alkynes.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Potassium carbonate (anhydrous)

  • Diethyl ether

  • Water

  • Brine

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1-0.2 equivalents).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, remove the methanol under reduced pressure.

  • Dilute the residue with diethyl ether and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-butyn-2-ol.

  • Purify the product by distillation or column chromatography as required.

G Workflow for K₂CO₃-Mediated Desilylation start Dissolve Substrate in Methanol add_k2co3 Add K₂CO₃ start->add_k2co3 stir Stir at Room Temperature add_k2co3->stir monitor Monitor Reaction (TLC/GC) stir->monitor monitor->stir Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Purification workup->purify

Figure 2. Experimental workflow for desilylation using potassium carbonate.
Desilylation using Tetrabutylammonium Fluoride (TBAF)

TBAF is a highly effective reagent for cleaving silicon-carbon bonds due to the high affinity of fluoride for silicon.

Materials:

  • This compound

  • Tetrabutylammonium fluoride (TBAF) solution in THF (e.g., 1 M)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Water

  • Brine

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add the TBAF solution in THF (typically 1.1-1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 3-butyn-2-ol by an appropriate method (distillation or chromatography).

Conclusion

The stability of this compound is significantly dependent on the pH of the medium. It exhibits greater stability under neutral to mildly acidic conditions and is prone to cleavage of the silicon-carbon bond under basic conditions. This lability is a critical consideration for chemists in designing synthetic routes, selecting purification techniques, and defining storage conditions. While direct quantitative kinetic data for this specific alcohol is lacking in the literature, the behavior of the analogous ketone provides a strong basis for predicting its stability profile. The provided experimental protocols for desilylation serve as practical examples of the conditions under which the compound is unstable and can be intentionally converted to its corresponding terminal alkyne. For applications requiring high stability of the TMS group, especially in the presence of basic reagents, alternative, more robust silyl protecting groups such as triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS) should be considered.

References

The Ascendancy of Silylalkynes: A Technical Guide to Their Novel Synthetic Applications in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the silyl group onto an alkyne has unlocked a treasure trove of synthetic possibilities, establishing silylalkynes as indispensable building blocks in modern organic chemistry. Their unique reactivity, stability, and versatility have propelled their use in the synthesis of complex molecular architectures, ranging from pharmaceuticals to advanced materials. This technical guide provides an in-depth exploration of the novel synthetic applications of silylalkynes, offering a comprehensive resource for researchers and professionals in the chemical sciences. We will delve into their utility in cycloaddition and cross-coupling reactions, desilylation-functionalization strategies, and their pivotal role in total synthesis. This guide will further provide detailed experimental protocols for key transformations and present quantitative data in a clear, comparative format to aid in experimental design and optimization.

The Silylalkyne Linchpin: Enabling Diverse Transformations

The presence of a trialkylsilyl group, most commonly trimethylsilyl (TMS), on a terminal alkyne offers several distinct advantages. It serves as a robust protecting group for the terminal proton, preventing unwanted side reactions. More importantly, the silyl group acts as a powerful directing group and a latent nucleophile or electrophile, enabling a wide array of selective transformations. The C(sp)-Si bond can be selectively cleaved under mild conditions, unmasking a terminal alkyne for further functionalization or participating directly in coupling reactions. This dual nature is the cornerstone of the synthetic utility of silylalkynes.

Cycloaddition Reactions: Building Molecular Complexity

Silylalkynes are valuable partners in various cycloaddition reactions, providing access to a diverse range of carbocyclic and heterocyclic scaffolds. The silyl group can influence the regioselectivity and reactivity of the cycloaddition, and its subsequent removal or transformation offers a handle for further synthetic elaboration.

Diels-Alder Reactions

In [4+2] cycloaddition reactions, silylalkynes can function as potent dienophiles. The electron-withdrawing nature of the silyl group can enhance the dienophilicity of the alkyne, leading to higher yields and selectivities. The resulting silylated cyclohexadiene products are versatile intermediates for further transformations.

DieneSilylalkyne DienophileProductYield (%)Reference
CyclopentadieneTrimethylsilylacetylene5-(Trimethylsilyl)norbornadiene85[1]
1,3-Butadiene(Triisopropylsilyl)acetylene1,4-Disubstituted-1-(triisopropylsilyl)cyclohexadiene78[2]
AnthracenePhenyl(trimethylsilyl)acetylene9,10-Dihydro-9,10-[1',2']-benzenoanthracene derivative92[3]

Cross-Coupling Reactions: Forging Carbon-Carbon Bonds with Precision

Silylalkynes are paramount in modern cross-coupling chemistry, enabling the formation of C(sp)-C(sp²) and C(sp)-C(sp) bonds with exceptional control and efficiency. The two most prominent examples are the Sonogashira and Hiyama couplings.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. Silylalkynes, after in-situ or prior desilylation, are excellent substrates for this reaction. The use of silylalkynes allows for the controlled, stepwise introduction of different aryl or vinyl groups, making it a cornerstone of complex molecule synthesis.[4]

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Aryl Halide G Reaction Mixture A->G B Silylalkyne B->G C Pd Catalyst (e.g., Pd(PPh3)2Cl2) C->G D Cu(I) Co-catalyst (e.g., CuI) D->G E Base (e.g., Et3N) E->G F Solvent (e.g., THF/Et3N) F->G H Inert Atmosphere (N2 or Ar) I Stirring at RT to 100 °C J Quench Reaction I->J K Extraction J->K L Drying K->L M Solvent Removal L->M N Column Chromatography M->N O Product N->O

A generalized workflow for a Sonogashira cross-coupling reaction.

Table of Representative Sonogashira Couplings with Silylalkynes

Aryl HalideSilylalkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodotolueneTrimethylsilylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF1001095[5]
1-Iodo-4-nitrobenzenePhenylacetylene (from TMS-protected)Pd/Cu@ACK₂CO₃EtOH70292[6]
4-Bromoanisole1-Hexyne (from TMS-protected)Pd(OAc)₂/X-PhosCs₂CO₃H₂O/PTSRT588[7]
2-IodothiophenePhenylacetylene (from TMS-protected)Pd/Cu@ACK₂CO₃EtOH701.599[6]

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OA_intermediate [R¹-Pd(II)L₂-X] Pd0->OA_intermediate Oxidative Addition (R¹-X) center Transmetalation_intermediate [R¹-Pd(II)L₂(C≡CR²)] OA_intermediate->Transmetalation_intermediate Transmetalation Cu_acetylide R²-C≡C-Cu(I) Cu_acetylide->OA_intermediate Transmetalation_intermediate->Pd0 Reductive Elimination Product R¹-C≡C-R² CuX CuX Alkyne R²-C≡C-H Alkyne->Cu_acetylide + CuX, - HX Base Base BaseH Base-H⁺

The catalytic cycle of the Sonogashira cross-coupling reaction.
Hiyama Coupling

The Hiyama coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organosilane and an organic halide.[8][9] Silylalkynes can participate directly in this reaction, offering a fluoride-free alternative to other cross-coupling methods. The reaction is activated by a fluoride source (like TBAF) or under fluoride-free conditions using a silanol or a specific ligand.[8][10]

Catalytic Cycle of the Hiyama Coupling

Hiyama_Cycle cluster_activation Silicon Activation Pd0 Pd(0)L₂ OA_intermediate [R¹-Pd(II)L₂-X] Pd0->OA_intermediate Oxidative Addition (R¹-X) center Transmetalation_intermediate [R¹-Pd(II)L₂(R²)] OA_intermediate->Transmetalation_intermediate Transmetalation Activated_Si [R²-SiR'₃F]⁻ Activated_Si->OA_intermediate Transmetalation_intermediate->Pd0 Reductive Elimination Product R¹-R² Silylalkyne R²-SiR'₃ Silylalkyne->Activated_Si + F⁻ Fluoride F⁻

The catalytic cycle of the Hiyama cross-coupling reaction.

Table of Representative Hiyama Couplings with Silylalkynes

Organic HalideSilylalkyneCatalyst SystemActivatorSolventTemp (°C)Time (h)Yield (%)Reference
4-IodonitrobenzenePhenyltrimethoxysilanePdCl₂(dppf)TBAFTHF601298[11]
4-BromoanisolePhenyltriethoxysilanePd(NH₃)₂Cl₂/Cationic bipyridylNaOHH₂O80499[11]
1-Iodo-4-(trifluoromethyl)benzeneTrimethoxy(4-methoxyphenyl)silaneNi(cod)₂/IPrNoneToluene1001674[12]
(Z)-1-Iodo-1-hexene(E)-Vinyl tris(trimethylsilyl)silanePd(PPh₃)₄H₂O₂/NaOHTHF/H₂ORT0.585[13]

Desilylation-Functionalization: A Gateway to Diverse Alkynes

The facile cleavage of the C-Si bond in silylalkynes provides a powerful strategy for the synthesis of terminal alkynes and their subsequent functionalization. This two-step, one-pot approach is often more convenient and higher yielding than the direct use of gaseous and volatile acetylene.

Protodesilylation

The most fundamental desilylation reaction is the replacement of the silyl group with a proton, yielding a terminal alkyne. This is typically achieved under mild basic or fluoride-mediated conditions.

Common Reagents for Protodesilylation:

  • Base-mediated: K₂CO₃/MeOH, NaOH/MeOH, DBU[14]

  • Fluoride-mediated: Tetrabutylammonium fluoride (TBAF), CsF, KF[14][15]

Halodesilylation

The silyl group can be replaced by a halogen atom (I, Br, Cl) to generate haloalkynes, which are valuable precursors for further cross-coupling reactions. Reagents such as N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS) are commonly employed.

Experimental Protocols for Key Reactions

General Procedure for Sonogashira Coupling of an Aryl Iodide with a Silylalkyne[5]
  • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar) is added the aryl iodide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • The tube is evacuated and backfilled with the inert gas three times.

  • Anhydrous solvent (e.g., THF or a mixture of THF and Et₃N) is added, followed by the amine base (e.g., Et₃N, 3.0 equiv).

  • The silylalkyne (1.2 equiv) is then added dropwise via syringe.

  • The reaction mixture is stirred at the desired temperature (typically ranging from room temperature to 100 °C) and monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel.

General Procedure for Hiyama Coupling of an Aryl Bromide with an Alkynyl(trialkoxy)silane[11]
  • In a glovebox, a flame-dried Schlenk tube is charged with the aryl bromide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 equiv), and a ligand (e.g., SPhos, 0.1 equiv).

  • The alkynyl(trialkoxy)silane (1.5 equiv) and an anhydrous solvent (e.g., toluene) are added.

  • The activator (e.g., TBAF, 1.5 equiv, as a 1 M solution in THF) is added dropwise.

  • The Schlenk tube is sealed and heated in an oil bath at the specified temperature (e.g., 100-120 °C) with vigorous stirring.

  • The reaction progress is monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., diethyl ether).

  • The mixture is filtered through a pad of celite, and the filtrate is washed with water and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

General Procedure for TBAF-Mediated Desilylation of a Silylalkyne[14][16]
  • To a solution of the silylalkyne (1.0 equiv) in an appropriate solvent (e.g., THF) at 0 °C is added a solution of TBAF (1.1-1.5 equiv, 1.0 M in THF) dropwise.

  • The reaction mixture is stirred at 0 °C or allowed to warm to room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with water or a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude terminal alkyne can be used directly in the next step or purified by flash column chromatography if necessary.

Conclusion

Silylalkynes have firmly established themselves as indispensable tools in the arsenal of the synthetic organic chemist. Their unique combination of stability, versatility, and predictable reactivity has enabled the development of a vast array of powerful synthetic methodologies. From the construction of complex cyclic systems through cycloaddition reactions to the precise formation of carbon-carbon bonds via cross-coupling, silylalkynes offer elegant and efficient solutions to challenging synthetic problems. The ability to readily unmask the terminal alkyne through desilylation further enhances their utility, providing a gateway to a diverse range of functionalized acetylenic compounds. As the demand for more sophisticated and complex molecules in drug discovery and materials science continues to grow, the novel applications of silylalkynes are poised to play an even more critical role in shaping the future of organic synthesis. This guide has provided a comprehensive overview of their current applications, along with practical data and protocols, to empower researchers to fully harness the synthetic potential of these remarkable building blocks.

References

The Role of 4-Trimethylsilyl-3-butyn-2-ol in Palladium-Catalyzed Coupling Reactions: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Among these, the Sonogashira coupling, which forges a bond between a terminal alkyne and an aryl or vinyl halide, is particularly powerful for the synthesis of conjugated enynes and arylalkynes. This guide focuses on the mechanism of action of a key reagent in this field, 4-trimethylsilyl-3-butyn-2-ol, in such coupling reactions. This versatile building block serves as a stable, easily handled surrogate for acetylene, offering significant advantages in terms of safety and reactivity control. Its unique structure, featuring a trimethylsilyl (TMS) protecting group, a reactive alkyne moiety, and a secondary alcohol, dictates its behavior and utility in complex molecular syntheses.

Core Mechanism of Action in Sonogashira Coupling

The primary role of this compound in Sonogashira coupling is to act as a protected terminal alkyne that can be deprotected in situ. This strategy circumvents the challenges associated with handling gaseous and highly reactive acetylene. The reaction typically proceeds via a one-pot, two-step sequence within a single catalytic cycle: in-situ desilylation followed by the cross-coupling event.

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and, in the classic variant, a copper cycle.

1. In-Situ Desilylation: The reaction is initiated by the removal of the trimethylsilyl group from this compound. This is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), or a base.[1][2][3] This generates a terminal alkyne, 3-butyn-2-ol, which can then enter the catalytic cycle.

2. The Palladium Catalytic Cycle:

  • Oxidative Addition: A low-valent palladium(0) species, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a palladium(II) intermediate.

  • Transmetalation: The terminal alkyne, activated by the copper co-catalyst (in the copper-catalyzed version) to form a copper acetylide, is transferred to the palladium(II) center. This step displaces the halide and forms a palladium-alkynyl complex. In copper-free variants, the deprotonated alkyne coordinates directly to the palladium center.

  • Reductive Elimination: The aryl and alkynyl ligands on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

3. The Copper Catalytic Cycle (in the copper-catalyzed variant):

  • A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[4]

  • This copper acetylide is more nucleophilic than the terminal alkyne itself and readily participates in the transmetalation step with the palladium(II) complex.

The hydroxyl group in this compound can potentially influence the reaction by acting as an internal ligand to the metal centers or by affecting the solubility and reactivity of the molecule. However, the Sonogashira reaction is generally tolerant of alcohol functionalities.[1]

Signaling Pathways and Experimental Workflows

The logical flow of a one-pot Sonogashira coupling reaction involving in-situ desilylation can be visualized as follows:

G cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Workup and Purification Reagents Aryl Halide (Ar-X) This compound Pd Catalyst Cu Catalyst (optional) Base/Fluoride Source Solvent In_Situ_Deprotection In-Situ Deprotection of TMS Group Reagents->In_Situ_Deprotection Mixing Terminal_Alkyne Formation of Terminal Alkyne (3-Butyn-2-ol) In_Situ_Deprotection->Terminal_Alkyne Sonogashira_Coupling Sonogashira Coupling Terminal_Alkyne->Sonogashira_Coupling Coupled_Product Formation of Aryl-alkynyl Alcohol Sonogashira_Coupling->Coupled_Product Workup Aqueous Workup Coupled_Product->Workup Purification Column Chromatography Workup->Purification Final_Product Pure Coupled Product Purification->Final_Product

Caption: Experimental workflow for a one-pot Sonogashira coupling.

The catalytic cycle for the copper-catalyzed Sonogashira reaction is depicted below:

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition (Ar-X) alkynyl_pd_complex Ar-Pd(II)-C≡CR(L_n) pd_complex->alkynyl_pd_complex Transmetalation cu_catalyst Cu(I)X pd_complex->cu_catalyst alkynyl_pd_complex->pd0 product Ar-C≡CR alkynyl_pd_complex->product Reductive Elimination product->pd0 cu_acetylide Cu(I)-C≡CR cu_catalyst->cu_acetylide Base cu_acetylide->pd_complex Transmetalation alkyne H-C≡CR alkyne->cu_acetylide

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of various aryl halides with 2-methyl-3-butyn-2-ol, a close structural analog of this compound, which demonstrates the feasibility and general conditions applicable to the target molecule.[5][6] The use of this compound is expected to proceed under similar conditions with an initial in-situ desilylation step.

EntryAryl HalideAlkyne SourceCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Iodobenzene2-methyl-3-butyn-2-olPdCl₂(PPh₃)₂ / CuI (5 mol%)DIPADIPA70195 (of initial coupled product)[5]
24-Iodoanisole2-methyl-3-butyn-2-olPdCl₂(PPh₃)₂ / CuI (5 mol%)DIPADIPA70193 (of initial coupled product)[5]
34-Iodonitrobenzene2-methyl-3-butyn-2-olPdCl₂(PPh₃)₂ / CuI (5 mol%)DIPADIPA70198 (of initial coupled product)[5]
43-Bromoaniline2-methyl-3-butyn-2-olPd(OAc)₂ (3 mol%) / P(p-tol)₃ (6 mol%)DBUTHF80689[6][7]
54-Bromoacetophenone2-methyl-3-butyn-2-olPd(OAc)₂ (3 mol%) / P(p-tol)₃ (6 mol%)DBUTHF80692[6][7]
64-Bromobenzonitrile2-methyl-3-butyn-2-olPd(OAc)₂ (3 mol%) / P(p-tol)₃ (6 mol%)DBUTHF80695[6][7]

Experimental Protocols

The following is a general experimental protocol for a one-pot Sonogashira coupling reaction using a TMS-protected alkyne, adapted for this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 mL, 1.2 mmol) or Cesium Fluoride (CsF) (1.5 mmol)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 mmol)

  • Anhydrous solvent (e.g., THF, DMF, or toluene) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add the anhydrous solvent (5 mL) and the amine base (3.0 mmol).

  • Add the desilylating agent (TBAF solution or solid CsF).

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Conclusion

This compound is a highly valuable and versatile reagent in palladium-catalyzed coupling reactions, particularly in the Sonogashira coupling. Its mechanism of action involves a convenient one-pot, in-situ desilylation to generate a reactive terminal alkyne, which then participates in the well-established catalytic cycle to form C-C bonds with aryl or vinyl halides. This approach offers significant practical advantages over the use of acetylene gas. The presence of the hydroxyl group is well-tolerated and can potentially be exploited for further synthetic transformations. The data and protocols provided in this guide serve as a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis, facilitating the application of this important building block in the construction of complex molecular architectures.

References

A Computational Chemistry Roadmap for 4-Trimethylsilyl-3-butyn-2-ol: Bridging Synthesis and In Silico Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Trimethylsilyl-3-butyn-2-ol is a valuable chiral building block in organic synthesis, notably as a key intermediate in the preparation of bioactive molecules like 5-lipoxygenase inhibitors.[1] While its synthesis and stereoselective preparation are well-documented, a significant gap exists in the literature regarding its computational characterization. This technical guide consolidates the available experimental data for this compound and, in the absence of direct computational studies, proposes a comprehensive computational workflow. This roadmap, encompassing Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations, aims to unlock a deeper understanding of its electronic structure, reactivity, and potential as a pharmacophore, thereby accelerating its application in drug discovery and materials science.

Introduction

Propargyl alcohols are versatile intermediates in organic synthesis, and the introduction of a bulky trialkylsilyl group, such as trimethylsilyl (TMS), enhances their utility by protecting the terminal alkyne and influencing the stereochemical outcome of reactions. This compound, in its racemic and enantiopure forms, has been employed in the synthesis of complex natural products and therapeutic agents.[1] The asymmetric synthesis of its enantiomers is of particular importance, with biocatalytic reductions of the corresponding ketone, 4-(trimethylsilyl)-3-butyn-2-one, offering high enantioselectivity.[1][2]

Despite its synthetic importance, the physicochemical and electronic properties of this compound have not been thoroughly investigated through computational methods. Such studies are crucial for rationalizing its reactivity, predicting its behavior in different chemical environments, and designing new applications, particularly in the realm of drug development where understanding ligand-receptor interactions is paramount. This guide provides a foundation of known experimental data and lays out a blueprint for future computational investigations.

Experimental Data

Physicochemical and Spectroscopic Properties

A summary of the available physical and spectroscopic data for this compound and its precursor is presented below.

CompoundFormulaMW ( g/mol )Formbp (°C)Density (g/mL)Refractive Index (n20/D)
4-(Trimethylsilyl)-3-butyn-2-oneC₇H₁₂OSi140.26Liquid1560.8541.442
(S)-4-Trimethylsilyl-3-butyn-2-olC₇H₁₄OSi142.27-75-80 (0.5 mmHg)--

Table 1: Physicochemical Properties [3]

CompoundIR (film, cm⁻¹)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
(R)-4-Trimethylsilyl-3-butyn-2-ol3334, 21750.17 (s, 9H), 1.45 (d, J=6.6, 3H), 1.83 (d, J=5.3, 1H), 4.52 (app p, J=6.3, 1H)-0.20, 24.1, 58.5, 88.2, 107.7
(rac)-4-Triisopropylsilyl-3-butyn-2-ol3325, 2943, 2866, 2173, 14641.08 (m, 21H), 1.48 (d, J=6.6 Hz, 3H), 1.78 (s, 1H), 4.55 (q, J=6.6 Hz, 1H)11.1, 18.5, 24.5, 58.7, 84.3, 109.8

Table 2: Spectroscopic Data [3][4]

Experimental Protocols

A well-established method for obtaining the enantiomers of this compound involves enzymatic resolution. The following is a summary of the procedure described in Organic Syntheses.[3]

  • Acetylation: Racemic this compound is treated with vinyl acetate in the presence of Amano Lipase AK and molecular sieves in pentane. The reaction is monitored by GC until approximately 50% completion.

  • Separation: The mixture, now containing (R)-acetate and (S)-alcohol, is separated. The unreacted (S)-alcohol is then derivatized with succinic anhydride.

  • Purification: The (R)-acetate and the (S)-succinate are separated by distillation.

  • Hydrolysis: The separated esters are then hydrolyzed to yield the corresponding enantiopure alcohols. For instance, the (R)-acetate is treated with DIBAL-H to give (R)-4-trimethylsilyl-3-butyn-2-ol.[3]

G racemate rac-4-Trimethylsilyl-3-butyn-2-ol lipase Amano Lipase AK, Vinyl Acetate racemate->lipase mixture Mixture: (R)-acetate + (S)-alcohol lipase->mixture succinic Succinic Anhydride, Et3N, DMAP mixture->succinic derivatized_mixture Mixture: (R)-acetate + (S)-succinate succinic->derivatized_mixture distillation Bulb-to-bulb Distillation derivatized_mixture->distillation r_acetate (R)-acetate distillation->r_acetate Separated s_succinate (S)-succinate distillation->s_succinate Separated dibal_r DIBAL-H r_acetate->dibal_r dibal_s DIBAL-H s_succinate->dibal_s r_alcohol (R)-4-Trimethylsilyl-3-butyn-2-ol dibal_r->r_alcohol s_alcohol (S)-4-Trimethylsilyl-3-butyn-2-ol dibal_s->s_alcohol G cluster_dft DFT Calculations cluster_docking Molecular Docking cluster_md Molecular Dynamics dft_start Initial Structure geom_opt Geometry Optimization dft_start->geom_opt freq_nmr Frequency & NMR Calculations geom_opt->freq_nmr fmo_esp FMO & ESP Analysis geom_opt->fmo_esp ligand_prep Ligand Preparation geom_opt->ligand_prep Optimized Ligand docking Docking Simulation ligand_prep->docking receptor_prep Receptor Preparation receptor_prep->docking pose_analysis Pose Analysis docking->pose_analysis system_setup System Setup pose_analysis->system_setup Best Docked Pose equilibration Minimization & Equilibration system_setup->equilibration production_run Production MD Run equilibration->production_run trajectory_analysis Trajectory Analysis production_run->trajectory_analysis

References

Navigating the Stereochemical Landscape of 4-Trimethylsilyl-3-butyn-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the stereochemistry of reactions involving 4-trimethylsilyl-3-butyn-2-ol, a versatile chiral building block in modern organic synthesis. The precise control of stereochemistry is paramount in the development of pharmaceuticals and other bioactive molecules, and this document serves as a detailed resource for professionals engaged in these fields. Herein, we present key stereoselective transformations, detailed experimental protocols, and quantitative data to facilitate the strategic application of this valuable synthon.

Asymmetric Synthesis of this compound

The enantioselective synthesis of this compound is most commonly achieved through the asymmetric reduction of its corresponding ketone, 4-trimethylsilyl-3-butyn-2-one. Both biocatalytic and chemical methods have been successfully employed to afford high enantiomeric purity.

Biocatalytic Asymmetric Reduction

Microbial reductases have proven to be highly efficient and selective catalysts for the production of enantiopure (R)- and (S)-4-trimethylsilyl-3-butyn-2-ol. Different microorganisms exhibit distinct stereoselectivities, allowing for access to either enantiomer.

A notable example is the use of immobilized Candida parapsilosis CCTCC M203011 cells, which selectively produce (S)-4-(trimethylsilyl)-3-butyn-2-ol, a key intermediate in the synthesis of 5-lipoxygenase inhibitors.[1] The optimization of reaction parameters such as pH, temperature, and substrate concentration is crucial for achieving high yields and enantiomeric excess.[1] Conversely, enantiopure (R)-4-(trimethylsilyl)-3-butyn-2-ol can be obtained with high enantioselectivity using immobilized whole cells of Acetobacter sp. CCTCC M209061.[1]

dot

Asymmetric_Bioreduction cluster_s (S)-Enantiomer Synthesis cluster_r (R)-Enantiomer Synthesis sub 4-Trimethylsilyl-3-butyn-2-one reductase_s Candida parapsilosis CCTCC M203011 sub->reductase_s Asymmetric Reduction reductase_r Acetobacter sp. CCTCC M209061 sub->reductase_r Asymmetric Reduction prod_s (S)-4-Trimethylsilyl-3-butyn-2-ol reductase_s->prod_s prod_r (R)-4-Trimethylsilyl-3-butyn-2-ol reductase_r->prod_r

Caption: Biocatalytic routes to enantiopure this compound.

Catalyst (Microorganism)Product EnantiomerCo-substratepHTemp. (°C)Yield (%)ee (%)Reference
Candida parapsilosis CCTCC M203011(S)2-Propanol5.03095.2>99.9[1]
Acetobacter sp. CCTCC M209061(R)Not specified5.03071>99[1]
Chemical Asymmetric Reduction and Resolution

Chemical methods, including asymmetric transfer hydrogenation, provide a valuable alternative to biocatalysis. For instance, the Noyori asymmetric hydrogenation of 4-triisopropylsilyl-3-butyn-2-one, a bulkier analogue, proceeds with high enantioselectivity.[2]

Furthermore, kinetic resolution of racemic this compound offers a robust method to obtain both enantiomers in high purity. An efficient procedure involves lipase-catalyzed acylation.[3]

dot

Chemical_Synthesis cluster_resolution Enzymatic Kinetic Resolution cluster_deprotection Deprotection/Conversion racemate rac-4-Trimethylsilyl-3-butyn-2-ol lipase Amano Lipase AK Vinyl Acetate racemate->lipase separation Separation lipase->separation r_acetate (R)-Acetate separation->r_acetate Acylated s_alcohol (S)-Alcohol separation->s_alcohol Unreacted deprotect DIBAL-H r_acetate->deprotect r_alcohol (R)-Alcohol deprotect->r_alcohol

Caption: Workflow for the enzymatic kinetic resolution of this compound.

MethodStarting MaterialReagentsProduct(s)Yield (%)ee (%)Reference
Enzymatic Resolutionrac-4-Trimethylsilyl-3-butyn-2-olAmano Lipase AK, Vinyl Acetate(R)-Acetate & (S)-Alcohol94 (acetate)98 (for S-alcohol)[3]
Asymmetric Transfer Hydrogenation4-Triisopropylsilyl-3-butyn-2-oneNoyori Ru-catalyst(S)-4-Triisopropylsilyl-3-butyn-2-ol85>95[2][4]

Stereoselective Reactions of this compound and Its Derivatives

Enantiopure this compound is a valuable precursor for a variety of stereoselective transformations. The hydroxyl group can be derivatized to modulate its reactivity, and the chiral center directs the stereochemical outcome of subsequent reactions.

Reactions at the Stereogenic Center

Mesylate Formation and Nucleophilic Substitution: The hydroxyl group of this compound can be readily converted to a good leaving group, such as a mesylate, with retention of configuration. This mesylate is a versatile intermediate for SN2 reactions, which proceed with inversion of stereochemistry.[3]

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful tool for the stereochemical inversion of the alcohol. This reaction allows for the direct conversion of the hydroxyl group to a variety of functionalities with predictable inversion of the stereocenter. While a specific detailed protocol for this compound is not provided in the searched literature, the general mechanism is well-established.

Diastereoselective Additions of Derivatives

The mesylate derivatives of enantiopure this compound have been shown to undergo highly enantio-, regio-, and diastereoselective additions to aldehydes, leading to the formation of homopropargylic alcohols.[1]

SubstrateElectrophileReagentsProductDiastereomeric Ratio (dr)Reference
(R)-4-Trimethylsilyl-3-butyn-2-yl MesylateAldehydesVariousHomopropargylic AlcoholsHigh[1]

Experimental Protocols

Enzymatic Resolution of (±)-4-Trimethylsilyl-3-butyn-2-ol[3]

A. (R)-4-Trimethylsilyl-3-butyn-2-yl Acetate and (S)-4-Trimethylsilyl-3-butyn-2-yl Succinate: To a stirred solution of racemic this compound (10.0 g, 69.9 mmol) in pentane (250 mL) is added Amano Lipase AK (2.00 g), freshly distilled vinyl acetate (50 mL), and pulverized, activated 4Å molecular sieves (1 g). The mixture is stirred at room temperature for 72 h. The mixture is filtered, and the filtrate is concentrated. To this mixture in THF (50 mL) is added Et3N (9.1 mL, 65.0 mmol), DMAP (92 mg, 0.75 mmol), and succinic anhydride (4.15 g, 41.1 mmol). The mixture is heated to reflux for 4 h, cooled, and quenched with saturated aqueous NaHCO3. After extraction with ethyl acetate and purification by distillation, (R)-4-trimethylsilyl-3-butyn-2-yl acetate is obtained (6.10-6.11 g, 94%). The aqueous phase is acidified and extracted to yield the (S)-succinate.

B. (S)-4-Trimethylsilyl-3-butyn-2-ol: To a solution of the (S)-succinate (8.48 g, 34.8 mmol) in CH2Cl2 (100 mL) at -78°C is added DIBAL-H (77 mL of 1.0 M solution in hexanes). The solution is stirred for 10 min, and the product is isolated and purified by distillation to yield (S)-4-trimethylsilyl-3-butyn-2-ol (4.26-4.28 g, 86%). The enantiomeric excess was determined to be 98:2 by GC analysis of the corresponding acetate.[3]

Preparation of (R)-4-Trimethylsilyl-3-butyn-2-yl Mesylate[3]

To a solution of (R)-4-trimethylsilyl-3-butyn-2-ol (4.28 g, 30.1 mmol) in CH2Cl2 (350 mL) at -78°C is added Et3N (8.50 mL, 61.0 mmol) followed by methanesulfonyl chloride (5.23 g, 46.0 mmol). The solution is stirred for 1 h at -78°C before being quenched with saturated aqueous NaHCO3 solution. The product is isolated to afford (R)-4-trimethylsilyl-3-butyn-2-yl mesylate (6.07-6.09 g, 91%).[3]

Conclusion

This compound is a highly valuable and versatile chiral building block in organic synthesis. The stereocenter can be introduced with high fidelity through both biocatalytic and chemical asymmetric reductions of the corresponding ketone, as well as through enzymatic resolution of the racemate. The resulting enantiopure alcohol can be further functionalized, and its derivatives undergo a range of stereoselective reactions, providing access to complex chiral molecules. The detailed protocols and compiled data within this guide are intended to empower researchers in the strategic and effective use of this important synthon in their synthetic endeavors.

References

The Versatility of 4-Trimethylsilyl-3-butyn-2-ol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Trimethylsilyl-3-butyn-2-ol has emerged as a valuable and versatile chiral building block in medicinal chemistry. Its unique structural features, combining a reactive propargyl alcohol moiety with a sterically influential and synthetically useful trimethylsilyl group, have positioned it as a key intermediate in the synthesis of complex and biologically active molecules. This technical guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of potent enzyme inhibitors. Detailed experimental protocols, quantitative data on synthetic yields and biological activities, and visualizations of relevant signaling pathways are presented to facilitate further research and application of this compound in drug discovery.

Introduction: A Unique Building Block for Complex Syntheses

Propargyl alcohols are a well-established class of intermediates in organic synthesis, offering a rich platform for a variety of chemical transformations. The introduction of a trimethylsilyl (TMS) group at the alkyne terminus of 3-butyn-2-ol imparts several advantageous properties. The TMS group can act as a removable protecting group for the terminal alkyne, preventing unwanted side reactions, and its steric bulk can influence the stereochemical outcome of reactions at the adjacent chiral center.[1] This combination of features makes this compound, particularly its enantiopure forms, a powerful tool for the asymmetric synthesis of complex natural products and novel therapeutic agents.

This guide will explore the pivotal role of this compound in the synthesis of two distinct classes of enzyme inhibitors: 5-lipoxygenase (5-LOX) inhibitors and proteasome inhibitors, exemplified by the potent natural product Salinosporamide A.

Synthesis of this compound and its Enantiomers

The preparation of racemic and enantiomerically enriched this compound can be achieved through several synthetic strategies.

Racemic Synthesis

A common approach to racemic this compound involves the nucleophilic addition of the lithium salt of trimethylsilylacetylene to acetaldehyde.

Enantioselective Synthesis and Resolution

For applications in asymmetric synthesis, enantiomerically pure forms of this compound are essential. These can be obtained through asymmetric reduction of the corresponding ketone or by kinetic resolution of the racemic alcohol.

  • Asymmetric Reduction: The asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one using biocatalysts such as immobilized Candida parapsilosis or Acetobacter sp. cells has been shown to produce the (S)- or (R)-enantiomer, respectively, with high enantiomeric excess.[1]

  • Lipase-Mediated Kinetic Resolution: An effective method for resolving racemic this compound involves lipase-catalyzed acylation.[2] In this process, one enantiomer is selectively acylated, allowing for the separation of the acylated and unreacted enantiomers.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound and its precursor is crucial for its application in synthesis.

Property4-(Trimethylsilyl)-3-butyn-2-one4-(Trimethylsilyl)-3-butyn-2-ol
Molecular Formula C₇H₁₂OSiC₇H₁₄OSi
Molecular Weight 140.26 g/mol [3]142.27 g/mol [4]
Boiling Point 156 °CNot specified
Density 0.854 g/mL at 25 °C0.847 g/mL at 25 °C
Refractive Index n20/D 1.442n20/D 1.446

Table 1: Physicochemical Properties

Spectroscopic Data4-Triisopropylsilyl-3-butyn-2-ol (Analog for Comparison)[5]
¹H NMR (300 MHz, CDCl₃) δ (ppm) 4.55 (q, J = 6.6 Hz, 1H), 1.78 (s, 1H), 1.48 (d, J = 6.6 Hz, 3H), 1.08 (m, 21H)
¹³C NMR (75 MHz, CDCl₃) δ (ppm) 109.8, 84.3, 58.7, 24.5, 18.5, 11.1
IR (film) ν (cm⁻¹) 3325, 2943, 2866, 2173, 1464

Applications in Medicinal Chemistry

The primary medicinal chemistry value of this compound lies in its utility as a chiral starting material for the synthesis of complex bioactive molecules.

Synthesis of 5-Lipoxygenase (5-LOX) Inhibitors

(S)-4-(trimethylsilyl)-3-butyn-2-ol is a key intermediate in the preparation of 5-lipoxygenase inhibitors.[1] 5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators implicated in various inflammatory diseases such as asthma.

The inhibition of 5-LOX disrupts the production of leukotrienes, thereby mitigating the inflammatory response. The following diagram illustrates the 5-LOX signaling pathway.

G 5-Lipoxygenase Signaling Pathway Arachidonic_Acid Arachidonic Acid FLAP FLAP Arachidonic_Acid->FLAP Binds to Five_LOX 5-Lipoxygenase (5-LOX) FLAP->Five_LOX Presents AA to LTA4 Leukotriene A4 (LTA4) Five_LOX->LTA4 Catalyzes conversion to LTA4_Hydrolase LTA4 Hydrolase LTA4->LTA4_Hydrolase LTC4_Synthase LTC4 Synthase LTA4->LTC4_Synthase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 Inflammation Inflammation LTB4->Inflammation LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTC4->Inflammation Inhibitor 5-LOX Inhibitor (derived from this compound) Inhibitor->Five_LOX Inhibits G Proteasome Inhibition Pathway cluster_inhibition Effect of Inhibition Ubiquitinated_Proteins Ubiquitinated Proteins Proteasome 26S Proteasome Ubiquitinated_Proteins->Proteasome Targeted for degradation Cell_Cycle_Proteins Accumulation of Cell Cycle Regulatory Proteins Peptides Small Peptides Proteasome->Peptides Degrades into Apoptosis Apoptosis Cell_Cycle_Proteins->Apoptosis Leads to Salinosporamide_A Salinosporamide A (derived from this compound) Salinosporamide_A->Proteasome Irreversibly inhibits G Lipase-Mediated Resolution Workflow Racemic_Alcohol Racemic 4-TMS-3-butyn-2-ol Lipase_Acylation Lipase AK, Vinyl Acetate Racemic_Alcohol->Lipase_Acylation Mixture Mixture of (R)-acetate and (S)-alcohol Lipase_Acylation->Mixture Separation Separation and Purification Mixture->Separation R_Acetate (R)-acetate Separation->R_Acetate S_Alcohol (S)-alcohol Separation->S_Alcohol

References

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (R)-4-Trimethylsilyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-Trimethylsilyl-3-butyn-2-ol is a valuable chiral building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its stereoselective synthesis is of significant interest. This document provides detailed protocols for the enantioselective synthesis of (R)-4-Trimethylsilyl-3-butyn-2-ol, with a primary focus on a highly selective biocatalytic reduction method. A comparison with a chemical catalytic approach is also presented to offer alternative synthetic strategies.

Comparison of Synthetic Methods

The enantioselective synthesis of (R)-4-Trimethylsilyl-3-butyn-2-ol can be achieved through various methods. Below is a summary of quantitative data for two prominent approaches: biocatalytic asymmetric reduction and chemical asymmetric transfer hydrogenation.

MethodCatalyst/BiocatalystSubstrateYield (%)Enantiomeric Excess (ee %)Key Advantages
Biocatalytic Asymmetric Reduction Immobilized Acetobacter sp. CCTCC M2090614-(trimethylsilyl)-3-butyn-2-one71>99High enantioselectivity, mild reaction conditions, environmentally benign.[1][2]
Asymmetric Transfer Hydrogenation RuCl--INVALID-LINK--4-(triisopropylsilyl)-3-butyn-2-one*98>95High yield, excellent enantioselectivity, well-established chemical method.

*Note: Data for the asymmetric transfer hydrogenation is for a structurally similar substrate, 4-(triisopropylsilyl)-3-butyn-2-one. This method is adaptable for 4-(trimethylsilyl)-3-butyn-2-one.

Featured Protocol: Biocatalytic Asymmetric Reduction

This protocol details the highly enantioselective synthesis of (R)-4-Trimethylsilyl-3-butyn-2-ol via the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one using immobilized whole cells of Acetobacter sp. CCTCC M209061.[1][2]

Materials and Reagents
  • Acetobacter sp. CCTCC M209061

  • Growth medium for Acetobacter sp.

  • Sodium alginate

  • Calcium chloride (CaCl₂)

  • 4-(trimethylsilyl)-3-butyn-2-one

  • Co-substrate (e.g., glucose or isopropanol)

  • Citrate buffer (pH 5.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure

Step 1: Cultivation of Acetobacter sp. CCTCC M209061

  • Prepare the appropriate growth medium for Acetobacter sp. and sterilize.

  • Inoculate the medium with a starter culture of Acetobacter sp. CCTCC M209061.

  • Incubate the culture under optimal growth conditions (temperature, aeration) until the desired cell density is reached.

  • Harvest the cells by centrifugation.

Step 2: Immobilization of Acetobacter sp. Cells

  • Wash the harvested cells with a sterile saline solution.

  • Resuspend the cell pellet in a sterile sodium alginate solution.

  • Extrude the cell-alginate mixture dropwise into a stirred solution of calcium chloride to form beads.

  • Allow the beads to harden, then collect and wash them with sterile water.

Step 3: Asymmetric Reduction

  • In a reaction vessel, combine the immobilized Acetobacter sp. beads, citrate buffer (pH 5.0), and the co-substrate (130.6 mM).[1][2]

  • Add 4-(trimethylsilyl)-3-butyn-2-one to a final concentration of 6.0 mM.[1][2]

  • Incubate the reaction mixture at 30°C with shaking at 180 rpm.[1][2]

  • Monitor the progress of the reaction by a suitable analytical method (e.g., GC or HPLC).

Step 4: Product Isolation and Purification

  • Once the reaction is complete, separate the immobilized beads from the reaction mixture.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by an appropriate method, such as column chromatography, to obtain pure (R)-4-Trimethylsilyl-3-butyn-2-ol.

Workflow and Pathway Diagrams

Experimental Workflow for Biocatalytic Reduction

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Purification culture Cell Cultivation (Acetobacter sp.) harvest Cell Harvesting culture->harvest immobilize Cell Immobilization (Sodium Alginate) harvest->immobilize reaction_setup Reaction Setup (Buffer, Co-substrate) immobilize->reaction_setup substrate_add Substrate Addition (Ketone) reaction_setup->substrate_add reduction Asymmetric Reduction (30°C, 180 rpm) substrate_add->reduction extraction Product Extraction (Ethyl Acetate) reduction->extraction drying Drying (Na2SO4) extraction->drying purification Purification (Chromatography) drying->purification final_product (R)-4-Trimethylsilyl- 3-butyn-2-ol purification->final_product

Caption: Experimental workflow for the biocatalytic synthesis of (R)-4-Trimethylsilyl-3-butyn-2-ol.

Signaling Pathway: Catalytic Cycle of Asymmetric Reduction

catalytic_cycle Enzyme Enzyme-NADH Complex ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate Substrate 4-(trimethylsilyl)- 3-butyn-2-one Enzyme_NAD Enzyme-NAD+ ES_Complex->Enzyme_NAD Hydride Transfer Product (R)-4-trimethylsilyl- 3-butyn-2-ol Enzyme_NAD->Product Product Release NAD NAD+ Enzyme_NAD->NAD NAD+ Release NADH NADH NAD->NADH Regeneration NADH->Enzyme + Enzyme CoSubstrate Co-substrate (e.g., Glucose) CoProduct Co-product

Caption: Simplified catalytic cycle for the enzyme-mediated asymmetric reduction.

References

Application Notes and Protocols for the Enantioselective Synthesis of (S)-4-Trimethylsilyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of (S)-4-Trimethylsilyl-3-butyn-2-ol, a valuable chiral building block in organic synthesis. The protocols outlined below are based on established and reliable chemical transformations, offering a clear pathway for obtaining the target molecule with high enantiopurity.

Introduction

(S)-4-Trimethylsilyl-3-butyn-2-ol is a key intermediate in the synthesis of various pharmaceutical agents and complex organic molecules, including 5-lipoxygenase inhibitors.[1] Its stereocenter and versatile functional groups—a secondary alcohol, a terminal alkyne, and a trimethylsilyl group—make it a highly sought-after synthon. The primary strategies for its asymmetric synthesis involve two main approaches: the enantioselective reduction of the corresponding ketone, 4-(trimethylsilyl)-3-butyn-2-one, and the enantioselective addition of a trimethylsilylacetylene nucleophile to acetaldehyde. This document will detail protocols for both biocatalytic reduction and chiral ligand-metal complex-catalyzed alkynylation.

Data Presentation

The following table summarizes quantitative data for different enantioselective methods for the synthesis of chiral this compound.

MethodCatalyst/EnzymeSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (e.e.) (%)Reference
Asymmetric BioreductionImmobilized Candida parapsilosis CCTCC M2030114-(Trimethylsilyl)-3-butyn-2-one(S)>95>99[1]
Asymmetric BioreductionImmobilized Acetobacter sp. CCTCC M2090614-(Trimethylsilyl)-3-butyn-2-one(R)HighHigh[1]
Asymmetric Transfer HydrogenationRuthenium Catalyst4-Triisopropylsilyl-3-butyn-2-one(S)9897[2]
Enantioselective Alkynylation(S)-BINOL/Et₂Zn/Ti(OⁱPr)₄Trimethylsilylacetylene, Acetaldehyde(S)High>92[3][4]
Enzymatic Kinetic ResolutionAmano Lipase AKRacemic this compound(R)-acetate/(S)-alcohol~47 (S-alcohol)98 (for the corresponding acetate)[5]

Experimental Workflow

The general experimental workflow for the enantioselective synthesis of (S)-4-Trimethylsilyl-3-butyn-2-ol via asymmetric reduction is depicted below.

experimental_workflow start Start precursor 4-(Trimethylsilyl)-3-butyn-2-one start->precursor Obtain Starting Material reaction Asymmetric Bioreduction precursor->reaction biocatalyst Immobilized Candida parapsilosis biocatalyst->reaction Add Biocatalyst workup Reaction Work-up (e.g., Filtration, Extraction) reaction->workup After Reaction Completion purification Purification (e.g., Chromatography) workup->purification product (S)-4-Trimethylsilyl- 3-butyn-2-ol purification->product analysis Analysis (e.g., NMR, Chiral HPLC) product->analysis Characterize Product end End analysis->end

Caption: General workflow for the biocatalytic asymmetric reduction.

Experimental Protocols

Protocol 1: Asymmetric Bioreduction of 4-(Trimethylsilyl)-3-butyn-2-one

This protocol is adapted from the efficient synthesis of enantiopure (S)-4-(trimethylsilyl)-3-butyn-2-ol using immobilized Candida parapsilosis CCTCC M203011 cells.[1]

Materials:

  • 4-(Trimethylsilyl)-3-butyn-2-one

  • Immobilized Candida parapsilosis CCTCC M203011 cells

  • Glucose (co-substrate)

  • Buffer solution (e.g., phosphate buffer, pH adjusted to be slightly acidic)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Reaction vessel (e.g., shaker flask)

  • Temperature-controlled incubator shaker

Procedure:

  • Reaction Setup: In a sterile shaker flask, prepare a buffered aqueous solution. The pH of the buffer should be maintained below 6.0 to ensure the stability of the substrate.[1]

  • Addition of Co-substrate: Add glucose to the buffer solution to the desired concentration. Glucose acts as a co-substrate for the regeneration of cofactors required by the reductase enzyme.

  • Addition of Biocatalyst: Add the immobilized Candida parapsilosis cells to the reaction mixture.

  • Substrate Addition: Add 4-(trimethylsilyl)-3-butyn-2-one to the reaction mixture.

  • Incubation: Place the shaker flask in an incubator shaker set to the optimal temperature and agitation speed. Allow the reaction to proceed for the required duration, monitoring the progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Reaction Work-up: Once the reaction is complete, separate the immobilized cells from the reaction mixture by filtration.

  • Extraction: Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure (S)-4-trimethylsilyl-3-butyn-2-ol.

  • Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Protocol 2: Enantioselective Addition of Trimethylsilylacetylene to Acetaldehyde

This protocol is based on the highly enantioselective alkyne addition to aldehydes using a chiral ligand-metal complex.[3][4][6]

Materials:

  • (S)-1,1'-Bi-2-naphthol ((S)-BINOL)

  • Diethylzinc (Et₂Zn)

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • Trimethylsilylacetylene

  • Acetaldehyde

  • Anhydrous solvent (e.g., methylene chloride or toluene)

  • Hexamethylphosphoramide (HMPA) (optional, to facilitate reaction at room temperature)[3]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation: In a flame-dried, inert atmosphere-purged reaction vessel, dissolve (S)-BINOL in the anhydrous solvent.

  • Formation of the Alkynylzinc Reagent: To a separate flask under an inert atmosphere, add the anhydrous solvent and trimethylsilylacetylene. Cool the solution and add diethylzinc dropwise. If conducting the reaction at room temperature, HMPA can be added to facilitate the formation of the alkynylzinc reagent without the need for refluxing.[3]

  • Assembly of the Catalytic System: To the solution of (S)-BINOL, add titanium(IV) isopropoxide. Then, add the prepared alkynylzinc solution. Stir the mixture at the appropriate temperature to form the active chiral catalyst.

  • Aldehyde Addition: Cool the reaction mixture and add acetaldehyde dropwise.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by TLC or GC.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to afford the desired (S)-4-trimethylsilyl-3-butyn-2-ol.

  • Analysis: Confirm the structure and determine the enantiomeric excess of the product using NMR spectroscopy and chiral HPLC.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the BINOL-catalyzed enantioselective addition of the alkynylzinc reagent to acetaldehyde.

logical_relationship Alkyne Trimethylsilylacetylene Alkynylzinc Alkynylzinc Reagent Alkyne->Alkynylzinc Et2Zn Diethylzinc (Et₂Zn) Et2Zn->Alkynylzinc Product (S)-4-Trimethylsilyl-3-butyn-2-ol Alkynylzinc->Product Nucleophilic Addition BINOL (S)-BINOL Catalyst Chiral Ti-BINOL Complex BINOL->Catalyst Ti Ti(OⁱPr)₄ Ti->Catalyst Catalyst->Product Enantioselective Catalysis Aldehyde Acetaldehyde Aldehyde->Product

Caption: Formation of the chiral catalyst and subsequent reaction.

These protocols provide a foundation for the successful enantioselective synthesis of (S)-4-trimethylsilyl-3-butyn-2-ol. Researchers should optimize conditions based on their specific laboratory setup and desired scale.

References

Application Notes and Protocols for the Biocatalytic Reduction of 4-(trimethylsilyl)-3-butyn-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the biocatalytic reduction of 4-(trimethylsilyl)-3-butyn-2-one to produce enantiomerically pure (R)- and (S)-4-(trimethylsilyl)-3-butyn-2-ol. These chiral propargyl alcohols are valuable building blocks in the synthesis of various pharmaceutical compounds, including 5-lipoxygenase inhibitors.[1][2] Biocatalytic methods offer a green and efficient alternative to traditional chemical reductions, often providing high enantioselectivity under mild reaction conditions.[3][4]

The protocols detailed below utilize whole-cell biocatalysts, which circumvents the need for enzyme purification and provides inherent cofactor regeneration, making the process more cost-effective and scalable.[4][5]

I. Overview of Biocatalytic Reduction

The asymmetric reduction of the prochiral ketone, 4-(trimethylsilyl)-3-butyn-2-one, yields the corresponding chiral alcohol, 4-(trimethylsilyl)-3-butyn-2-ol. The stereochemical outcome of the reaction is dependent on the choice of microorganism, with different species exhibiting distinct stereoselectivity, producing either the (R)- or (S)-enantiomer.

Reaction Scheme:

Caption: General experimental workflow for the biocatalytic reduction of 4-(trimethylsilyl)-3-butyn-2-one.

Diagram 2: Logical Relationship of Key Reaction Parameters

Parameters cluster_inputs Input Variables cluster_outputs Reaction Outcomes Biocatalyst Biocatalyst (e.g., Acetobacter sp.) Yield Product Yield Biocatalyst->Yield EE Enantiomeric Excess (e.e.) Biocatalyst->EE Substrate Substrate Conc. Substrate->Yield Rate Reaction Rate Substrate->Rate Cosubstrate Co-substrate Conc. (e.g., Glucose) Cosubstrate->Rate pH Buffer pH pH->Yield pH->Rate Temp Temperature Temp->Rate

Caption: Key parameters influencing the outcome of the biocatalytic reduction.

References

Protocol for the synthesis of 4-Trimethylsilyl-3-butyn-2-ol from 3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of 4-Trimethylsilyl-3-butyn-2-ol

Introduction

This compound is a valuable synthetic intermediate in organic chemistry, frequently utilized in the construction of complex molecules, including natural products and pharmacologically active compounds. The trimethylsilyl (TMS) group serves as a versatile protecting group for the terminal alkyne, preventing unwanted side reactions and enabling selective transformations at other positions of the molecule. This protocol details a standard and reliable method for the synthesis of this compound from the commercially available starting material, 3-butyn-2-ol. The procedure involves the formation of a dianion by deprotonating both the hydroxyl group and the terminal alkyne, followed by electrophilic quenching with trimethylsilyl chloride.

Reaction Principle

The synthesis is based on the differential acidity of the protons in 3-butyn-2-ol. The hydroxyl proton is the most acidic, followed by the terminal alkynyl proton. By using at least two equivalents of a strong organolithium base, such as n-butyllithium (n-BuLi), a dilithioalkoxide-acetylide intermediate is formed.[1][2] This dianion then reacts with trimethylsilyl chloride (TMS-Cl) at the nucleophilic acetylide carbon to form the desired product.[3][4] The reaction is performed at low temperatures to control its exothermic nature and to prevent side reactions.[1] A final aqueous quench protonates the lithium alkoxide to yield the final alcohol product.

Experimental Workflow

SynthesisWorkflow A Reactant Preparation 3-butyn-2-ol in dry THF under N2 atmosphere B Double Deprotonation Cool to -78 °C Add 2.2 eq. n-BuLi A->B  -78 °C C Silylation Add 1.2 eq. TMS-Cl Warm to room temp. B->C  -78 °C to RT D Quench & Workup Add sat. aq. NH4Cl Extract with Et2O C->D E Purification Dry, concentrate Vacuum Distillation D->E F Final Product This compound E->F

Caption: Experimental workflow for the synthesis of this compound.

Materials and Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
3-Butyn-2-ol70.093.51 g (3.85 mL)50.01.0
n-Butyllithium (2.5 M in hexanes)64.0644.0 mL110.02.2
Trimethylsilyl chloride (TMS-Cl)108.646.52 g (7.6 mL)60.01.2
Anhydrous Tetrahydrofuran (THF)-100 mL--
Saturated aq. Ammonium Chloride (NH₄Cl)-100 mL--
Diethyl ether (Et₂O)-150 mL (for extraction)--
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g--

Detailed Experimental Protocol

Note: This reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware to prevent quenching of the organolithium reagent.

  • Reaction Setup:

    • To a flame-dried 250 mL three-necked round-bottomed flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet, add 3-butyn-2-ol (3.51 g, 50.0 mmol).

    • Add 100 mL of anhydrous tetrahydrofuran (THF) via syringe.

    • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Double Deprotonation:

    • While maintaining the temperature at -78 °C, slowly add n-butyllithium (44.0 mL of a 2.5 M solution in hexanes, 110.0 mmol) dropwise via syringe over 30 minutes.

    • A slight evolution of gas (butane) may be observed.

    • After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.

  • Silylation:

    • To the cold solution of the dianion, add freshly distilled trimethylsilyl chloride (7.6 mL, 60.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -65 °C.

    • After the addition, stir the reaction mixture at -78 °C for 1 hour.

    • Remove the cooling bath and allow the reaction to slowly warm to room temperature over approximately 2 hours.

  • Quench and Workup:

    • Once at room temperature, carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 1 x 50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

    • Purify the resulting crude oil by vacuum distillation to yield this compound as a colorless liquid. A similar compound, 4-(trimethylsilyl)-3-butyn-1-ol, has a reported boiling point of 78–79 °C at 10 mmHg, which can serve as a reference.[5]

Expected Results

The procedure is expected to yield the desired product, this compound, with a high yield (typically >80%). The purity of the product can be assessed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

  • ¹H NMR (CDCl₃): δ ~4.5 (q, 1H, CH-OH), ~1.8 (br s, 1H, OH), ~1.4 (d, 3H, CH₃), 0.15 (s, 9H, Si(CH₃)₃).

  • IR (neat): ν ~3350 (br, O-H), ~2175 (C≡C, weak), ~1250, 840, 760 (Si-C) cm⁻¹.

References

Application Notes and Protocols for the Synthesis of 4-Trimethylsilyl-3-butyn-2-ol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 4-trimethylsilyl-3-butyn-2-ol. This synthesis is achieved through the nucleophilic addition of a trimethylsilylacetylide Grignard reagent to acetaldehyde. The protocol outlines the preparation of the Grignard reagent from trimethylsilylacetylene and its subsequent reaction, workup, and purification of the target secondary alcohol. This key intermediate is valuable in the synthesis of various organic molecules, including pharmaceutical compounds.

Introduction

This compound is a versatile building block in organic synthesis, notably as a precursor to functionalized alkynes and in the construction of complex molecular architectures. The trimethylsilyl group serves as a protecting group for the terminal alkyne, which can be selectively removed under specific conditions. The synthesis described herein utilizes a Grignard reagent, a cornerstone of carbon-carbon bond formation in organic chemistry. The reaction involves the deprotonation of trimethylsilylacetylene to form a potent nucleophile that subsequently attacks the electrophilic carbonyl carbon of acetaldehyde.

Reaction Scheme

Experimental Protocol

This protocol is adapted from established procedures for similar syntheses.[1][2]

Materials and Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Addition funnel, pressure-equalizing

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Ice bath and Dry ice/acetone bath

  • Standard glassware for extraction and distillation

  • Rotary evaporator

  • Bulb-to-bulb distillation apparatus (Kugelrohr)

Reagents:

  • Trimethylsilylacetylene ((CH₃)₃SiC≡CH)

  • Ethylmagnesium bromide (or other suitable Grignard reagent like butylmagnesium chloride) in a suitable solvent (e.g., THF, diethyl ether)[3]

  • Acetaldehyde (CH₃CHO), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and an inert gas inlet.

    • Under a positive pressure of argon or nitrogen, charge the flask with a solution of ethylmagnesium bromide in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Add trimethylsilylacetylene dropwise from the addition funnel to the stirred Grignard solution. A gentle evolution of ethane gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the trimethylsilylacetylide Grignard reagent.

  • Reaction with Acetaldehyde:

    • Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Slowly add freshly distilled acetaldehyde to the stirred solution. Maintain the temperature below -70 °C during the addition.

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

  • Workup and Extraction:

    • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

    • Carefully quench the reaction by pouring the mixture into a beaker containing a stirred, saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all organic extracts and wash them sequentially with water and brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purification:

    • Purify the crude product by bulb-to-bulb distillation under reduced pressure to obtain pure this compound as a colorless oil.[4]

Data Presentation

ParameterValueReference
Molecular Formula C₇H₁₄OSi[5]
Molecular Weight 142.27 g/mol [6]
Boiling Point 75-80 °C at 0.5 mmHg[4]
Density ~0.85 g/mL-
Appearance Colorless oil[1]
Typical Yield 85-95%[1][4]

Spectroscopic Data:

TechniqueData
¹H NMR (CDCl₃) δ (ppm): 4.55 (q, 1H), 1.78 (s, 1H, OH), 1.48 (d, 3H), 0.15 (s, 9H)
¹³C NMR (CDCl₃) δ (ppm): 109.8, 84.3, 58.7, 24.5, -0.1
IR (thin film) ν (cm⁻¹): 3325 (O-H), 2960, 2173 (C≡C)

(Note: Spectroscopic data are predicted based on analogous structures and general chemical principles. Actual values may vary.)

Experimental Workflow

SynthesisWorkflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Extraction cluster_purification Purification reagent_prep 1. Prepare Ethylmagnesium bromide in THF add_alkyne 2. Add Trimethylsilylacetylene at 0°C reagent_prep->add_alkyne cool_reaction 3. Cool Grignard Reagent to -78°C add_alkyne->cool_reaction add_aldehyde 4. Add Acetaldehyde cool_reaction->add_aldehyde quench 5. Quench with sat. NH4Cl solution add_aldehyde->quench extract 6. Extract with Et2O quench->extract wash 7. Wash with H2O and Brine extract->wash dry 8. Dry with MgSO4 wash->dry concentrate 9. Concentrate in vacuo dry->concentrate distill 10. Bulb-to-Bulb Distillation concentrate->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere in flame-dried glassware.

  • Acetaldehyde is volatile and flammable. It should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are required for this reaction to proceed efficiently.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of this compound via the Grignard reaction is a reliable and high-yielding procedure. This method provides a straightforward route to a valuable synthetic intermediate. The detailed protocol and supporting data provided in these application notes are intended to facilitate the successful implementation of this synthesis in a research and development setting.

References

Application Notes and Protocols: Deprotection of the Trimethylsilyl Group in 4-Trimethylsilyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trimethylsilyl (TMS) group is a widely employed protecting group for terminal alkynes in multistep organic synthesis. Its facile installation and selective removal are critical for the successful synthesis of complex molecules. This document provides detailed application notes and protocols for the deprotection of the TMS group in 4-trimethylsilyl-3-butyn-2-ol, a key intermediate in the synthesis of various pharmaceutical compounds. Two common and effective methods are presented: a mild base-catalyzed methanolysis using potassium carbonate (K₂CO₃) and a fluoride-induced cleavage using tetrabutylammonium fluoride (TBAF).

Reaction Overview

The deprotection of this compound involves the cleavage of the carbon-silicon bond to yield the terminal alkyne, 3-butyn-2-ol.

General Reaction Scheme:

4-Trimethylsilyl-3-butyn-2-ol3-Butyn-2-ol

Data Presentation: Comparison of Deprotection Methods

The selection of a deprotection method depends on the substrate's sensitivity to basic or acidic conditions and the desired reaction kinetics. Below is a summary of quantitative data for the two primary methods.

MethodReagent (equivalents)SolventTemperatureReaction TimeYield (%)Reference
Base-Catalyzed K₂CO₃ (0.1-0.5)MethanolRoom Temp.1 - 2 hours~82-92%[1]
Fluoride-Induced TBAF (1.1-1.5)THF0°C to RT45 min - 1 hrVariable*[2][3]

*Yields with TBAF can be substrate-dependent and may be lower due to the basicity of the reagent, which can cause decomposition of sensitive substrates.[4]

Experimental Protocols

Protocol 1: Deprotection using Potassium Carbonate in Methanol

This method is a mild and cost-effective procedure for the deprotection of TMS-alkynes.[5][6] It is particularly suitable for substrates that are stable under mildly basic conditions.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Diethyl ether or Dichloromethane

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up

Procedure:

  • To a solution of this compound (1.0 equiv.) in methanol (e.g., 0.1 M solution), add potassium carbonate (0.1-0.5 equiv.).

  • Stir the mixture at room temperature for 1-2 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Dilute the residue with diethyl ether or dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-butyn-2-ol.

  • If necessary, purify the product by flash column chromatography.

Note: Prolonged reaction times may lead to a reduction in yield for some substrates.[1]

Protocol 2: Deprotection using Tetrabutylammonium Fluoride (TBAF) in THF

This method is highly effective due to the high affinity of the fluoride ion for silicon.[7] However, the basicity of TBAF may not be suitable for all substrates.[4]

Materials:

  • This compound

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM) or Diethyl Ether

  • Water or Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add the TBAF solution (1.0 M in THF, 1.1-1.5 equiv.) dropwise to the stirred solution.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 1 hour.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane or diethyl ether.

  • Quench the reaction by adding water or a saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Note on Basicity: For base-sensitive substrates, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended to mitigate decomposition and improve yields.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the deprotection of this compound.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start: this compound reagents Add Deprotection Reagent (K₂CO₃/MeOH or TBAF/THF) start->reagents stir Stir at appropriate temperature reagents->stir monitor Monitor reaction by TLC stir->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography (if necessary) concentrate->purify product Final Product: 3-Butyn-2-ol purify->product

Caption: General experimental workflow for the deprotection of this compound.

Signaling Pathways and Mechanisms

The mechanisms for the base-catalyzed and fluoride-induced deprotection of the TMS group are distinct.

Base-Catalyzed Deprotection Mechanism (e.g., K₂CO₃/MeOH):

This reaction is believed to proceed through a nucleophilic attack of the methoxide ion (generated from methanol and potassium carbonate) on the silicon atom, forming a pentacoordinate silicon intermediate. This intermediate then collapses, with the acetylide anion acting as a leaving group, which is subsequently protonated by the solvent.[6]

G reactant CH₃-CH(OH)-C≡C-Si(CH₃)₃ + MeO⁻ intermediate [CH₃-CH(OH)-C≡C-Si(CH₃)₃(OMe)]⁻ Pentacoordinate Silicon Intermediate reactant->intermediate Nucleophilic Attack product CH₃-CH(OH)-C≡CH + (CH₃)₃Si-OMe intermediate->product Collapse & Protonation

Caption: Proposed mechanism for base-catalyzed TMS deprotection.

Fluoride-Induced Deprotection Mechanism (e.g., TBAF):

The high efficacy of fluoride ions in cleaving silicon-carbon bonds is attributed to the formation of the very strong silicon-fluoride bond. The fluoride ion attacks the silicon atom to form a stable pentacoordinate intermediate, which then breaks down to release the terminal alkyne.[2]

G reactant CH₃-CH(OH)-C≡C-Si(CH₃)₃ + F⁻ intermediate [CH₃-CH(OH)-C≡C-Si(CH₃)₃(F)]⁻ Pentacoordinate Silicon Intermediate reactant->intermediate Nucleophilic Attack product CH₃-CH(OH)-C≡C⁻ + (CH₃)₃Si-F intermediate->product Si-C Bond Cleavage final_product CH₃-CH(OH)-C≡CH Deprotonated Alkyne product->final_product Protonation

Caption: Mechanism of fluoride-induced TMS deprotection.

References

Application Notes and Protocols: Mild Conditions for TMS Deprotection in Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trimethylsilyl (TMS) ether is a frequently employed protecting group for alcohols in organic synthesis due to its ease of installation and general stability. However, its removal (deprotection) requires conditions that are mild enough to preserve other sensitive functional groups within a molecule, a common challenge in the synthesis of complex molecules like propargyl alcohols. Propargyl alcohols are valuable building blocks in medicinal chemistry and materials science, and their inherent reactivity necessitates gentle deprotection protocols.

These application notes provide a detailed overview of mild conditions for the deprotection of TMS ethers in propargyl alcohols. We present a comparative summary of common methods, detailed experimental protocols, and a logical workflow to guide the selection of the optimal deprotection strategy.

Data Presentation: Comparison of Mild Deprotection Methods

The selection of a deprotection method depends on the substrate's sensitivity to acidic or basic conditions and the presence of other protecting groups. The following table summarizes common mild deprotection methods for TMS ethers of propargyl alcohols with representative reaction conditions and yields.

Method/Reagent(s)Substrate TypeSolvent(s)Temperature (°C)TimeYield (%)Citation(s)Notes
Base-Catalyzed
K₂CO₃ / MeOHGeneral TMS-alkyneMethanolRoom Temp.2 h82[1]A very mild and common method. Yields can be affected by workup, particularly with silica gel chromatography.[2]
TMS-protected 2-iodophenylacetyleneDCM/Methanol (1:1)Room Temp.-Good[2]
Fluoride-Based
TBAFGeneral silyl ethersTHF0 to Room Temp.45 minLow (32)[3]Basicity of TBAF can cause decomposition of sensitive substrates.[3] Buffering with acetic acid can mitigate this.[4]
TMS-protected propargyl alcohol derivative-----Can lead to allene formation as a side product in some cases.
Acid-Catalyzed
PPTS / MeOHGeneral TMS ethersMethanolRoom Temp.30 min-[5]A mild transesterification approach.
Acetic Acid / MeOHAcid/base sensitive substratesMethanol/Acetic Acid (1:1)40OvernightHigh[4]A very mild acidic condition suitable for sensitive molecules.
Acetic Acid / H₂OGeneral TBDMS ethersAcetic Acid/Water (2:1)25--Although for TBDMS, illustrates mild acidic conditions.

Experimental Protocols

The following are detailed protocols for the most common mild deprotection methods for TMS-protected propargyl alcohols.

Protocol 1: Base-Catalyzed Deprotection using Potassium Carbonate in Methanol

This is one of the mildest and most frequently used methods for TMS ether cleavage.

Materials:

  • TMS-protected propargyl alcohol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH), anhydrous

  • Diethyl ether (or other suitable extraction solvent)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup

Procedure:

  • Dissolve the TMS-protected propargyl alcohol (1.0 equiv) in anhydrous methanol (e.g., 10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous potassium carbonate (0.1-0.5 equiv) to the solution. The amount of K₂CO₃ can be catalytic.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude propargyl alcohol.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Fluoride-Mediated Deprotection using Tetrabutylammonium Fluoride (TBAF)

TBAF is a potent reagent for cleaving silicon-oxygen bonds. Caution is advised as its basicity can affect sensitive substrates.

Materials:

  • TMS-protected propargyl alcohol

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with a septum

  • Syringe

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the TMS-protected propargyl alcohol (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1.0 M solution of TBAF in THF (1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature.

  • Monitor the reaction progress by TLC (typically 30 minutes to 2 hours).

  • Once the reaction is complete, quench by adding water.

  • Dilute the mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify by flash column chromatography.

Note on TBAF basicity: If your substrate is base-sensitive, consider buffering the TBAF solution by adding an equivalent of acetic acid to the TBAF solution before adding it to the reaction mixture.[4]

Protocol 3: Mild Acid-Catalyzed Deprotection using Pyridinium p-Toluenesulfonate (PPTS)

This method is particularly useful when basic or strongly acidic conditions are not tolerated.

Materials:

  • TMS-protected propargyl alcohol

  • Pyridinium p-toluenesulfonate (PPTS)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the TMS-protected propargyl alcohol (1.0 equiv) in methanol (e.g., 0.5 M solution).[5]

  • Add a catalytic amount of PPTS (e.g., 0.1 equiv).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.[5]

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the deprotected alcohol.

  • Purify by flash column chromatography if necessary.

Mandatory Visualizations

TMS_Deprotection_Workflow cluster_start cluster_conditions Select Deprotection Strategy cluster_methods Mild Deprotection Methods cluster_end start TMS-Protected Propargyl Alcohol condition Assess Substrate Sensitivity start->condition base_sensitive Base Sensitive? condition->base_sensitive acid_sensitive Acid Sensitive? condition->acid_sensitive fluoride Fluoride: TBAF / THF base_sensitive->fluoride No mild_acid Mild Acid: PPTS / MeOH or AcOH / MeOH base_sensitive->mild_acid Yes mild_base Mild Base: K₂CO₃ / MeOH acid_sensitive->mild_base Yes acid_sensitive->fluoride No product Deprotected Propargyl Alcohol mild_base->product fluoride->product mild_acid->product

Caption: Workflow for selecting a mild TMS deprotection method.

Deprotection_Mechanism TMS_Ether R-O-TMS Intermediate [R-O-Si(Me)₃-Nu]⁻ TMS_Ether->Intermediate Nucleophilic Attack on Si Nucleophile Nucleophile (e.g., MeO⁻, F⁻) Nucleophile->Intermediate Alcohol R-OH Intermediate->Alcohol Cleavage Biproduct Me-O-TMS or F-TMS Intermediate->Biproduct

Caption: General mechanism of nucleophilic TMS deprotection.

References

Application of 4-Trimethylsilyl-3-butyn-2-ol in the Synthesis of 5-Lipoxygenase Inhibitors: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the use of (S)-4-(trimethylsilyl)-3-butyn-2-ol, a key chiral building block, in the synthesis of potential 5-lipoxygenase (5-LOX) inhibitors. The 5-lipoxygenase pathway is a critical target in the development of therapeutics for a range of inflammatory diseases.

Introduction to 5-Lipoxygenase and Its Role in Inflammation

The 5-lipoxygenase (5-LOX) enzyme is a crucial component of the metabolic pathway that converts arachidonic acid into leukotrienes, which are potent pro-inflammatory lipid mediators.[1][2][3] This pathway is predominantly active in inflammatory cells such as polymorphonuclear leukocytes, activated macrophages, and mast cells.[1] The leukotrienes produced, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are implicated in the pathophysiology of various inflammatory conditions, including asthma, rheumatoid arthritis, and inflammatory bowel disease.[1][3] Consequently, the inhibition of 5-LOX is a significant therapeutic strategy for managing these diseases.

The 5-Lipoxygenase Signaling Pathway

The synthesis of leukotrienes is a well-defined cascade initiated by cellular stimuli that lead to the release of arachidonic acid from the cell membrane. The key steps are outlined in the signaling pathway diagram below.

five_LOX_pathway cluster_cytosol Cytosol membrane_phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) membrane_phospholipids->Arachidonic_Acid cPLA2 cPLA2 cPLA2->membrane_phospholipids releases LTA4 Leukotriene A4 (LTA4) Arachidonic_Acid->LTA4 five_LOX 5-LOX FLAP FLAP LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase LTA4_hydrolase LTA4 Hydrolase LTC4_synthase LTC4 Synthase receptor_activation Receptor Activation & Pro-inflammatory Effects LTB4->receptor_activation LTC4->receptor_activation

Caption: The 5-Lipoxygenase (5-LOX) signaling pathway, illustrating the conversion of arachidonic acid to pro-inflammatory leukotrienes.

Application of 4-Trimethylsilyl-3-butyn-2-ol in Synthesis

(S)-4-(trimethylsilyl)-3-butyn-2-ol serves as a versatile chiral starting material for the synthesis of complex molecules, including 5-lipoxygenase inhibitors. The presence of the chiral alcohol and the protected alkyne functionality allows for stereoselective transformations and subsequent elaboration of the molecular scaffold, often through cross-coupling reactions.

While specific, direct synthetic routes from (S)-4-(trimethylsilyl)-3-butyn-2-ol to a named 5-LOX inhibitor are not extensively detailed in publicly available literature, a plausible and efficient synthetic strategy involves a desilylation followed by a Sonogashira coupling reaction. This approach enables the introduction of various aryl or heteroaryl moieties, which are common features in many known 5-LOX inhibitors.

The following diagram illustrates a generalized synthetic workflow:

synthetic_workflow start (S)-4-Trimethylsilyl-3-butyn-2-ol desilylation Desilylation start->desilylation intermediate (S)-3-Butyn-2-ol desilylation->intermediate sonogashira Sonogashira Coupling (with Ar-X) intermediate->sonogashira product Hypothetical 5-LOX Inhibitor sonogashira->product

Caption: A plausible synthetic workflow for a 5-LOX inhibitor starting from (S)-4-trimethylsilyl-3-butyn-2-ol.

Experimental Protocols

The following are generalized experimental protocols for the key transformations in the proposed synthetic workflow. Researchers should optimize these conditions based on the specific aryl halide and desired final product.

Protocol 1: Desilylation of (S)-4-(Trimethylsilyl)-3-butyn-2-ol

Objective: To remove the trimethylsilyl protecting group to yield the terminal alkyne, (S)-3-butyn-2-ol.

Materials:

  • (S)-4-(trimethylsilyl)-3-butyn-2-ol

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃) or Potassium fluoride (KF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware for workup and purification.

Procedure:

  • Dissolve (S)-4-(trimethylsilyl)-3-butyn-2-ol (1.0 eq) in methanol.

  • Add potassium carbonate (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, (S)-3-butyn-2-ol, can be purified by column chromatography on silica gel if necessary.

Protocol 2: Sonogashira Coupling of (S)-3-Butyn-2-ol with an Aryl Halide

Objective: To couple the terminal alkyne with an appropriate aryl halide to construct the core of the 5-LOX inhibitor.

Materials:

  • (S)-3-butyn-2-ol

  • Aryl halide (Ar-X, where X is I, Br, or OTf)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (e.g., nitrogen or argon).

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add the anhydrous solvent followed by the base.

  • Add (S)-3-butyn-2-ol (1.2 eq) to the reaction mixture.

  • Heat the reaction to the appropriate temperature (typically 50-80 °C) and stir until the starting material is consumed (monitor by TLC).

  • After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-LOX inhibitor precursor.

Quantitative Data of Representative 5-LOX Inhibitors

InhibitorTargetAssay SystemIC₅₀ (µM)Reference
Zileuton5-LOXHuman PMNL0.4
BWA4C5-LOX--
CJ-13,6105-LOX--[4]
AA-8615-LOX--[4]
DarbufeloneCOX/5-LOX5-LOX5.1[3]
Compound 45-LOXBroken Cell5-21[5]
ARM15-LOXRecombinant 5-LOX1.7
TTSe5-LOXRecombinant 5-LOX2.3
TTO5-LOXRecombinant 5-LOX2.3

Note: PMNL stands for Polymorphonuclear Leukocytes. IC₅₀ values can vary depending on the specific assay conditions.

Conclusion

(S)-4-(trimethylsilyl)-3-butyn-2-ol is a valuable chiral precursor for the asymmetric synthesis of potential 5-lipoxygenase inhibitors. The synthetic strategy outlined, involving desilylation and Sonogashira coupling, offers a flexible and efficient route to a diverse range of potential drug candidates. The provided protocols serve as a foundational guide for researchers in the field of medicinal chemistry and drug discovery to explore novel inhibitors of the 5-LOX pathway for the treatment of inflammatory diseases. Further optimization and exploration of different aryl halides in the Sonogashira coupling step will be crucial in developing potent and selective 5-LOX inhibitors.

References

Application Notes and Protocols for the Use of 4-Trimethylsilyl-3-butyn-2-ol in the Total Synthesis of Entecavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 4-trimethylsilyl-3-butyn-2-ol as a key starting material in the total synthesis of entecavir, a potent antiviral drug for the treatment of Hepatitis B virus (HBV) infection.[1] The synthesis leverages a stereoselective boron-aldol reaction, a titanocene-catalyzed radical cyclization, and a Mitsunobu reaction as key transformations.[2][3][4]

Synthetic Strategy Overview

The total synthesis of entecavir from this compound involves an initial oxidation of the alcohol to the corresponding ketone, 4-trimethylsilyl-3-butyn-2-one. This ketone then undergoes a stereoselective boron-aldol reaction with acrolein to establish the acyclic carbon skeleton with the desired stereochemistry.[2][3][4] Subsequent protection, epoxidation, and a key Cp₂TiCl-catalyzed intramolecular radical cyclization of the resulting epoxide-alkyne furnishes the carbocyclic core of entecavir.[2][3][5] Finally, the synthesis is completed by coupling the carbocyclic core with a protected guanine derivative via a Mitsunobu reaction, followed by deprotection steps.[2][3]

Entecavir_Synthesis_Workflow A This compound B Oxidation A->B e.g., Swern or Dess-Martin Oxidation C 4-Trimethylsilyl-3-butyn-2-one B->C D Stereoselective Boron-Aldol Reaction C->D with Acrolein E Acyclic Diol Intermediate D->E F Protection & Epoxidation E->F G Epoxide-Alkyne Precursor F->G H Cp₂TiCl-Catalyzed Radical Cyclization G->H I Carbocyclic Core H->I J Mitsunobu Reaction I->J with Protected Guanine K Protected Entecavir J->K L Deprotection K->L M Entecavir L->M

Synthetic workflow for Entecavir.

Experimental Protocols

Oxidation of this compound to 4-Trimethylsilyl-3-butyn-2-one

This initial step is crucial for activating the starting material for the subsequent aldol reaction. A mild oxidation method such as Swern or Dess-Martin periodinane (DMP) oxidation is recommended to avoid side reactions.

Protocol: Swern Oxidation [6][7][8][9]

  • To a stirred solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in DCM dropwise to the reaction mixture.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-trimethylsilyl-3-butyn-2-one.

Key Synthetic Steps

The following protocols are adapted from the synthesis reported by Velasco et al.

Protocol: Stereoselective Boron-Aldol Reaction [10]

  • In a flame-dried flask under an argon atmosphere, dissolve (+)-chlorodiisopinocampheylborane ((+)-DIPCl) (1.2 eq.) in anhydrous THF.

  • Cool the solution to -5 °C and add triethylamine (1.2 eq.).

  • Add 4-trimethylsilyl-3-butyn-2-one (1.0 eq.) dropwise and stir the mixture for 2 hours at -5 °C to 0 °C.

  • Cool the solution to -78 °C and slowly add a solution of acrolein (1.5 eq.) in anhydrous THF.

  • Stir the mixture for 1 hour at -78 °C.

  • Add a 2 M solution of LiBH₄ in hexanes (1.5 eq.) and stir for 30 minutes at -78 °C.

  • Warm the reaction to 0 °C and stir for 1 hour.

  • Perform an oxidative work-up by adding methanol, followed by a buffered solution of hydrogen peroxide.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by chromatography and subsequent recrystallization to obtain the pure syn-diol intermediate.

Protocol: Cp₂TiCl-Catalyzed Radical Cyclization [5][9][11]

  • Prepare a 0.08 M solution of Cp₂TiCl in freshly distilled and degassed THF.

  • In a separate flask, dissolve the epoxide-alkyne precursor (1.0 eq.) in degassed THF to a concentration of 0.02 M.

  • Add the Cp₂TiCl solution dropwise to the stirred solution of the epoxide-alkyne precursor over 3 hours at room temperature under an inert atmosphere.

  • Stir the reaction mixture for an additional 8 hours.

  • Quench the reaction by the addition of 10% aqueous H₂SO₄.

  • Extract the product thoroughly with ethyl acetate.

  • Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the carbocyclic core.

Protocol: Mitsunobu Reaction [12][13][14]

  • To a stirred suspension of the carbocyclic alcohol (1.0 eq.), 2-amino-6-chloropurine (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the protected entecavir.

Quantitative Data

The following tables summarize the yields and stereoselectivity for the key reactions in the synthesis of entecavir.

Table 1: Stereoselective Boron-Aldol Reaction

ProductYield (after chromatography)Enantiomeric Ratio (er)Diastereomeric Ratio (syn/anti)Overall Yield (after recrystallization)Final Purity (er, dr)
syn-Diol Intermediate66%80:2090:1037%98% er, >99% dr

Table 2: Cp₂TiCl-Catalyzed Radical Cyclization

SubstrateProductYield
Epoxide-Alkyne PrecursorCarbocyclic Core82%

Table 3: Overall Synthesis

Starting MaterialFinal ProductNumber of StepsOverall Yield
4-Trimethylsilyl-3-butyn-2-oneEntecavir11Not explicitly stated

Logical Relationships and Workflow Diagrams

The following diagrams illustrate the key transformations and logical flow of the synthesis.

Aldol_Reaction Ketone 4-Trimethylsilyl-3-butyn-2-one Reagents (+)-DIPCl, Et₃N LiBH₄, H₂O₂ Ketone->Reagents Acrolein Acrolein Acrolein->Reagents Product syn-Diol Intermediate Reagents->Product Stereoselective Aldol Reaction

Stereoselective Boron-Aldol Reaction.

Radical_Cyclization Precursor Epoxide-Alkyne Precursor Catalyst Cp₂TiCl Precursor->Catalyst Product Carbocyclic Core Catalyst->Product Intramolecular Radical Cyclization

Cp₂TiCl-Catalyzed Radical Cyclization.

Mitsunobu_Reaction Alcohol Carbocyclic Core Reagents PPh₃, DEAD/DIAD Alcohol->Reagents Purine 2-Amino-6-chloropurine Purine->Reagents Product Protected Entecavir Reagents->Product Nucleophilic Substitution

Mitsunobu Reaction for Nucleoside Coupling.

These detailed notes and protocols provide a comprehensive guide for the synthesis of entecavir, highlighting the critical role of this compound as a versatile starting material. The provided data and workflows offer valuable insights for researchers in organic synthesis and drug development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 4-Trimethylsilyl-3-butyn-2-ol by Distillation

This document provides a detailed guide for the purification of this compound via distillation. This common intermediate in organic synthesis often requires purification to remove starting materials, byproducts, and other impurities that can interfere with subsequent reactions. Distillation, particularly under reduced pressure, is a highly effective method for achieving the high purity required for pharmaceutical and fine chemical applications.

Introduction

This compound is a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Its purity is crucial for the success of downstream reactions, impacting reaction yield, stereoselectivity, and the impurity profile of the final product. Common impurities can arise from the synthetic route used, which often involves the addition of a trimethylsilylacetylide nucleophile to acetaldehyde. Potential impurities may include unreacted starting materials such as trimethylsilylacetylene and acetaldehyde, as well as byproducts from side reactions. Additionally, the precursor ketone, 4-(trimethylsilyl)-3-butyn-2-one, can be unstable and decompose, particularly in the presence of moisture, leading to the formation of smaller, more volatile impurities.[1][2] Distillation offers an efficient means to separate the desired alcohol from these contaminants. Due to the relatively high boiling point of this compound at atmospheric pressure and the potential for thermal degradation common to propargyl alcohols, vacuum distillation is the preferred method of purification.

Data Presentation

The boiling point of this compound is significantly dependent on the applied pressure. The following table summarizes the available data for its boiling point at different pressures, which is critical for setting up the distillation.

CompoundPressureBoiling Point (°C)
This compoundAtmospheric (760 mmHg)126-129[3][4]
This compound0.5 mmHg80
2-Methyl-4-trimethylsilyl-3-butyn-2-ol55 torr (55 mmHg)95[5]

Note: The data point for 2-methyl-4-trimethylsilyl-3-butyn-2-ol is included for comparative purposes to illustrate the boiling point behavior of a structurally similar compound under vacuum.

Experimental Protocols

This section details the recommended procedure for the purification of this compound by vacuum distillation.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head or fractional distillation column (e.g., Vigreux column)

  • Condenser

  • Receiving flask(s)

  • Thermometer and adapter

  • Vacuum pump

  • Manometer or vacuum gauge

  • Heating mantle with a stirrer

  • Stir bar

  • Cold trap (optional but recommended, cooled with dry ice/acetone or liquid nitrogen)

  • Glass wool or boiling chips

  • Standard laboratory glassware and clamps

Safety Precautions:

  • This compound is a flammable liquid. All distillation procedures should be performed in a well-ventilated fume hood, away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Vacuum distillation poses an implosion risk. Inspect all glassware for cracks or defects before use. It is advisable to use a blast shield.

  • Ensure that the system is slowly and carefully evacuated to avoid bumping of the liquid.

  • Properly vent the system to atmospheric pressure before dismantling the apparatus.

Protocol for Vacuum Distillation:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the workflow diagram below. A short-path distillation setup is suitable for small quantities and high vacuum, while a fractional distillation column may provide better separation if impurities with close boiling points are present.

    • Place the crude this compound and a stir bar (or boiling chips) into the round-bottom flask. Do not fill the flask to more than two-thirds of its capacity.

    • Connect the flask to the distillation head, ensuring all joints are properly sealed with appropriate grease if necessary.

    • Place the thermometer in the adapter at the top of the distillation head, with the bulb positioned just below the sidearm leading to the condenser to accurately measure the temperature of the vapor.

    • Connect the condenser to a cooling water source.

    • Attach the receiving flask to the end of the condenser. It is good practice to use a multi-limb receiving adapter (a "cow") to collect different fractions without breaking the vacuum.

    • Connect the vacuum source to the distillation apparatus via a cold trap.

  • Distillation Procedure:

    • Begin stirring the crude material in the distillation flask.

    • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 0.5 mmHg).

    • Once the desired pressure is stable, begin to gently heat the distillation flask using the heating mantle.

    • Monitor the temperature of the vapor. A forerun containing more volatile impurities may distill first. Collect this in a separate receiving flask.

    • As the temperature rises and stabilizes at the boiling point of this compound at the applied pressure (e.g., ~80 °C at 0.5 mmHg), switch to a clean receiving flask to collect the main fraction.

    • Continue distillation until the temperature begins to drop or rise significantly, or until only a small amount of residue remains in the distillation flask. This indicates that the product has been collected.

    • Turn off the heating and allow the system to cool to room temperature.

    • Slowly and carefully vent the apparatus to atmospheric pressure.

    • Dismantle the apparatus and transfer the purified product to a clean, dry, and labeled container.

Mandatory Visualization

Below are diagrams illustrating the key logical relationships and workflows described in this application note.

cluster_synthesis Synthesis of Crude Product cluster_impurities Potential Impurities cluster_purification Purification by Distillation start Starting Materials (e.g., Trimethylsilylacetylene, Acetaldehyde) reaction Chemical Reaction (e.g., Grignard Addition) start->reaction crude Crude this compound reaction->crude distillation Vacuum Distillation crude->distillation unreacted Unreacted Starting Materials unreacted->distillation byproducts Reaction Byproducts byproducts->distillation decomposition Decomposition Products decomposition->distillation pure Purified this compound distillation->pure waste High-Boiling Residue & Forerun distillation->waste cluster_workflow Vacuum Distillation Workflow setup 1. Apparatus Setup Assemble distillation glassware. Add crude product and stir bar to flask. evacuate 2. Evacuation Slowly apply vacuum to the system. Monitor pressure with a manometer. setup->evacuate heat 3. Heating & Fraction Collection Gently heat the distillation flask. Collect forerun, main fraction, and residue in separate receivers. evacuate->heat cooldown 4. Cooldown & Shutdown Turn off heating and allow to cool. Carefully vent the system to atmospheric pressure. heat->cooldown product 5. Product Isolation Dismantle the apparatus. Transfer purified product to a suitable container. cooldown->product

References

Scale-Up Synthesis of Chiral 4-Trimethylsilyl-3-butyn-2-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of chiral 4-trimethylsilyl-3-butyn-2-ol, a key intermediate in the synthesis of various pharmaceutical compounds, including 5-lipoxygenase inhibitors.[1] The following sections outline three primary strategies for obtaining the enantiomerically pure (R)- and (S)-forms of this versatile building block: enzymatic kinetic resolution, asymmetric microbial reduction, and asymmetric alkynylation.

Enzymatic Kinetic Resolution of Racemic this compound

This method provides access to both enantiomers of this compound through the selective acylation of one enantiomer from the racemic mixture using a lipase.

Experimental Protocol

A detailed procedure for the enzymatic resolution of racemic this compound has been reported in Organic Syntheses.[2] An oven-dried, 1-L, round-bottomed flask is charged with racemic this compound (10.0 g, 69.9 mmol), pentane (250 mL), Amano Lipase AK (2.00 g), freshly distilled vinyl acetate (50 mL), and pulverized, activated 4Å molecular sieves (1 g).[2] The mixture is stirred at room temperature for 72 hours, at which point the reaction typically reaches approximately 50% completion.[2] The mixture is then filtered, and the solvent is removed by rotary evaporation.[2] The resulting mixture of the unreacted alcohol and the acetate can be separated. The unreacted (S)-alcohol is derivatized with succinic anhydride to facilitate separation.[2] The (R)-acetate is then hydrolyzed to afford (R)-4-trimethylsilyl-3-butyn-2-ol.[2]

Data Presentation
StepProductYieldEnantiomeric Purity
Acylation(R)-4-trimethylsilyl-3-butyn-2-yl acetate~47% (of theoretical max)High (er not specified)
Hydrolysis(R)-4-trimethylsilyl-3-butyn-2-ol87%High (er not specified)
Succinate formation(S)-4-trimethylsilyl-3-butyn-2-yl succinate99%High (er not specified)
Reduction(S)-4-trimethylsilyl-3-butyn-2-ol86%High (er not specified)

Table 1: Summary of yields for the enzymatic resolution of racemic this compound.

Workflow Diagram

G cluster_0 Enzymatic Kinetic Resolution racemate Racemic this compound lipase Amano Lipase AK, Vinyl Acetate, Pentane racemate->lipase separation1 Filtration & Evaporation lipase->separation1 mixture (R)-Acetate & (S)-Alcohol separation1->mixture succinic Succinic Anhydride, Et3N, DMAP mixture->succinic separation2 Separation succinic->separation2 s_succinate (S)-Succinate reduction DIBAL-H s_succinate->reduction r_acetate (R)-Acetate hydrolysis DIBAL-H r_acetate->hydrolysis r_alcohol (R)-4-Trimethylsilyl-3-butyn-2-ol hydrolysis->r_alcohol s_alcohol (S)-4-Trimethylsilyl-3-butyn-2-ol reduction->s_alcohol separation2->s_succinate separation2->r_acetate

Caption: Workflow for enzymatic kinetic resolution.

Asymmetric Microbial Reduction of 4-Trimethylsilyl-3-butyn-2-one

This biocatalytic approach utilizes whole microbial cells to asymmetrically reduce the corresponding ketone, 4-trimethylsilyl-3-butyn-2-one, to the desired chiral alcohol. This method can be tuned to produce either the (R)- or (S)-enantiomer with high enantioselectivity by selecting the appropriate microorganism.[1]

Experimental Protocols

Synthesis of (R)-4-Trimethylsilyl-3-butyn-2-ol using Acetobacter sp. [1] Immobilized whole cells of Acetobacter sp. CCTCC M209061 are used for the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one.[1] The reaction is typically carried out in a biphasic system consisting of an aqueous buffer and an ionic liquid, such as C4MIm·PF6, to improve substrate and product tolerance.[1] Reaction conditions such as buffer pH, temperature, and substrate concentration are optimized to achieve high yield and enantiomeric excess.

Synthesis of (S)-4-Trimethylsilyl-3-butyn-2-ol using Candida parapsilosis [1][3] For the (S)-enantiomer, immobilized Candida parapsilosis CCTCC M203011 cells are employed.[1][3] The reaction is performed in an optimized buffer system, and influential variables such as pH, co-substrate concentration, temperature, and substrate concentration are carefully controlled.[1][3] Optimal conditions have been reported as a buffer pH of 5.0, a co-substrate (glucose) concentration of 65.3 mM, a reaction temperature of 30 °C, and a substrate concentration of 3.0 mM.[3]

Data Presentation
MicroorganismEnantiomerMax. YieldProduct e.e.Optimal pHOptimal Temp. (°C)
Acetobacter sp. CCTCC M209061(R)>99%>99.9%7.3 (in BMIM·PF6/buffer)30
Candida parapsilosis CCTCC M203011(S)81.3%>99.9%5.030

Table 2: Comparison of microbial systems for the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one.[3]

Workflow Diagram

G cluster_1 Asymmetric Microbial Reduction ketone 4-Trimethylsilyl-3-butyn-2-one acetobacter Immobilized Acetobacter sp. (R)-selective ketone->acetobacter candida Immobilized Candida parapsilosis (S)-selective ketone->candida r_alcohol (R)-4-Trimethylsilyl-3-butyn-2-ol acetobacter->r_alcohol s_alcohol (S)-4-Trimethylsilyl-3-butyn-2-ol candida->s_alcohol

Caption: Asymmetric microbial reduction workflow.

Asymmetric Alkynylation of Acetaldehyde

The enantioselective addition of a terminal alkyne to an aldehyde is a powerful method for the synthesis of chiral propargyl alcohols.[4] For the synthesis of this compound, this involves the addition of trimethylsilylacetylene to acetaldehyde in the presence of a chiral catalyst.

Experimental Protocol

A general and practical method involves the use of a zinc-based catalyst.[5] In a typical procedure, a chiral ligand, such as (+)-N-methylephedrine, is treated with a zinc salt, for example, Zn(OTf)2, in a suitable solvent like toluene.[4] Trimethylsilylacetylene is then added, followed by the slow addition of acetaldehyde at a controlled temperature. The reaction is monitored for completion, and upon workup, the chiral this compound is isolated. Purification is typically achieved by distillation.[2]

Data Presentation
Chiral LigandMetal CatalystAldehydeAlkyneSolventEnantiomeric Excess (e.e.)
(+)-N-methylephedrineZn(OTf)2AcetaldehydeTrimethylsilylacetyleneTolueneHigh (up to 99%)
BINOL derivativesTi(OiPr)4Various aldehydesVarious alkynesNot specifiedHigh
TADDOL derivativesTi-TADDOLate3-trimethylsilyl (TMS)-2-propynalDimethylzincNot specifiedHigh

Table 3: Overview of catalytic systems for asymmetric alkynylation.[1][4]

Logical Relationship Diagram

G cluster_2 Asymmetric Alkynylation Strategy acetaldehyde Acetaldehyde reaction Asymmetric Addition acetaldehyde->reaction tms_acetylene Trimethylsilylacetylene tms_acetylene->reaction catalyst Chiral Catalyst (e.g., Zn(OTf)2 / (+)-NME) catalyst->reaction product Chiral this compound reaction->product

Caption: Asymmetric alkynylation logic.

Purification

For all the described methods, the final product, chiral this compound, is typically purified by bulb-to-bulb distillation under reduced pressure (e.g., 75-80°C at 0.5 mmHg).[2]

Safety Considerations

  • Flammable Solvents: Pentane, hexanes, diethyl ether, and THF are highly flammable. Handle with care in a well-ventilated fume hood away from ignition sources.

  • Reactive Reagents: Diisobutylaluminium hydride (DIBAL-H) is pyrophoric and reacts violently with water. Handle under an inert atmosphere.

  • Volatile and Toxic Compounds: Acetaldehyde is a volatile and toxic compound. All manipulations should be performed in a fume hood.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Troubleshooting & Optimization

Technical Support Center: 4-Trimethylsilyl-3-butyn-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 4-Trimethylsilyl-3-butyn-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: Based on analogous syntheses and the reactivity of the components, the most common impurities include:

  • Unreacted Trimethylsilylacetylene: The starting material may be carried through the reaction if the addition to acetaldehyde is incomplete.

  • Desilylated Product (3-Butyn-2-ol): The trimethylsilyl group can be sensitive to acidic or basic conditions, particularly during the aqueous workup, leading to its cleavage.

  • Solvent Adducts: The choice of solvent is critical. For instance, using diethyl ether instead of tetrahydrofuran (THF) has been reported to lead to the formation of impurities that are difficult to remove by distillation.[1]

  • Siloxanes: Formed from the hydrolysis of silylating agents or silylated byproducts.

  • Aldol Condensation Byproducts: Acetaldehyde can undergo self-condensation under basic conditions, although this is less common at the low temperatures typically used for the Grignard or alkynyllithium addition.

Q2: How can I detect the presence of trimethylsilylacetylene impurity in my product?

A2: Unreacted trimethylsilylacetylene can be identified using 1H NMR spectroscopy. The alkynyl proton of trimethylsilylacetylene appears as a sharp singlet around δ 2.35-2.45 ppm. The product, this compound, will not have a signal in this region.

Q3: What are the optimal reaction conditions to minimize impurity formation?

A3: To minimize impurities, consider the following:

  • Solvent: Use anhydrous tetrahydrofuran (THF) as the reaction solvent.[1]

  • Temperature: Maintain a low reaction temperature (e.g., -78 °C to -40 °C) during the deprotonation of trimethylsilylacetylene and the subsequent addition of acetaldehyde to prevent side reactions.

  • Workup: A careful aqueous workup with a saturated ammonium chloride solution is recommended to quench the reaction. Avoid strongly acidic or basic conditions to prevent the cleavage of the trimethylsilyl group.

  • Purification: Purification by bulb-to-bulb distillation (Kugelrohr) or vacuum distillation is effective in removing less volatile impurities.[1][2]

Q4: Can the trimethylsilyl group be cleaved during the reaction or workup?

A4: Yes, the trimethylsilyl group is susceptible to cleavage under both acidic and basic aqueous conditions. The precursor ketone, 4-(trimethylsilyl)-3-butyn-2-one, has been shown to be unstable in aqueous buffers with a pH above 6.0, leading to desilylation.[3] While the alcohol is generally more stable, prolonged exposure to non-neutral pH during the workup can lead to the formation of 3-butyn-2-ol.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete deprotonation of trimethylsilylacetylene.Ensure the use of a strong base like n-butyllithium or tert-butyllithium and allow sufficient time for the deprotonation to complete before adding acetaldehyde.
Incomplete reaction with acetaldehyde.Add acetaldehyde slowly at a low temperature and allow the reaction to proceed for a sufficient duration before quenching.
Loss of product during workup or purification.Perform the aqueous extraction carefully and use a suitable drying agent. For purification, bulb-to-bulb distillation is often more efficient for small to medium scales than column chromatography.
Presence of Unreacted Trimethylsilylacetylene Insufficient amount of acetaldehyde used.Use a slight excess of acetaldehyde to ensure the complete consumption of the lithiated trimethylsilylacetylene.
The reaction was not allowed to proceed to completion.Increase the reaction time after the addition of acetaldehyde.
Product is Contaminated with 3-Butyn-2-ol The workup conditions were too acidic or basic.Use a buffered or mildly acidic workup (e.g., saturated NH4Cl solution). Avoid strong acids or bases.
The product was stored improperly.Store the purified product under an inert atmosphere and at a low temperature.
Formation of an Inseparable Impurity Incorrect solvent was used.Use anhydrous THF as the solvent. The use of diethyl ether has been reported to cause the formation of impurities that are difficult to separate by distillation.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reliable synthesis of the analogous 4-triisopropylsilyl-3-butyn-2-ol.[1]

Materials:

  • Trimethylsilylacetylene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (or tert-Butyllithium) in hexanes

  • Acetaldehyde

  • Saturated aqueous Ammonium Chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Reaction Setup: A flame-dried, round-bottomed flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere is charged with trimethylsilylacetylene and anhydrous THF.

  • Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via syringe. The resulting mixture is stirred at this temperature for 30-60 minutes.

  • Aldehyde Addition: Freshly distilled acetaldehyde is added in one portion via syringe. The reaction mixture is stirred for an additional 1-2 hours at -78 °C.

  • Quenching: The reaction is quenched by pouring it into a rapidly stirring solution of saturated aqueous NH4Cl at room temperature.

  • Extraction: The phases are separated, and the aqueous layer is extracted with diethyl ether.

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by bulb-to-bulb distillation under vacuum to yield this compound as a clear oil.[1][2]

Visualizations

Synthesis_Workflow Start Start Reagents Trimethylsilylacetylene + Acetaldehyde in THF Start->Reagents Deprotonation Deprotonation with n-BuLi at -78 °C Reagents->Deprotonation Addition Addition of Acetaldehyde at -78 °C Deprotonation->Addition Quench Aqueous Workup (sat. NH4Cl) Addition->Quench Extraction Extraction with Et2O Quench->Extraction Purification Drying and Concentration Extraction->Purification Distillation Vacuum Distillation Purification->Distillation Product This compound Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

Impurity_Formation MainReaction Trimethylsilylacetylene + Acetaldehyde -> this compound IncompleteReaction Incomplete Reaction MainReaction->IncompleteReaction Workup Aqueous Workup MainReaction->Workup UnreactedTMSA Impurity: Unreacted Trimethylsilylacetylene IncompleteReaction->UnreactedTMSA Desilylation Impurity: 3-Butyn-2-ol Workup->Desilylation

Caption: Potential pathways for common impurity formation.

References

Technical Support Center: Optimizing Synthesis of 4-Trimethylsilyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the synthesis of 4-trimethylsilyl-3-butyn-2-ol.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of trimethylsilylacetylene.Ensure the freshness and correct stoichiometry of the organolithium reagent (e.g., n-BuLi). Use of freshly titrated n-BuLi is recommended. The reaction should be performed under strictly anhydrous conditions in a suitable solvent like THF at -78 °C.
Quenching of the lithium acetylide intermediate.Maintain a positive pressure of an inert gas (argon or nitrogen) to prevent reaction with atmospheric moisture or carbon dioxide. Ensure all glassware is rigorously dried and solvents are anhydrous.
Impure or degraded acetaldehyde.Use freshly distilled acetaldehyde to remove acidic impurities or paraldehyde which can consume the nucleophile.
Formation of Side Products Aldol condensation of acetaldehyde.Add acetaldehyde slowly to the reaction mixture at a low temperature (-78 °C) to minimize its enolization.
Reaction of excess organolithium reagent with the product.Use a slight excess (e.g., 1.05 equivalents) of the organolithium reagent for deprotonation, but avoid a large excess.
Difficult Product Isolation Emulsion formation during aqueous workup.Add brine (saturated NaCl solution) during the workup to break up emulsions and improve phase separation.
Loss of product during solvent removal.This compound is relatively volatile. Use a rotary evaporator with controlled temperature and pressure. It is advisable to cool the receiving flask.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method is the nucleophilic addition of lithium trimethylsilylacetylide to acetaldehyde.[1] This involves the deprotonation of trimethylsilylacetylene with an organolithium reagent, such as n-butyllithium (n-BuLi), followed by the addition of acetaldehyde as the electrophile.

Q2: What are the critical reaction parameters to control for a high yield?

Key parameters include maintaining a low reaction temperature (typically -78 °C) during deprotonation and acetaldehyde addition, ensuring strictly anhydrous reaction conditions, using high-purity reagents, and maintaining an inert atmosphere.

Q3: Can other bases be used for the deprotonation of trimethylsilylacetylene?

While organolithium reagents like n-BuLi and tert-BuLi are most common[1], other strong bases such as lithium diisopropylamide (LDA) or Grignard reagents (e.g., ethylmagnesium bromide) can also be used, though reaction conditions may need to be adjusted.[2]

Q4: How can I purify the final product?

The most effective method for purifying this compound is fractional distillation under reduced pressure.[1][2][3] Bulb-to-bulb distillation is also a suitable technique.[1][3]

Q5: Are there alternative synthetic methods available?

Yes, an alternative approach is the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one.[4][5] This method is particularly useful for obtaining enantiomerically pure (R)- or (S)-4-trimethylsilyl-3-butyn-2-ol using biocatalysts.[4][5]

Experimental Protocols

Synthesis of this compound via Grignard Reaction[2]
  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, a solution of 3-butyn-1-ol in anhydrous tetrahydrofuran (THF) is cooled to 0°C. A solution of ethylmagnesium bromide in THF is added dropwise over 1 hour. The mixture is stirred for 1 hour at 0°C and then allowed to warm to room temperature for 1 hour.

  • Silylation: The reaction mixture is recooled to 0°C, and freshly distilled chlorotrimethylsilane is added slowly. The mixture is stirred for 1 hour at 0°C and then for 1-2 hours at room temperature.

  • Workup: The reaction is quenched by pouring it into ice-cold 3 M hydrochloric acid. The organic phase is separated, and the aqueous phase is extracted with ether. The combined organic phases are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield 4-(trimethylsilyl)-3-butyn-1-ol.

Synthesis of (rac)-4-Triisopropylsilyl-3-butyn-2-ol[1]

Note: This protocol uses a different silyl group but the principle is the same and can be adapted.

  • Deprotonation: In a flame-dried, round-bottomed flask under an argon atmosphere, triisopropylsilyl acetylene and dry THF are cooled to -40 °C. tert-Butyllithium is added dropwise, and the mixture is stirred for 30 minutes.

  • Aldehyde Addition: Acetaldehyde is added in one portion, and the reaction is stirred for 20 minutes at -40 °C.

  • Workup: The reaction is quenched with a saturated aqueous solution of NH4Cl. The phases are separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine and dried over MgSO4.

  • Purification: The solvent is removed by rotary evaporation, and the product is purified by bulb-to-bulb distillation.

Quantitative Data Summary

Reactant Equivalents Reagent Equivalents Solvent Temperature Yield Reference
3-Butyn-1-ol1Ethylmagnesium bromide2.2THF0 °C to RT71%[2]
Triisopropylsilyl acetylene1tert-BuLi1.24THF-40 °C98%[1]

Visualizations

reaction_pathway TMSA Trimethylsilylacetylene Li_acetylide Lithium Trimethylsilylacetylide TMSA->Li_acetylide + n-BuLi (Deprotonation) nBuLi n-BuLi Alkoxide Lithium Alkoxide Intermediate Li_acetylide->Alkoxide + Acetaldehyde (Nucleophilic Attack) Acetaldehyde Acetaldehyde Product This compound Alkoxide->Product Aqueous Workup (Protonation)

Caption: Synthetic pathway for this compound.

troubleshooting_workflow start_node start_node decision_node decision_node process_node process_node end_node end_node issue_node issue_node start Start Synthesis check_yield Is yield low? start->check_yield check_purity Is product impure? check_yield->check_purity No low_yield_issue Low Yield check_yield->low_yield_issue Yes impurity_issue Impurity Issues check_purity->impurity_issue Yes success Successful Synthesis check_purity->success No check_reagents Check reagent quality and stoichiometry low_yield_issue->check_reagents optimize_addition Optimize aldehyde addition rate impurity_issue->optimize_addition check_conditions Verify anhydrous conditions and temperature check_reagents->check_conditions check_conditions->start Retry optimize_workup Optimize workup and purification optimize_addition->optimize_workup optimize_workup->start Retry

Caption: Troubleshooting workflow for synthesis optimization.

logical_relationships center_node center_node parameter_node parameter_node positive_outcome positive_outcome negative_outcome negative_outcome Yield High Yield HighPurity High Purity Yield->HighPurity Temp Low Temp. Temp->Yield SideRxns Side Reactions Temp->SideRxns Anhydrous Anhydrous Anhydrous->Yield Decomposition Decomposition Anhydrous->Decomposition Purity Reagent Purity Purity->Yield Purity->SideRxns Inert Inert Atm. Inert->Yield SideRxns->Yield Decomposition->Yield

Caption: Key parameter relationships for optimizing reaction yield.

References

Technical Support Center: Reactions of 4-Trimethylsilyl-3-butyn-2-ol with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 4-trimethylsilyl-3-butyn-2-ol in reactions involving strong bases. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Problem 1: Low yield of the desired product after deprotonation and subsequent reaction.

  • Question: I am attempting to deprotonate the hydroxyl group of this compound with a strong base to form the lithium alkoxide, followed by reaction with an electrophile. However, my yields are consistently low, and I observe a mixture of unexpected products. What are the likely side reactions?

  • Answer: When treating this compound with strong bases, particularly organolithium reagents like n-butyllithium (n-BuLi), several side reactions can occur, leading to a decrease in the yield of the desired product. The primary competing reactions are the Brook rearrangement and isomerization to an allene . Unintended desilylation can also be a contributing factor, especially with certain bases or during aqueous workup.

    • Brook Rearrangement: This is an intramolecular migration of the trimethylsilyl (TMS) group from the carbon of the alkyne to the oxygen of the alkoxide. This rearrangement is thermodynamically driven by the formation of a strong silicon-oxygen bond. The initial product is a lithium allenolate, which upon quenching, can lead to various products.

    • Isomerization to Allene: Strong bases can deprotonate the propargylic proton (the proton on the carbon bearing the hydroxyl group), leading to a rearrangement of the triple bond to form a substituted allene. For the related compound 4-trimethylsilyl-2-butyn-1-ol, isomerization to the corresponding allene has been identified as a major side product when using n-BuLi and t-BuLi.

    • Desilylation: Premature cleavage of the TMS group can occur, especially under harsh basic conditions or upon prolonged reaction times, leading to the formation of the terminal alkyne.

Problem 2: Identification of unexpected products in the reaction mixture.

  • Question: My reaction with this compound and n-BuLi shows multiple spots on TLC and complex NMR spectra that do not correspond to my expected product. What are the structures of the likely side products?

  • Answer: The primary side products you are likely observing are the result of the Brook rearrangement and isomerization.

    • Allenic Silyl Ether (from Brook Rearrangement): The initial[1][2]-Brook rearrangement would form a lithium allenolate. Upon reaction with an electrophile or workup, this can lead to the formation of a silyl ether of an allenic alcohol, specifically 1-(trimethylsilyloxy)-1,2-butadiene.

    • Allenic Alcohol (from Isomerization): Base-catalyzed isomerization can lead to the formation of 1-(trimethylsilyl)-1,2-butadien-4-ol.

    • Desilylated Starting Material: You may also observe 3-butyn-2-ol if unintended desilylation has occurred.

Frequently Asked Questions (FAQs)

Q1: Which strong base is most suitable for the deprotonation of this compound while minimizing side reactions?

A1: The choice of base is critical in minimizing side reactions. While there is a lack of extensive quantitative comparative data for this specific substrate, general principles for related compounds can be applied:

  • n-Butyllithium (n-BuLi): Tends to be highly reactive and can promote both the Brook rearrangement and isomerization to the allene, especially at higher temperatures.

  • Lithium Diisopropylamide (LDA): As a bulky, non-nucleophilic base, LDA is often a better choice for clean deprotonation of alcohols. Its steric hindrance can disfavor competing side reactions at the propargylic position.

  • Sodium Hydride (NaH): This is a non-nucleophilic base that is often used to form alkoxides. It is generally considered less prone to inducing rearrangements compared to organolithium reagents. However, its heterogeneity can sometimes lead to slower and less controlled reactions.

For selective deprotonation of the hydroxyl group, LDA or NaH at low temperatures are generally recommended over n-BuLi.

Q2: What reaction conditions can be optimized to suppress the formation of side products?

A2: Optimizing reaction conditions is crucial for maximizing the yield of your desired product. Consider the following:

  • Temperature: Perform the deprotonation at low temperatures (e.g., -78 °C) to minimize the rate of side reactions, which often have higher activation energies than the desired deprotonation.

  • Addition Rate: Add the strong base slowly and dropwise to the solution of the alcohol to maintain a low concentration of the base and control the reaction exotherm.

  • Solvent: The choice of solvent can influence the aggregation state and reactivity of organolithium bases. Tetrahydrofuran (THF) is a common solvent.

  • Reaction Time: Use the shortest reaction time necessary for complete deprotonation before adding the electrophile. Prolonged exposure to strong base can increase the likelihood of side reactions.

Q3: How can I monitor the progress of the reaction and the formation of side products?

A3: Thin-layer chromatography (TLC) is a valuable tool for monitoring the reaction. The starting material, the desired product, and the side products (allenic ether and allenic alcohol) will likely have different polarities and thus different Rf values. For more detailed analysis, quenching small aliquots of the reaction at different time points and analyzing them by GC-MS or ¹H NMR can provide valuable information on the product distribution.

Q4: Is there a recommended experimental protocol for the selective deprotonation of this compound?

A4: While a universally optimized protocol is not available, the following general procedure, which prioritizes minimizing side reactions, can be adapted:

Recommended Experimental Protocol for Deprotonation

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous THF in a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of LDA (1.05-1.1 equivalents) in THF dropwise to the cooled alcohol solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Electrophile Addition: Add the desired electrophile at -78 °C and allow the reaction to proceed.

  • Quenching: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature and perform a standard aqueous workup.

Data Presentation

Currently, there is a lack of specific quantitative data in the literature directly comparing the yields of side products for this compound with different strong bases. The following table provides a qualitative summary based on general principles and observations from related compounds.

Strong BasePotential for Brook RearrangementPotential for Allene IsomerizationGeneral Recommendation
n-BuLi HighHighNot recommended for selective deprotonation
LDA ModerateModerateRecommended, especially at low temperatures
NaH Low to ModerateLowA good alternative, but may require longer reaction times

Visualizations

The following diagrams illustrate the key reaction pathways discussed.

Side_Reactions start This compound alkoxide Lithium Alkoxide (Desired Intermediate) start->alkoxide Strong Base (e.g., LDA, NaH) brook Brook Rearrangement start->brook Strong Base (e.g., n-BuLi) isomerization Isomerization start->isomerization Strong Base desilylation Desilylation start->desilylation Harsh Basic Conditions product Desired Product alkoxide->product + E+ electrophile Electrophile (E+) allenic_ether Allenic Silyl Ether (Side Product) brook->allenic_ether Rearrangement allene Allenic Alcohol (Side Product) isomerization->allene terminal_alkyne 3-Butyn-2-ol (Side Product) desilylation->terminal_alkyne

Caption: Potential reaction pathways of this compound with strong bases.

Troubleshooting_Workflow start Low Yield of Desired Product check_base Evaluate Choice of Base start->check_base check_conditions Optimize Reaction Conditions start->check_conditions use_lda_nah Switch to LDA or NaH check_base->use_lda_nah Using n-BuLi? lower_temp Lower Reaction Temperature (e.g., -78 °C) check_conditions->lower_temp slow_addition Slow, Dropwise Addition of Base check_conditions->slow_addition monitor_reaction Monitor Reaction by TLC/NMR check_conditions->monitor_reaction expected_yield Improved Yield use_lda_nah->expected_yield lower_temp->expected_yield slow_addition->expected_yield monitor_reaction->expected_yield

Caption: Troubleshooting workflow for low product yield.

References

Preventing racemization during the synthesis of chiral 4-Trimethylsilyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chiral 4-Trimethylsilyl-3-butyn-2-ol. Our aim is to help you overcome common challenges and prevent racemization to achieve high enantiomeric purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing enantiomerically pure this compound?

A1: The most common and effective methods involve the asymmetric reduction of the prochiral ketone, 4-(trimethylsilyl)-3-butyn-2-one. Two principal approaches have proven successful:

  • Biocatalytic Reduction: This method utilizes whole cells of microorganisms, such as Candida parapsilosis or Acetobacter sp., to catalyze the enantioselective reduction of the ketone.[1][2] These methods are known for their high enantioselectivity, often achieving >99% enantiomeric excess (ee), and operate under mild reaction conditions.[2][3]

  • Noyori Asymmetric Hydrogenation: This chemical method employs a chiral ruthenium-diamine catalyst to facilitate the asymmetric transfer hydrogenation of the ketone.[4] It is a powerful tool for the synthesis of a wide range of chiral alcohols with high enantiopurity.

Q2: What is racemization and why is it a concern during the synthesis of chiral this compound?

A2: Racemization is the process by which an enantiomerically pure compound is converted into a mixture of equal parts of both enantiomers (a racemate), resulting in a loss of optical activity. For pharmaceutical applications, a single enantiomer is often required for specific biological activity and to avoid potential side effects from the other enantiomer. Preventing racemization is therefore critical to ensure the efficacy and safety of the final product.

Q3: Can the starting material, 4-(trimethylsilyl)-3-butyn-2-one, degrade during the reaction?

A3: Yes, the starting ketone, 4-(trimethylsilyl)-3-butyn-2-one, is known to be unstable in aqueous buffers with a pH above 6.0.[3][5][6] Under these conditions, it can undergo cleavage to yield a carbonyl alkyne and trimethylhydroxysilane. This degradation of the starting material will lead to low yields of the desired product and should not be mistaken for a racemization issue. It is crucial to control the pH of the reaction medium, especially in biocatalytic syntheses.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)

Low enantiomeric excess is a common problem in asymmetric synthesis. The following guide will help you troubleshoot potential causes.

Potential Cause Recommended Action Rationale
Suboptimal Reaction Conditions (Biocatalysis) Optimize buffer pH, temperature, and co-substrate concentration. For Candida parapsilosis, a pH of 5.0-5.5 and a temperature of 30°C have been shown to be optimal.[1][2][7]Enzyme activity and enantioselectivity are highly dependent on the reaction environment. Deviations from optimal conditions can significantly reduce the enantiomeric excess.
Suboptimal Catalyst Performance (Noyori Hydrogenation) Ensure the catalyst is properly activated and handled under inert conditions. Screen different chiral ligands and solvents.The performance of the ruthenium catalyst is sensitive to air and moisture. The choice of ligand and solvent plays a crucial role in determining the stereochemical outcome of the reaction.
Presence of Racemizing Agents Avoid strongly acidic or basic conditions during workup and purification. Be cautious of high temperatures.The chiral alcohol product can be susceptible to racemization under harsh conditions. Acid or base catalysis can promote the formation of a transient achiral intermediate, leading to a loss of stereopurity.
Competing Achiral Reduction In chemical reductions, ensure the chiral catalyst is sufficiently active to outcompete any background reduction by the hydrogen source.If the rate of the catalyzed asymmetric reduction is not significantly faster than the non-catalyzed reduction, a racemic mixture will be formed, lowering the overall enantiomeric excess.
Inaccurate ee Determination Verify the chiral HPLC or GC method used for analysis. Ensure proper separation of enantiomers and accurate integration of peaks.An unreliable analytical method can lead to incorrect conclusions about the success of the asymmetric synthesis.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low Enantiomeric Excess (ee) Detected check_conditions Verify Reaction Conditions (pH, Temp, Time, etc.) start->check_conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok adjust_conditions Adjust to Optimal Conditions conditions_ok->adjust_conditions No check_catalyst Evaluate Catalyst/Enzyme (Activity, Purity, Handling) conditions_ok->check_catalyst Yes adjust_conditions->start catalyst_ok Catalyst/Enzyme Viable? check_catalyst->catalyst_ok replace_catalyst Use Fresh/Purified Catalyst/Enzyme catalyst_ok->replace_catalyst No check_workup Analyze Workup & Purification (pH, Temperature) catalyst_ok->check_workup Yes replace_catalyst->start workup_ok Workup Conditions Mild? check_workup->workup_ok modify_workup Modify Workup/Purification (e.g., lower temp, buffer pH) workup_ok->modify_workup No check_analysis Validate Analytical Method (Chiral HPLC/GC) workup_ok->check_analysis Yes modify_workup->start analysis_ok Method Validated? check_analysis->analysis_ok develop_method Develop/Optimize Analytical Method analysis_ok->develop_method No end High ee Achieved analysis_ok->end Yes develop_method->start

Caption: Troubleshooting logic for low enantiomeric excess.

Issue 2: Low or No Product Yield

Low product yield can be caused by a variety of factors, from starting material degradation to inefficient catalysis.

Potential Cause Recommended Action Rationale
Starting Material Degradation For biocatalytic reactions in aqueous media, maintain the buffer pH below 6.0, ideally around 5.0-5.5.[3][5][6]4-(trimethylsilyl)-3-butyn-2-one is unstable at pH > 6.0 and will decompose, preventing its conversion to the desired product.
Poor Catalyst/Enzyme Activity Use fresh, properly stored catalyst or freshly cultured microbial cells. Ensure co-factors (for enzymes) or co-catalysts are present in the correct amounts.Catalysts and enzymes can lose activity over time or due to improper storage and handling.
Incomplete Reaction Monitor the reaction progress using TLC or GC/LC-MS. Extend the reaction time if necessary.The reaction may require more time to reach completion than initially anticipated.
Product Loss During Workup Optimize the extraction and purification procedures. Ensure the pH of the aqueous phase during extraction is not detrimental to the product.The chiral alcohol product may be volatile or have some water solubility, leading to losses during workup.
Substrate or Product Inhibition In biocatalysis, consider using a two-phase system (e.g., with an ionic liquid or organic solvent) to reduce high concentrations of substrate/product in the aqueous phase.[1][7]High concentrations of the substrate or product can be toxic to microbial cells, inhibiting their catalytic activity.

Decision Tree for Diagnosing Low Product Yield

G start Low Product Yield check_sm Check Starting Material Stability (Control experiment, pH) start->check_sm sm_stable Starting Material Stable? check_sm->sm_stable adjust_ph Adjust pH to < 6.0 sm_stable->adjust_ph No check_activity Verify Catalyst/Enzyme Activity sm_stable->check_activity Yes adjust_ph->start activity_good Activity Confirmed? check_activity->activity_good replace_catalyst Use Fresh Catalyst/Enzyme activity_good->replace_catalyst No monitor_reaction Monitor Reaction Progress (TLC/GC) activity_good->monitor_reaction Yes replace_catalyst->start reaction_complete Reaction Complete? monitor_reaction->reaction_complete extend_time Extend Reaction Time reaction_complete->extend_time No check_workup Review Workup & Purification reaction_complete->check_workup Yes extend_time->monitor_reaction workup_efficient Workup Efficient? check_workup->workup_efficient optimize_workup Optimize Workup Procedure workup_efficient->optimize_workup No consider_inhibition Consider Substrate/Product Inhibition workup_efficient->consider_inhibition Yes optimize_workup->start end Yield Improved consider_inhibition->end

Caption: Decision-making process for troubleshooting low product yield.

Data Presentation

Table 1: Biocatalytic Reduction of 4-(trimethylsilyl)-3-butyn-2-one using Immobilized Candida parapsilosis CCTCC M20311 Cells

ParameterConditionYield (%)ee (%)Reference
Solvent System Aqueous->99[1]
C4MIM·PF6/buffer (1:4 v/v)97.7>99[1][7]
pH 5.081.3>99.9[6]
5.597.7>99[1][7]
Temperature (°C) 3097.7>99[1][7]
Substrate Conc. (mM) 3.081.3>99.9[6]
2497.7>99[1][7]

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction of 4-(trimethylsilyl)-3-butyn-2-one using Immobilized Candida parapsilosis

This protocol is adapted from studies demonstrating high yield and enantioselectivity.[1][2][7]

1. Cell Culture and Immobilization:

  • Cultivate Candida parapsilosis CCTCC M203011 in a suitable growth medium.
  • Harvest the cells by centrifugation and wash with a sterile buffer (e.g., 0.9% NaCl solution).
  • Immobilize the cells in a calcium alginate matrix. A typical procedure involves mixing the cell paste with a sodium alginate solution and extruding the mixture into a CaCl₂ solution to form beads.

2. Asymmetric Reduction:

  • In a temperature-controlled reactor, prepare a biphasic system consisting of a buffer (e.g., 100 mM TEA-HCl, pH 5.5) and 1-butyl-3-methylimidazolium hexafluorophosphate (C4MIM·PF6) in a 4:1 volume ratio.[1][7]
  • Add the immobilized cell beads (e.g., 0.15 g/mL of the total volume).
  • Add 2-propanol as a co-substrate for cofactor regeneration (final concentration ~130 mM).[1][7]
  • Add 4-(trimethylsilyl)-3-butyn-2-one as the substrate (final concentration ~24 mM).[1][7]
  • Incubate the reaction at 30°C with agitation (e.g., 180 rpm).
  • Monitor the reaction progress by GC analysis of aliquots taken from the organic phase.

3. Workup and Analysis:

  • Once the substrate is consumed, separate the organic phase.
  • Extract the aqueous phase with a suitable organic solvent (e.g., n-hexane).
  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the resulting (S)-4-Trimethylsilyl-3-butyn-2-ol by column chromatography if necessary.
  • Determine the enantiomeric excess by chiral GC or HPLC.

Experimental Workflow for Biocatalytic Reduction

G cluster_prep Preparation cluster_reaction Asymmetric Reduction cluster_analysis Workup & Analysis culture Culture Candida parapsilosis immobilize Immobilize Cells in Alginate Beads culture->immobilize setup Set up Biphasic System (Buffer/Ionic Liquid) immobilize->setup add_cells Add Immobilized Cells setup->add_cells add_reagents Add Substrate & Co-substrate add_cells->add_reagents incubate Incubate at 30°C with Agitation add_reagents->incubate extract Extract Product incubate->extract purify Purify Product extract->purify analyze Analyze ee by Chiral GC/HPLC purify->analyze

Caption: Workflow for the biocatalytic synthesis of chiral this compound.

Protocol 2: General Procedure for Noyori Asymmetric Hydrogenation

This is a general protocol for the asymmetric transfer hydrogenation of ketones. Optimization of the catalyst, base, and solvent may be required for 4-(trimethylsilyl)-3-butyn-2-one.

1. Catalyst Preparation (in situ):

  • In a glovebox, charge a Schlenk flask with the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral diamine ligand (e.g., (S,S)-TsDPEN) in a suitable anhydrous solvent (e.g., isopropanol).
  • Stir the mixture at room temperature to form the active catalyst.

2. Asymmetric Hydrogenation:

  • To the catalyst solution, add a solution of 4-(trimethylsilyl)-3-butyn-2-one in the same solvent.
  • Add a hydrogen source. For transfer hydrogenation, this is typically a mixture of formic acid and triethylamine or isopropanol with a base (e.g., potassium tert-butoxide).
  • Stir the reaction at the desired temperature (e.g., room temperature to 80°C) under an inert atmosphere (e.g., nitrogen or argon).
  • Monitor the reaction by TLC or GC/LC-MS.

3. Workup and Analysis:

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
  • Extract the product with an organic solvent (e.g., ethyl acetate).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the product by column chromatography.
  • Determine the enantiomeric excess by chiral GC or HPLC.

References

Technical Support Center: Troubleshooting Low Yields in TMS-Alkyne Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields during the deprotection of trimethylsilyl (TMS)-protected alkynes. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TMS-alkyne deprotection with potassium carbonate (K₂CO₃) in methanol (MeOH) is resulting in a low yield. What are the common causes and how can I improve it?

Low yields with the K₂CO₃/MeOH method are frequently encountered and can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. While this method is often effective, reaction times can vary depending on the substrate.[1][2]

    • Troubleshooting: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time.[1] Be aware that prolonged reaction times can sometimes lead to degradation of sensitive substrates.[1]

  • Substrate Degradation: If your substrate is sensitive to basic conditions, the use of K₂CO₃ can lead to decomposition.[3][4]

    • Troubleshooting: Consider using a milder base or a different deprotection method altogether. For highly sensitive substrates, fluoride-based methods or silver-catalyzed deprotection might be more suitable.[5][6]

  • Work-up Issues: The terminal alkyne product can be volatile or sensitive to the work-up conditions. Acidic quenches or issues during extraction can lead to product loss.[7]

    • Troubleshooting: Use a mild quenching agent like saturated aqueous ammonium chloride (NH₄Cl). Ensure efficient extraction with an appropriate solvent. If the product is suspected to be binding to silica gel during chromatography, consider using a different stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent.[8]

Q2: I'm observing significant side product formation during my TMS-alkyne deprotection. What are the likely side reactions and how can I minimize them?

Side product formation is a common cause of low yields. The nature of the side product can provide clues about the underlying issue.

  • Allene Formation: With certain substrates, especially those with adjacent leaving groups, TBAF deprotection can lead to the formation of allenes.

    • Troubleshooting: If allene formation is observed, switching to a non-fluoride-based method like K₂CO₃ in methanol may be beneficial.

  • Nucleophilic Aromatic Substitution (SNA_r_): For electron-deficient aromatic substrates, basic conditions (e.g., K₂CO₃/MeOH) can lead to unwanted substitution reactions where the methoxide anion displaces a leaving group on the aromatic ring.[9]

    • Troubleshooting: To avoid this, consider using a non-nucleophilic base or a fluoride-based deprotection method like TBAF in THF. Alternatively, silver-catalyzed deprotection can be a mild and selective option.[6][9][10]

  • Michael Addition: If the substrate contains a Michael acceptor, the deprotected alkyne or the basic reagent can participate in conjugate addition reactions.[4]

    • Troubleshooting: Employing milder reaction conditions, such as catalytic amounts of a base or lower temperatures, can help minimize this side reaction.

Q3: My fluoride-mediated deprotection using Tetrabutylammonium Fluoride (TBAF) is giving a low yield. What should I investigate?

While TBAF is a powerful reagent for cleaving silicon-carbon bonds, several factors can lead to poor performance:

  • Water Content in TBAF: Commercial TBAF solutions in THF contain a certain amount of water, which is necessary for its reactivity. However, excess water can lead to side reactions or decomposition of sensitive substrates. Conversely, completely anhydrous TBAF is less reactive.

    • Troubleshooting: Use a commercial 1M solution of TBAF in THF. If you suspect issues with the water content, you can try adding a small, controlled amount of water to your reaction.

  • Substrate Instability: Some molecules are unstable in the presence of the fluoride ion or the basicity of the TBAF solution.[11][12]

    • Troubleshooting: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) to minimize decomposition.[5] If the substrate is base-sensitive, consider methods that are less basic, such as silver-catalyzed deprotection.[6]

  • Difficult Work-up: Removing excess TBAF and its byproducts during work-up can be challenging, especially for polar products, potentially leading to product loss during aqueous extraction.[13][14]

    • Troubleshooting: An operationally simple work-up involves adding a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate to the reaction mixture, followed by filtration.[13][14] This method effectively removes TBAF residues without the need for extensive aqueous extraction.[13][14]

Q4: When should I consider using a more robust silyl protecting group like Triisopropylsilyl (TIPS)?

The TMS group is known for its lability under basic conditions.[3][11] If your synthetic route involves basic reaction conditions where the TMS group is prematurely cleaved, a more robust protecting group is necessary.

  • TIPS as an Alternative: The triisopropylsilyl (TIPS) group is significantly more stable to basic conditions than the TMS group.[11][12] It typically requires stronger conditions for removal, such as TBAF in THF or silver fluoride (AgF).[11][12][15] This allows for selective deprotection of a TMS alkyne in the presence of a TIPS-protected alkyne.[16][17]

Data Presentation: Comparison of Common Deprotection Methods

Deprotection MethodReagentsTypical SolventsTemperatureTypical Reaction TimeAdvantagesCommon Issues & Disadvantages
Mild Base K₂CO₃ (catalytic to excess)Methanol (MeOH)[2], MeOH/DCM[2]Room Temperature1-4 hours[1]Inexpensive, mild, easy work-up.[2]Can be slow; risk of side reactions with base-sensitive substrates (e.g., SNA_r).
Fluoride-Based Tetrabutylammonium Fluoride (TBAF)Tetrahydrofuran (THF)-20 °C to Room Temp[5]0.5 - 2 hours[18]Highly effective for most silyl groups.[5]Can be basic, leading to substrate degradation; difficult work-up for polar products; potential for allene formation.[4][14]
Silver-Catalyzed AgNO₃ or AgOTf (catalytic)Acetone/Water/DCM[10], MeOH/Water/DCM[6]Room TemperatureSeveral hours[10]Mild, chemoselective (doesn't cleave other silyl ethers).[6][10]Requires a transition metal catalyst; may not be suitable for all substrates.
Copper-Catalyzed Copper Sulfate (CuSO₄) / Sodium AscorbateEthanol/Water[19][20]Room Temperature15-30 minutes[19]Fast, uses inexpensive and non-toxic reagents.[19][20]A newer method, may require optimization for specific substrates.

Experimental Protocols

Protocol 1: Deprotection of a TMS-protected Alkyne using K₂CO₃ in Methanol [1][15]

  • Dissolve the TMS-protected alkyne (1.0 equiv) in methanol (approximately 0.1 M solution).

  • Add potassium carbonate (K₂CO₃, 0.1 to 2.0 equiv) to the solution.[1][15]

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Deprotection of a TMS-protected Alkyne using TBAF in THF [5]

  • Dissolve the TMS-protected alkyne (1.0 equiv) in anhydrous THF (approximately 0.1 M solution) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv) dropwise.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC (typically 30 minutes to 2 hours).

  • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Silver-Catalyzed Deprotection of a TMS-protected Alkyne [10]

  • To a solution of the 1-trimethylsilyl-1-alkyne (1 equiv) in a premixed mixture of acetone-water-dichloromethane (4:1:7; 20 mL/mmol), add silver nitrate (AgNO₃) or silver triflate (AgOTf) (0.1 equiv).[10]

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction by TLC until the disappearance of the starting material.

  • Upon completion, add an aqueous saturated solution of ammonium chloride (5 mL/mmol).[10]

  • Extract the mixture three times with dichloromethane (5 mL/mmol).[10]

  • Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in TMS-Alkyne Deprotection check_completion Is the reaction going to completion? start->check_completion check_side_products Are there significant side products? check_completion->check_side_products Yes increase_time Increase reaction time and/or temperature. Monitor by TLC. check_completion->increase_time No check_workup Is the product lost during workup/purification? check_side_products->check_workup No identify_side_product Identify side product (e.g., by NMR, MS). check_side_products->identify_side_product Yes optimize_workup Optimize workup procedure (e.g., mild quench, alternative purification method). check_workup->optimize_workup Yes success Improved Yield check_workup->success No, other issues increase_time->check_completion change_method Consider a more reactive method (e.g., TBAF). increase_time->change_method optimize_conditions Optimize conditions to minimize side reactions (e.g., lower temp, milder reagent). identify_side_product->optimize_conditions optimize_conditions->success optimize_workup->success

Caption: A logical workflow for troubleshooting low yields in TMS-alkyne deprotection.

Deprotection_Method_Selection start Select Deprotection Method substrate_sensitivity Substrate Sensitivity? start->substrate_sensitivity chemoselectivity Chemoselectivity Required? (e.g., other silyl groups) substrate_sensitivity->chemoselectivity Yes (Sensitive) fluoride TBAF / THF (Highly Reactive) substrate_sensitivity->fluoride No (Robust) mild_base K2CO3 / MeOH (Mild, Inexpensive) chemoselectivity->mild_base No silver_catalyzed AgNO3 / Solvent Mix (Mild, Chemoselective) chemoselectivity->silver_catalyzed Yes copper_catalyzed CuSO4 / Na-Ascorbate (Fast, Non-toxic) mild_base->copper_catalyzed Alternative

Caption: Decision tree for selecting an appropriate TMS-alkyne deprotection method.

References

Stability of 4-Trimethylsilyl-3-butyn-2-ol in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 4-Trimethylsilyl-3-butyn-2-ol in various organic solvents. This information is intended for researchers, scientists, and drug development professionals to mitigate potential issues during their experiments.

Troubleshooting Guide

Users may encounter degradation of this compound during storage, reaction setup, or workup. The following guide provides a systematic approach to identifying and resolving common stability issues.

Issue 1: Unexpectedly low yield or presence of impurities after a reaction.

  • Possible Cause: Degradation of the starting material or product due to solvent, reagents, or workup conditions.

  • Troubleshooting Steps:

    • Analyze the starting material: Before starting the reaction, confirm the purity of this compound using a suitable analytical method (e.g., ¹H NMR or GC-MS).

    • Evaluate solvent compatibility: Trimethylsilyl (TMS) ethers are highly susceptible to hydrolysis in the presence of protic solvents (e.g., methanol, ethanol, water).[1][2] Ensure all solvents are anhydrous.

    • Check reagent compatibility: Avoid acidic or basic reagents if possible. Even mildly acidic or basic conditions can catalyze the cleavage of the TMS group.[3][4]

    • Modify workup procedure: Aqueous workups should be performed quickly with neutral or slightly acidic pH water. Avoid basic aqueous solutions.

    • Purification considerations: Chromatography on silica gel can lead to degradation due to the acidic nature of the silica.[3] Consider using deactivated silica gel or alternative purification methods like distillation.

Issue 2: Compound degrades upon storage.

  • Possible Cause: Inappropriate storage conditions.

  • Troubleshooting Steps:

    • Solvent choice for stock solutions: If storing in solution, use a dry, aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.

    • Temperature: Store solutions at low temperatures (-20°C is recommended) to minimize degradation.[1]

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in common organic solvents?

A1: this compound, being a trimethylsilyl (TMS) ether, is one of the more labile silyl ethers.[4][5] Its stability is highly dependent on the solvent and the presence of any acidic or basic impurities.

  • Aprotic Solvents (e.g., THF, DCM, Acetonitrile, Toluene, Hexane): Generally stable if the solvent is anhydrous and free of acidic or basic impurities.

  • Protic Solvents (e.g., Methanol, Ethanol, Water): Prone to rapid degradation (desilylation) to form 3-butyn-2-ol and trimethylsilanol.[1][2]

  • Protic/Aprotic Mixtures: The presence of even small amounts of a protic solvent in an aprotic solvent can lead to significant degradation over time.

Q2: What are the primary degradation products of this compound?

A2: The primary degradation pathway is the cleavage of the silicon-oxygen bond, resulting in the formation of 3-butyn-2-ol and trimethylsilanol. Under certain conditions, further reactions of these products may occur.

Q3: Is this compound sensitive to pH?

A3: Yes. The related ketone, 4-(trimethylsilyl)-3-butyn-2-one, is known to be unstable in aqueous buffers with a pH above 6.0.[6] It is highly likely that this compound is also sensitive to basic conditions, leading to rapid desilylation. Acidic conditions will also promote hydrolysis of the TMS ether.[3][4]

Q4: How can I monitor the stability of my this compound sample?

A4: The stability can be monitored by various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to monitor the disappearance of the trimethylsilyl peak (a sharp singlet around 0.1-0.2 ppm) and the appearance of new peaks corresponding to the desilylated product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the parent compound and its degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to quantify the amount of this compound remaining over time. A UV detector may be used if the compound or its degradation products have a chromophore, or an evaporative light scattering detector (ELSD) or mass spectrometer (MS) can be employed for detection.

Data Presentation

Due to the limited availability of specific quantitative stability data for this compound in various organic solvents in the public literature, a qualitative stability summary is provided below. This is based on the general behavior of trimethylsilyl ethers.

Solvent CategorySolvent ExamplesQualitative StabilityKey Considerations
Aprotic Non-polar Hexane, TolueneGoodMust be anhydrous.
Aprotic Polar THF, DCM, Acetonitrile, Ethyl Acetate, DMFGood to ModerateMust be anhydrous and free of acidic/basic impurities.
Protic Methanol, Ethanol, Isopropanol, WaterPoorRapid degradation is expected.[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound in an Organic Solvent

This protocol outlines a general procedure to determine the stability of this compound in a specific organic solvent over time.

1. Materials:

  • This compound

  • Anhydrous organic solvent of interest (e.g., THF, DCM, Acetonitrile)

  • Internal standard (e.g., a stable compound with a distinct NMR signal or GC retention time, such as mesitylene or dodecane)

  • Anhydrous deuterated solvent for NMR analysis (e.g., CDCl₃)

  • Vials with septa

  • Inert gas (Argon or Nitrogen)

2. Procedure:

  • Prepare a stock solution of this compound in the chosen anhydrous organic solvent at a known concentration (e.g., 10 mg/mL).

  • Add a known amount of the internal standard to the stock solution.

  • Aliquot the solution into several vials under an inert atmosphere and seal them.

  • Store the vials at a constant temperature (e.g., room temperature or 40°C for accelerated testing).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial.

  • Prepare a sample for analysis (e.g., for NMR, evaporate a known volume of the solvent and redissolve the residue in a deuterated solvent; for GC, dilute an aliquot with a suitable solvent).

  • Analyze the sample using the chosen analytical method (¹H NMR or GC-MS).

  • Quantify the amount of this compound remaining by comparing its signal (peak area or height) to that of the internal standard.

3. Data Analysis:

  • Plot the percentage of this compound remaining versus time.

  • Determine the half-life (t₁/₂) of the compound in the tested solvent under the specified conditions.

Visualizations

Troubleshooting Workflow for this compound Stability start Low yield or unexpected impurity check_purity Check purity of starting material start->check_purity pure Purity is high check_purity->pure impure Purity is low check_purity->impure solvent_check Is the solvent anhydrous and aprotic? solvent_ok Yes solvent_check->solvent_ok solvent_bad No solvent_check->solvent_bad reagent_check Are reagents acidic or basic? reagent_ok No reagent_check->reagent_ok reagent_bad Yes reagent_check->reagent_bad workup_check Is the workup aqueous and/or basic? workup_ok No workup_check->workup_ok workup_bad Yes workup_check->workup_bad purification_check Is silica gel chromatography used? purification_ok No purification_check->purification_ok purification_bad Yes purification_check->purification_bad pure->solvent_check purify_sm Purify starting material impure->purify_sm purify_sm->check_purity solvent_ok->reagent_check use_anhydrous Use anhydrous aprotic solvent solvent_bad->use_anhydrous use_anhydrous->solvent_check reagent_ok->workup_check use_neutral_reagents Use neutral reagents reagent_bad->use_neutral_reagents use_neutral_reagents->reagent_check workup_ok->purification_check modify_workup Modify workup (e.g., non-aqueous, neutral pH) workup_bad->modify_workup modify_workup->workup_check end_good Problem likely solved purification_ok->end_good modify_purification Use deactivated silica or alternative method purification_bad->modify_purification modify_purification->purification_check

Caption: Troubleshooting decision tree for stability issues.

Experimental Workflow for Stability Assessment prep_solution Prepare stock solution in anhydrous solvent with internal standard aliquot Aliquot into vials under inert atmosphere prep_solution->aliquot store Store at constant temperature aliquot->store sample Sample at time points (t=0, t=x, ...) store->sample analyze Analyze by NMR or GC-MS sample->analyze quantify Quantify remaining compound vs. internal standard analyze->quantify plot Plot % remaining vs. time quantify->plot half_life Determine half-life (t½) plot->half_life

Caption: General workflow for experimental stability assessment.

References

Technical Support Center: Enantioselective Synthesis of 4-Trimethylsilyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantioselectivity of 4-Trimethylsilyl-3-butyn-2-ol synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on improving enantiomeric excess (e.e.).

Problem 1: Low Enantioselectivity in Asymmetric Transfer Hydrogenation of 4-(Trimethylsilyl)-3-butyn-2-one

Possible Cause A: Catalyst Inactivity or Degradation

  • Question: My Noyori-type asymmetric hydrogenation is sluggish and results in low e.e. Could the catalyst be the issue?

  • Answer: Yes, the activity and integrity of the ruthenium catalyst, such as one derived from RuCl[(S,S)-TsDPEN], are critical. These catalysts can be sensitive to air and moisture. Ensure that the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are anhydrous. If the catalyst is old or has been improperly stored, its activity may be compromised, leading to a competing non-selective background reaction.

Possible Cause B: Suboptimal Reaction Conditions

  • Question: I am using a fresh catalyst, but the enantioselectivity is still poor. What reaction parameters should I investigate?

  • Answer: Several factors can influence the enantioselectivity of asymmetric transfer hydrogenation:

    • Hydrogen Source: The choice of hydrogen donor is crucial. A mixture of formic acid and triethylamine is commonly used. The ratio of these components can affect the reaction rate and selectivity. 2-Propanol with a base like potassium hydroxide is another effective system.

    • Temperature: Temperature can significantly impact enantioselectivity. While lower temperatures often favor higher e.e., this is not a universal rule. It is advisable to screen a range of temperatures (e.g., from 0°C to 40°C) to find the optimum for this specific substrate.

    • Solvent: The solvent can influence the conformation of the catalyst and the transition state. Solvents like dichloromethane (DCM) or isopropanol are often used. A solvent screen may be necessary to identify the best medium for your specific catalyst system.

    • Base: When using 2-propanol as the hydrogen source, the choice and amount of base (e.g., t-BuOK) can be critical. Insufficient or excessive base can negatively impact both the rate and the enantioselectivity.

Possible Cause C: Substrate Purity

  • Question: Could impurities in my 4-(trimethylsilyl)-3-butyn-2-one be affecting the reaction?

  • Answer: Absolutely. Impurities in the starting material can poison the catalyst or interfere with the desired reaction pathway. Ensure that the 4-(trimethylsilyl)-3-butyn-2-one is of high purity. Purification by distillation or column chromatography may be necessary.

Problem 2: Poor Enantioselectivity in the Asymmetric Addition of Trimethylsilylacetylene to Acetaldehyde

Possible Cause A: Inefficient Chiral Ligand-Metal Complex Formation

  • Question: My enantioselective addition of trimethylsilylacetylene to acetaldehyde using a chiral ligand like (+)-N-methylephedrine is not giving the expected e.e. What could be wrong?

  • Answer: The formation of the active chiral catalyst is a critical step. For the commonly used Zn(OTf)₂/(+)-N-methylephedrine system, the pre-formation of the catalyst complex is important. Ensure that the ligand and the metal salt are of high purity and are mixed in the correct stoichiometry before the addition of the reagents. The presence of water can also affect the catalyst formation and activity, although some protocols have been developed to be tolerant to small amounts of water.

Possible Cause B: Competing Uncatalyzed Background Reaction

  • Question: I observe the formation of the racemic product alongside the desired enantiomer. How can I suppress the background reaction?

  • Answer: A competing uncatalyzed or racemic pathway can significantly lower the overall enantioselectivity. To minimize this:

    • Lower the reaction temperature: Performing the reaction at lower temperatures (e.g., -20°C to 0°C) can slow down the uncatalyzed reaction more significantly than the catalyzed one.

    • Slow addition of the aldehyde: Adding the acetaldehyde solution dropwise over a prolonged period can help to maintain a low concentration of the electrophile, thus favoring the reaction with the pre-formed chiral catalyst.

Possible Cause C: Incorrect Solvent or Additives

  • Question: Does the choice of solvent matter in this reaction?

  • Answer: Yes, the solvent plays a crucial role. Toluene is a commonly used solvent for this transformation. Using a different solvent may alter the solubility of the catalyst complex and the transition state energies, thereby affecting the enantioselectivity. Some protocols also mention the use of additives like triethylamine, which can influence the reaction.

Problem 3: Low Enantiomeric Excess in Lipase-Catalyzed Kinetic Resolution

Possible Cause A: Suboptimal Lipase and Acyl Donor Combination

  • Question: The kinetic resolution of my racemic this compound is not efficient. How do I choose the right enzyme and acyl donor?

  • Answer: The choice of lipase and acyl donor is critical for achieving high enantioselectivity (E-value) in kinetic resolution.

    • Lipase Screening: Different lipases exhibit varying selectivities for different substrates. It is highly recommended to screen a panel of commercially available lipases (e.g., from Candida antarctica (CAL-B), Pseudomonas cepacia, Pseudomonas fluorescens) to identify the most effective one for this compound.

    • Acyl Donor: Vinyl acetate is a commonly used and often effective acyl donor as the byproduct, acetaldehyde, is volatile. Other acyl donors like isopropenyl acetate or acetic anhydride can also be tested.

Possible Cause B: Reaction Not Reaching 50% Conversion

  • Question: I have a high e.e. for the remaining alcohol, but the e.e. of the acetylated product is low (or vice-versa). What does this mean?

  • Answer: In an ideal kinetic resolution, the highest enantiomeric excess for both the unreacted starting material and the product is achieved at exactly 50% conversion. If the reaction is stopped too early or too late, the e.e. of one of the components will be suboptimal. It is crucial to monitor the reaction progress over time (e.g., by GC or HPLC) to determine the optimal reaction time to reach approximately 50% conversion.

Possible Cause C: Unfavorable Reaction Conditions

  • Question: What other factors can influence the efficiency of the lipase-catalyzed resolution?

  • Answer:

    • Solvent: The choice of an appropriate organic solvent (e.g., hexane, toluene, THF) is important. The solvent can affect the enzyme's activity and stability.

    • Temperature: Lipases are sensitive to temperature. Operating at the optimal temperature for the chosen lipase is crucial for its activity and stability. This is typically in the range of 30-50°C.

    • Water Content: While lipases require a small amount of water for their activity, an excess of water in the organic solvent can lead to hydrolysis of the product and lower the efficiency of the resolution. Using anhydrous solvents is generally recommended.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for the enantioselective synthesis of this compound?

A1: The three primary strategies are:

  • Asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one: This involves the use of a chiral catalyst, such as a Noyori-type ruthenium complex, to reduce the ketone to the chiral alcohol with high enantioselectivity.

  • Enantioselective addition of trimethylsilylacetylene to acetaldehyde: In this approach, a chiral catalyst, often a complex of a metal salt (e.g., Zn(OTf)₂) and a chiral ligand (e.g., (+)-N-methylephedrine), is used to control the stereochemical outcome of the carbon-carbon bond formation.

  • Kinetic resolution of racemic this compound: This method employs an enzyme, typically a lipase, to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the two enantiomers.

Q2: How do I choose the best method for my needs?

A2: The choice of method depends on several factors, including the desired enantiomer, scale of the reaction, and available resources.

  • Asymmetric reduction and addition are generally preferred for producing a single enantiomer in high yield.

  • Kinetic resolution is a good option if both enantiomers are of interest, but the maximum theoretical yield for each is 50%. It is also a relatively simple and environmentally friendly method.

Q3: How can I determine the enantiomeric excess (e.e.) of my product?

A3: The enantiomeric excess is typically determined using chiral chromatography techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a common method where the enantiomers are separated on a chiral stationary phase, and their relative peak areas are used to calculate the e.e.

  • Chiral Gas Chromatography (GC): For volatile compounds like this compound, chiral GC with a suitable chiral column can be used to separate and quantify the enantiomers. Derivatization of the alcohol to a more volatile ester (e.g., acetate) may be necessary to improve separation.

Q4: Are there any stability concerns with the trimethylsilyl (TMS) group during the synthesis?

A4: The TMS group is generally stable under the neutral or mildly basic/acidic conditions used in the described synthetic methods. However, it can be sensitive to strong acids or bases, and to fluoride ions (e.g., from tetrabutylammonium fluoride, TBAF), which are often used for its removal. Care should be taken during the work-up and purification steps to avoid unintended deprotection.

Data Presentation

Table 1: Comparison of Methods for Enantioselective Synthesis of this compound

MethodChiral Source/CatalystTypical SolventTypical Temp. (°C)Yield (%)Enantiomeric Excess (e.e.) (%)Reference
Asymmetric Transfer HydrogenationRuCl--INVALID-LINK--2-Propanol/KOH28>95>99
Asymmetric AdditionZn(OTf)₂ / (+)-N-methylephedrineToluene0 - 2585-95up to 99[1]
Lipase Kinetic ResolutionPseudomonas cepacia LipaseHexane30~45 (for each enantiomer)>99[2]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 4-(Trimethylsilyl)-3-butyn-2-one

This protocol is adapted from the Noyori asymmetric transfer hydrogenation methodology.

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an argon atmosphere, add RuCl--INVALID-LINK-- (0.01 mol%).

  • Reaction Setup: Add anhydrous 2-propanol as the solvent.

  • Base Addition: Add a solution of potassium hydroxide (KOH) in 2-propanol (e.g., 0.1 M solution, 2 mol%).

  • Substrate Addition: Add 4-(trimethylsilyl)-3-butyn-2-one (1.0 equivalent).

  • Reaction: Stir the mixture at 28°C and monitor the reaction progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting this compound by silica gel column chromatography.

Protocol 2: Enantioselective Addition of Trimethylsilylacetylene to Acetaldehyde

This protocol is based on the Carreira method.

  • Catalyst Formation: To a flame-dried flask under an inert atmosphere, add Zn(OTf)₂ (10 mol%) and (+)-N-methylephedrine (12 mol%). Add anhydrous toluene and stir the mixture at room temperature for 1 hour.

  • Reagent Addition: Add triethylamine (1.5 equivalents) followed by trimethylsilylacetylene (1.2 equivalents).

  • Substrate Addition: Cool the reaction mixture to 0°C and add acetaldehyde (1.0 equivalent) dropwise over 30 minutes.

  • Reaction: Stir the reaction at 0°C to room temperature and monitor by TLC or GC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by column chromatography on silica gel.

Protocol 3: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol provides a general procedure for enzymatic kinetic resolution.

  • Reaction Setup: To a flask, add racemic this compound (1.0 equivalent), an anhydrous organic solvent (e.g., hexane), and the selected lipase (e.g., immobilized Pseudomonas cepacia lipase, typically 10-50% by weight of the substrate).

  • Acyl Donor Addition: Add vinyl acetate (0.5-0.6 equivalents).

  • Reaction: Stir the mixture at the optimal temperature for the lipase (e.g., 30°C). Monitor the reaction progress by chiral GC or HPLC to determine the conversion and the e.e. of both the remaining alcohol and the formed acetate.

  • Work-up: When the conversion reaches approximately 50%, filter off the immobilized lipase. The lipase can often be washed with the solvent and reused.

  • Separation and Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol and the acetylated product can be separated by silica gel column chromatography to yield the two enantiomerically enriched compounds.

Visualizations

Troubleshooting_Low_Enantioselectivity cluster_method Select Synthesis Method cluster_ath Asymmetric Transfer Hydrogenation cluster_aa Asymmetric Addition cluster_lkr Lipase Kinetic Resolution start Low Enantioselectivity Observed method Which method are you using? start->method ath_q1 Is the catalyst active and handled under inert conditions? method->ath_q1 Asymmetric Transfer Hydrogenation aa_q1 Was the chiral catalyst pre-formed correctly? method->aa_q1 Asymmetric Addition lkr_q1 Have you screened different lipases and acyl donors? method->lkr_q1 Lipase Kinetic Resolution ath_a1_no Use fresh catalyst, ensure anhydrous conditions, and handle under inert atmosphere. ath_q1->ath_a1_no No ath_q2 Are the reaction conditions (temp, solvent, H-source) optimized? ath_q1->ath_q2 Yes ath_a2_no Screen temperature, solvent, and hydrogen source/base ratio. ath_q2->ath_a2_no No ath_q3 Is the starting ketone pure? ath_q2->ath_q3 Yes ath_a3_no Purify the 4-(trimethylsilyl)-3-butyn-2-one. ath_q3->ath_a3_no No aa_a1_no Ensure purity of ligand and metal salt, and allow sufficient time for complexation. aa_q1->aa_a1_no No aa_q2 Is there a significant background reaction? aa_q1->aa_q2 Yes aa_a2_yes Lower the reaction temperature and add the aldehyde slowly. aa_q2->aa_a2_yes Yes lkr_a1_no Screen a panel of lipases and test different acyl donors (e.g., vinyl acetate). lkr_q1->lkr_a1_no No lkr_q2 Is the reaction monitored to reach ~50% conversion? lkr_q1->lkr_q2 Yes lkr_a2_no Monitor the reaction over time by chiral GC/HPLC to determine the optimal endpoint. lkr_q2->lkr_a2_no No

Caption: Troubleshooting workflow for low enantioselectivity.

Asymmetric_Addition_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System acetaldehyde Acetaldehyde chiral_complex Chiral Zinc Complex acetaldehyde->chiral_complex tms_acetylene Trimethylsilylacetylene tms_acetylene->chiral_complex zn Zn(OTf)₂ ligand (+)-N-methylephedrine zn->chiral_complex base Triethylamine ligand->chiral_complex base->chiral_complex product Enantioenriched This compound chiral_complex->product

Caption: Key components in the asymmetric addition pathway.

References

Technical Support Center: Purification of Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of propargyl alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying propargyl alcohols?

A1: The purification of propargyl alcohols presents several distinct challenges. Many propargyl alcohols are prone to thermal decomposition, especially at elevated temperatures required for distillation. They can also be sensitive to acidic conditions, which can catalyze side reactions like the Meyer-Schuster and Rupe rearrangements. For propargyl alcohol itself, a significant challenge is the formation of a constant boiling azeotrope with water, making complete drying by simple distillation difficult.[1] Furthermore, the presence of structurally similar impurities, such as byproducts from synthesis, can lead to co-elution during chromatographic purification.

Q2: What are the most common impurities encountered in propargyl alcohol synthesis?

A2: Common impurities often originate from the starting materials or side reactions during synthesis. These can include unreacted starting materials (e.g., aldehydes, ketones, acetylenes), residual solvents, and water.[2] Specific byproducts can also be problematic, such as dipropargyl formal and other formaldehyde reaction products when synthesizing propargyl alcohol from formaldehyde and acetylene.[1] In syntheses involving PEG chains, impurities can include di-propargylated PEGs and PEGs of varying chain lengths.

Q3: Which purification methods are most effective for propargyl alcohols?

A3: The choice of purification method depends on the specific propargyl alcohol's properties (e.g., solid vs. liquid, thermal stability) and the nature of the impurities.

  • Distillation (for liquids): Effective for removing non-volatile impurities. Vacuum distillation is often necessary to avoid thermal decomposition.[1] For propargyl alcohol itself, azeotropic distillation is required to remove water.[1]

  • Column Chromatography: A versatile technique for separating a wide range of propargyl alcohols from impurities with different polarities. Both normal-phase (silica gel) and reverse-phase high-performance liquid chromatography (RP-HPLC) are commonly used.

  • Recrystallization (for solids): An excellent method for purifying solid propargyl alcohols.[3][4] The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[3][4]

Q4: How can I assess the purity of my purified propargyl alcohol?

A4: A combination of analytical techniques is typically used to confirm the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify major impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the desired product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of impurities based on their mass-to-charge ratio.

Troubleshooting Guides

General Issues

Q: My propargyl alcohol appears to be decomposing during purification. What can I do?

A: Thermal decomposition is a common issue with propargyl alcohols.[1]

  • For distillation: Use vacuum distillation to lower the boiling point.[1] Ensure the heating mantle temperature is not excessively high.

  • For chromatography: Avoid unnecessarily long purification times. If the compound is acid-sensitive, consider using a deactivated stationary phase (e.g., silica gel treated with triethylamine) or a non-acidic solvent system.

  • General: Keep the compound cool during storage and handling.

Q: My purified propargyl alcohol is discolored. What could be the cause?

A: Discoloration can indicate the presence of impurities or degradation products.

  • Oxidation: Propargyl alcohols can be sensitive to air and light. Store under an inert atmosphere (e.g., nitrogen or argon) and in an amber vial.

  • Residual Catalysts: Traces of metal catalysts from the synthesis can cause discoloration. Ensure complete removal during workup and purification.

  • Degradation: If the discoloration appears over time, it may be a sign of decomposition. Re-purification may be necessary before use.

Column Chromatography

Q: My propargyl alcohol is co-eluting with an impurity during column chromatography. How can I improve the separation?

A:

  • Optimize the Solvent System:

    • Normal Phase: If using a hexane/ethyl acetate system, try switching to a different solvent system with different selectivity, such as dichloromethane/methanol. Sometimes, small changes in the solvent ratio can significantly improve separation.

    • Gradient Elution: A shallower gradient can improve the resolution between closely eluting compounds.

  • Change the Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like alumina or switching to reverse-phase chromatography.

  • RP-HPLC: For very difficult separations, RP-HPLC offers higher resolution. Optimizing the mobile phase (e.g., acetonitrile vs. methanol) and the gradient is key.

Q: The peaks are broad or tailing in my HPLC chromatogram. What should I do?

A:

  • Column Overload: Injecting too much sample can cause peak distortion. Reduce the sample load.

  • Secondary Interactions: The alcohol group can interact with residual silanols on the silica-based stationary phase, leading to tailing. Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can suppress these interactions.

  • Polydispersity (for PEGylated propargyl alcohols): Variations in the PEG chain length can lead to peak broadening. Using a high-resolution column and an optimized gradient can help to better separate different chain lengths.

Distillation

Q: I'm trying to distill propargyl alcohol, but I can't get rid of the water.

A: Propargyl alcohol forms a high-boiling azeotrope with water, which cannot be broken by simple distillation.[1]

  • Azeotropic Distillation: Use a third component, such as benzene or toluene, to form a new, lower-boiling ternary azeotrope with water and propargyl alcohol.[1] The water can then be removed from the condensed distillate using a Dean-Stark trap, and the organic phase is returned to the distillation.

Q: My propargyl alcohol is turning dark in the distillation flask.

A: This is likely due to thermal decomposition.

  • Use Vacuum: As mentioned, distilling under reduced pressure will lower the boiling point and minimize decomposition.[1]

  • Add a Stabilizer: For propargyl alcohol itself, adding a small amount of a non-volatile acid like succinic acid can help to stabilize it during distillation.[1]

  • Avoid Overheating: Use a heating mantle with a stirrer to ensure even heating and avoid localized hot spots.

Recrystallization

Q: My solid propargyl alcohol is not crystallizing from the solution.

A:

  • Supersaturation: The solution may not be sufficiently saturated. Try evaporating some of the solvent to increase the concentration.

  • Induce Crystallization:

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.

    • Seeding: Add a very small crystal of the pure compound to the solution to initiate crystallization.

  • Cooling: Ensure the solution is cooled slowly to room temperature first, and then in an ice bath. Rapid cooling can lead to the formation of an oil rather than crystals.

Q: My propargyl alcohol is "oiling out" instead of forming crystals.

A: "Oiling out" occurs when the solute comes out of solution above its melting point.

  • Lower the Temperature of Saturation: Use a larger volume of solvent so that the solution becomes saturated at a lower temperature.

  • Change the Solvent System: The chosen solvent may be too good of a solvent. Try a solvent in which the compound is less soluble, or use a mixed solvent system. For example, dissolve the compound in a good solvent and then slowly add a poor solvent until the solution becomes turbid, then heat until it is clear again before cooling.[3]

Data Presentation

Tables of Purification Parameters

Table 1: Common Impurities in Propargyl Alcohol Synthesis and Their Boiling Points

ImpurityBoiling Point (°C) at 760 mmHgNotes
Formaldehyde-19A common reactant in propargyl alcohol synthesis.
Acetylene-84 (sublimes)A common reactant in propargyl alcohol synthesis.
Propargyl Aldehyde56A potential byproduct.
Dimethyl Propargal111Can be difficult to separate from propargyl alcohol by distillation.[1]
Dipropargyl Formal~180A thermally unstable byproduct that can contaminate the final product.[1]
Water100Forms an azeotrope with propargyl alcohol.[1]

Table 2: Recommended Solvent Systems for Flash Column Chromatography of Propargyl Alcohols

Polarity of Propargyl AlcoholSolvent SystemTypical Gradient
Non-polarHexanes / Ethyl Acetate0-30% Ethyl Acetate
Intermediate PolarityHexanes / Ethyl Acetate20-80% Ethyl Acetate
Dichloromethane / Methanol0-5% Methanol
PolarDichloromethane / Methanol2-10% Methanol
Ethyl Acetate / Methanol0-10% Methanol

Table 3: Typical Mobile Phases for RP-HPLC Purification of Propargyl Alcohols

Mobile Phase AMobile Phase BTypical Gradient
Water + 0.1% TFAAcetonitrile + 0.1% TFA5-95% B over 20-30 min
Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid5-95% B over 20-30 min
Water + 0.1% TFAMethanol + 0.1% TFA10-100% B over 20-30 min

Table 4: Distillation Parameters for Propargyl Alcohol

Distillation TypePressureBoiling Point (°C)Purpose
Atmospheric760 mmHg114-115For relatively stable, less volatile propargyl alcohols.
Azeotropic (with water)760 mmHg97To remove water from propargyl alcohol.[1]
Vacuum70 mmHg56To purify thermally sensitive propargyl alcohol.[1]

Table 5: Suggested Solvent Systems for Recrystallization of Solid Propargyl Alcohols

Propargyl Alcohol TypeRecommended Solvents / Solvent Pairs
Aryl-propargyl alcoholsToluene, Hexanes/Ethyl Acetate, Ethanol/Water
Aliphatic propargyl alcoholsHexanes/Dichloromethane, Hexanes/Ethyl Acetate, Acetone/Water
Polar propargyl alcoholsEthanol, Methanol/Water, Ethyl Acetate

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of a moderately polar propargyl alcohol using silica gel flash chromatography.

Materials:

  • Crude propargyl alcohol

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Glass column and collection tubes

Methodology:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent. Spot the solution onto a TLC plate and develop it in various ratios of hexanes/ethyl acetate to find a solvent system that gives the desired product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes/ethyl acetate). Pour the slurry into the column and allow it to pack under gentle pressure.

  • Sample Loading: Dissolve the crude propargyl alcohol in a minimal amount of a solvent it is readily soluble in (e.g., dichloromethane). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

  • Elution and Fraction Collection: Begin eluting the column with the initial solvent system. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified propargyl alcohol.

Protocol 2: High-Purity Purification by RP-HPLC

This protocol outlines a general method for achieving high purity of a propargyl alcohol using RP-HPLC.

Materials:

  • Crude or partially purified propargyl alcohol

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample vials and collection tubes

Methodology:

  • Sample Preparation: Dissolve the sample in a small amount of the initial mobile phase composition (e.g., 95% A, 5% B). Filter the sample through a 0.45 µm syringe filter.

  • HPLC Setup and Equilibration: Install the C18 column and equilibrate it with the initial mobile phase composition for at least 10-15 column volumes.

  • Injection and Elution: Inject the prepared sample onto the column. Run a linear gradient to increase the percentage of Mobile Phase B. A typical gradient might be 5% to 95% B over 30 minutes. Monitor the elution at a suitable wavelength (e.g., 210-220 nm).

  • Fraction Collection: Collect fractions corresponding to the peak of the desired product.

  • Product Isolation: Combine the pure fractions. The solvent can be removed by lyophilization or by extraction into an organic solvent followed by evaporation.

Protocol 3: Purification of Propargyl Alcohol by Azeotropic and Vacuum Distillation

This protocol is specifically for the purification of propargyl alcohol containing water and other synthesis byproducts.[1]

Materials:

  • Crude propargyl alcohol

  • Benzene

  • Succinic acid

  • Distillation apparatus with a Dean-Stark trap

  • Vacuum pump and manometer

Methodology:

  • Azeotropic Distillation (Water Removal):

    • Charge the distillation flask with the crude propargyl alcohol and add approximately 10% by weight of benzene.

    • Assemble the distillation apparatus with a Dean-Stark trap.

    • Heat the mixture to reflux. The ternary azeotrope of benzene-water-propargyl alcohol will distill and collect in the Dean-Stark trap.

    • The condensed liquid will separate into two phases. The upper, benzene-rich layer is returned to the distillation flask, while the lower, aqueous layer is removed.

    • Continue the distillation until no more water collects in the trap.

  • Vacuum Distillation (Final Purification):

    • After removing the water, allow the apparatus to cool. Add a small amount of succinic acid as a stabilizer.

    • Reconfigure the apparatus for vacuum distillation.

    • Gradually apply vacuum to the system (target pressure ~70 mmHg).

    • Gently heat the flask to distill the pure propargyl alcohol (boiling point at 70 mmHg is ~56 °C).

    • Collect the purified propargyl alcohol, leaving behind non-volatile impurities and the stabilizer.

Protocol 4: Purification of a Solid Propargyl Alcohol by Recrystallization

This protocol provides a general procedure for purifying a solid propargyl alcohol.

Materials:

  • Crude solid propargyl alcohol

  • A suitable solvent or solvent pair (e.g., hexanes/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude solid in various solvents at room temperature and with heating. A good solvent will dissolve the compound when hot but not at room temperature. For a two-solvent system, find a "good" solvent that dissolves the compound well and a "poor" solvent in which it is insoluble.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (or the primary solvent of a pair) portion-wise while heating and swirling until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Two Solvents: To the hot solution of the compound in the "good" solvent, add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to get a clear solution, then cool as described above.

  • Crystal Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a period, then transfer them to a watch glass or drying oven to fully dry.

Mandatory Visualization

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude Propargyl Alcohol Distillation Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography Recrystallization Recrystallization (Solids) Crude->Recrystallization Pure Pure Propargyl Alcohol Distillation->Pure Chromatography->Pure Recrystallization->Pure NMR NMR Spectroscopy Pure->NMR HPLC HPLC Analysis Pure->HPLC GCMS GC-MS Analysis Pure->GCMS

Caption: General workflow for the purification and analysis of propargyl alcohols.

G Start Poor Separation in Column Chromatography Q1 Are peaks co-eluting? Start->Q1 A1_Yes Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) Q1->A1_Yes Yes A1_No Are peaks tailing? Q1->A1_No No A1_Yes_2 Use a Shallower Gradient A1_Yes->A1_Yes_2 A2_Yes Add Modifier to Mobile Phase (e.g., 0.1% TFA) or Deactivate Silica A1_No->A2_Yes Yes A2_No Is the column overloaded? A1_No->A2_No No A3_Yes Reduce Sample Load A2_No->A3_Yes Yes A3_No Consult Further Troubleshooting Guides A2_No->A3_No No

Caption: Troubleshooting logic for common column chromatography issues.

G Start Crude Propargyl Alcohol Q1 Is the compound a solid? Start->Q1 A1_Yes Recrystallization Q1->A1_Yes Yes A1_No Is the compound thermally stable? Q1->A1_No No Chromatography Column Chromatography (Alternative for all types) A1_Yes->Chromatography A2_Yes Distillation (Atmospheric) A1_No->A2_Yes Yes A2_No Vacuum Distillation A1_No->A2_No No A2_Yes->Chromatography A2_No->Chromatography

Caption: Decision tree for selecting a primary purification method.

References

Technical Support Center: Silyl Alkyne Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common side product formation in silyl alkyne reactions, particularly in the context of Sonogashira cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in silyl alkyne coupling reactions?

A1: The two most prevalent side products are the result of protiodesilylation (loss of the silyl protecting group) and alkyne homocoupling (Glaser or Hay coupling), which leads to the formation of a diyne.[1][2] Allene formation can also occur as a minor side product in specific cases, such as reactions involving lithiated silyl propargyl species.[3]

Q2: My primary side product is the desilylated alkyne. What are the likely causes?

A2: Premature desilylation is often caused by the reaction conditions being too harsh for the specific silyl protecting group used. Key factors include:

  • Base Strength: Strong bases can readily cleave the silicon-carbon bond.

  • Solvent Choice: Protic solvents like methanol, in combination with a base such as potassium carbonate, can facilitate desilylation.[4]

  • Silyl Group Stability: The stability of the silyl group is a critical factor. Trimethylsilyl (TMS) is the most labile, while bulkier groups like triisopropylsilyl (TIPS) are significantly more robust.[5]

Q3: I am observing a significant amount of diyne byproduct. How can I prevent this?

A3: Diyne formation is a result of oxidative homocoupling of the alkyne. This is most common in traditional Sonogashira reactions that use a copper(I) co-catalyst. The presence of oxygen promotes this side reaction.[2] To minimize homocoupling, it is recommended to use a copper-free Sonogashira protocol and to ensure the reaction is performed under strictly anaerobic conditions.[1]

Q4: Can the choice of silyl protecting group influence the outcome of my reaction?

A4: Absolutely. The steric bulk of the silyl group plays a crucial role in its stability. The general order of stability is: TMS (trimethylsilyl) < TES (triethylsilyl) < TBDMS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl). For reactions where desilylation is a concern, choosing a bulkier silyl group like TIPS can prevent its premature removal.[3]

Q5: Are there conditions for a one-pot desilylation and coupling reaction?

A5: Yes, one-pot procedures have been developed that utilize reagents like tetrabutylammonium fluoride (TBAF) to perform in-situ desilylation of a silyl alkyne, followed by a copper-free Sonogashira coupling. This approach can be efficient and minimize the handling of potentially volatile terminal alkynes.[6]

Troubleshooting Guides

Issue 1: Predominant Formation of Desilylated Alkyne

This troubleshooting guide will help you address the unwanted cleavage of the silyl protecting group.

Desilylation_Troubleshooting start Problem: Excessive Desilylation silyl_group What silyl group are you using? start->silyl_group tms TMS silyl_group->tms Labile bulky_silyl TBDMS, TIPS, etc. silyl_group->bulky_silyl Robust solution1 Switch to a bulkier silyl group (TIPS or TBDMS). tms->solution1 base Evaluate the Base bulky_silyl->base strong_base Strong Base (e.g., KOH, NaOH) base->strong_base mild_base Mild Base (e.g., K2CO3, Cs2CO3, Et3N) base->mild_base solution2 Use a milder base (e.g., Et3N, DIPEA, or an inorganic carbonate). strong_base->solution2 solvent Assess the Solvent mild_base->solvent protic_solvent Protic Solvent (e.g., MeOH, EtOH) solvent->protic_solvent aprotic_solvent Aprotic Solvent (e.g., THF, Toluene, DMF) solvent->aprotic_solvent Optimal solution3 Change to an aprotic solvent. protic_solvent->solution3 solution1->base solution2->solvent no_change Problem persists solution3->no_change

Caption: Troubleshooting workflow for excessive desilylation.

Issue 2: Significant Alkyne Homocoupling (Diyne Formation)

This guide addresses the formation of unwanted diyne byproducts.

Homocoupling_Troubleshooting start Problem: Significant Homocoupling copper Are you using a copper co-catalyst? start->copper copper_yes Yes copper->copper_yes copper_no No copper->copper_no solution1 Switch to a copper-free Sonogashira protocol. copper_yes->solution1 atmosphere Check Reaction Atmosphere copper_no->atmosphere air Reaction open to air atmosphere->air inert Inert Atmosphere (N2 or Ar) atmosphere->inert Optimal solution2 Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas. air->solution2 solution1->atmosphere reagent_purity Check purity of alkyne and aryl halide. solution2->reagent_purity

Caption: Troubleshooting workflow for alkyne homocoupling.

Data Presentation

Table 1: Effect of Base on Sonogashira Coupling Yield

The choice of base can significantly impact the yield of the desired coupled product and the extent of side reactions. The following table summarizes the effect of different bases on the reaction of p-iodonitrobenzene and phenylacetylene.

EntryBaseTemperature (°C)Yield (%)
1Piperidine50High
2NEt₃50High
3Cs₂CO₃25 or 80Poor
4K₂CO₃25 or 80Poor
5DIPEA25 or 80Poor
6KOH25 or 80Poor
7NaHCO₃25 or 80Poor
8NaOH25 or 80Poor
Data adapted from a study on a specific Sonogashira reaction; yields are qualitative ("High" or "Poor") as presented in the source material.[5]
Table 2: Influence of Solvent on Sonogashira Coupling

The solvent can influence reaction rates and, in some cases, selectivity.

Aryl HalideAlkyneCatalyst SystemSolventYield (%)Reference
β-bromoporphyrinVarious terminalPd₂(dba)₃/AsPh₃Toluene70[7]
β-bromoporphyrinVarious terminalPd₂(dba)₃/AsPh₃DMF20[7]
Functionalized tri-iodobenzeneTerminal alkynesNot specifiedTolueneGood[7]
Functionalized tri-iodobenzeneTerminal alkynesNot specifiedDMFPoor (low selectivity)[7]

Experimental Protocols

Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of a TMS-Alkyne

This protocol is a general guideline for the copper-free coupling of an aryl bromide with a trimethylsilyl-protected alkyne.

Materials:

  • Aryl bromide (1.0 equiv)

  • (Trimethylsilyl)acetylene (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., (AllylPdCl)₂, 2.5 mol%)

  • Phosphine ligand (e.g., P(t-Bu)₃, 10 mol%)

  • Base (e.g., triethylamine, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, THF, or Toluene)[7][8]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and the aryl bromide.

  • Add the anhydrous, degassed solvent via syringe, followed by the base and the (trimethylsilyl)acetylene.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within a few hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: One-Pot Desilylation and Copper-Free Sonogashira Coupling

This protocol utilizes TBAF for in-situ desilylation of a TMS-protected alkyne followed by coupling.[6]

Materials:

  • Aryl halide (1.0 equiv)

  • Trimethylsilylacetylene (0.5 - 1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Tetrabutylammonium fluoride (TBAF) solution (e.g., 1M in THF)

  • Anhydrous, degassed solvent (e.g., THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide and the palladium catalyst in the anhydrous, degassed solvent.

  • Add the trimethylsilylacetylene to the reaction mixture.

  • Add the TBAF solution dropwise. The TBAF acts as the base and the desilylating agent.

  • Stir the reaction at the appropriate temperature (room temperature to reflux, depending on the reactivity of the aryl halide) and monitor by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous workup as described in Protocol 1.

  • Purify the product by flash column chromatography.

Disclaimer: This technical support center provides general guidance. Reaction conditions should be optimized for specific substrates and desired outcomes.

References

Effect of temperature on the stability of 4-Trimethylsilyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the thermal stability of 4-Trimethylsilyl-3-butyn-2-ol. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known thermal stability of this compound?

Q2: What are the best practices for storing this compound to ensure its stability?

A2: To maximize shelf life and prevent degradation, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (freezer storage at –20 °C is a common practice for similar sensitive reagents), and protected from light and moisture.[2] Avoid storage in basic conditions.

Q3: I am observing unexpected side products in my reaction involving this compound. Could this be due to thermal instability?

A3: Yes, thermal degradation could be a contributing factor. The trimethylsilyl group can be susceptible to cleavage under certain conditions, potentially leading to the formation of desilylated byproducts or other rearrangement products. If your reaction is conducted at elevated temperatures, consider running it at a lower temperature to see if the formation of side products is reduced. It is also crucial to ensure the quality of the starting material, as impurities could also lead to unexpected reactions.

Q4: How can I experimentally determine the thermal stability of my sample of this compound?

A4: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two powerful thermal analysis techniques to determine the stability of a compound.[3][4][5][6][7][8] DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the identification of thermal events like melting and decomposition.[3][5][9] TGA measures the change in mass of a sample as a function of temperature, which is useful for identifying when the compound begins to decompose and lose mass.[7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low yield or incomplete reaction Degradation of this compound due to thermal stress.- Run the reaction at a lower temperature. - Minimize the reaction time. - Ensure the compound has been stored properly.
Presence of unexpected peaks in NMR/LC-MS Thermal decomposition or rearrangement.- Analyze a sample of the starting material to check for impurities. - Perform a stability study by heating a small sample and analyzing the degradation products. - Consider purification of the starting material before use.
Inconsistent results between batches Variation in the stability of different batches of the compound.- Characterize each new batch for purity and thermal stability using techniques like DSC or TGA. - Standardize storage conditions for all batches.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the onset of thermal decomposition of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.[3]

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • The onset temperature of an exothermic or endothermic event after the melting point can be indicative of decomposition.

Example Data (Hypothetical):

ParameterValue
Melting Point (Tm)45-50 °C
Onset of Decomposition (Tonset)~180 °C
Peak Decomposition Temperature (Tpeak)~210 °C
Protocol 2: Assessment of Mass Loss by Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to lose mass due to decomposition.

Methodology:

  • Sample Preparation: Place 5-10 mg of this compound into a TGA sample pan.

  • Instrument Setup:

    • Load the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature (°C).

    • The temperature at which a significant mass loss begins is the decomposition temperature.

Example Data (Hypothetical):

Temperature Range (°C)Mass Loss (%)Interpretation
30 - 150< 1%Evaporation of volatile impurities
150 - 250~ 85%Major decomposition step
> 250~ 15%Residual char

Visualizations

experimental_workflow cluster_start cluster_analysis Thermal Stability Analysis cluster_results Data Interpretation cluster_conclusion Conclusion start Receive/Synthesize this compound TGA Thermogravimetric Analysis (TGA) start->TGA DSC Differential Scanning Calorimetry (DSC) start->DSC TGA_data Determine Mass Loss vs. Temperature TGA->TGA_data DSC_data Identify Decomposition Onset DSC->DSC_data conclusion Establish Safe Operating Temperature Range TGA_data->conclusion DSC_data->conclusion

Caption: Workflow for assessing the thermal stability of a chemical compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Experiencing unexpected experimental results? instability Thermal Instability start->instability impurities Starting Material Impurities start->impurities conditions Incorrect Reaction Conditions start->conditions lower_temp Lower Reaction Temperature instability->lower_temp analyze_sm Analyze Starting Material (NMR, LC-MS) impurities->analyze_sm optimize Optimize Reaction Parameters conditions->optimize purify Purify Starting Material analyze_sm->purify

Caption: Decision tree for troubleshooting unexpected experimental outcomes.

References

Validation & Comparative

A Comparative Guide to Alternative Methods for the Synthesis of Chiral Propargyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral propargyl alcohols are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and complex organic molecules. Their versatile functionality allows for diverse chemical transformations, making the development of efficient and highly selective synthetic methods a critical area of research. This guide provides an objective comparison of four prominent alternative methods for the synthesis of chiral propargyl alcohols: In(III)/BINOL-catalyzed asymmetric alkynylation, dinuclear zinc-catalyzed asymmetric alkynylation, biocatalytic deracemization, and asymmetric allenylboration using a chiral Brønsted acid. The performance of each method is evaluated based on experimental data for yield and enantioselectivity across various substrates.

Comparative Performance Data

The following tables summarize the quantitative performance of each method, offering a clear comparison of their efficacy and substrate scope.

Table 1: In(III)/BINOL-Catalyzed Asymmetric Alkynylation of Aldehydes [1][2][3]

Aldehyde SubstrateAlkyne SubstrateYield (%)Enantiomeric Excess (ee, %)
BenzaldehydePhenylacetylene95>99
4-ChlorobenzaldehydePhenylacetylene92>99
4-MethoxybenzaldehydePhenylacetylene96>99
2-NaphthaldehydePhenylacetylene9499
CinnamaldehydePhenylacetylene9198
CyclohexanecarboxaldehydePhenylacetylene8598
PivalaldehydePhenylacetylene8397
Benzaldehyde1-Hexyne8899
Benzaldehyde(Trimethylsilyl)acetylene9099

Table 2: Dinuclear Zinc-Catalyzed Asymmetric Alkynylation of Aldehydes [4][5][6][7]

Aldehyde SubstrateAlkyne SubstrateYield (%)Enantiomeric Excess (ee, %)
BenzaldehydePhenylacetylene9598
2-MethoxybenzaldehydePhenylacetylene9899
4-NitrobenzaldehydePhenylacetylene9297
2-NaphthaldehydePhenylacetylene9398
CinnamaldehydePhenylacetylene9496
Benzaldehyde1-Hexyne8595
Benzaldehyde(Trimethylsilyl)acetylene8997
2-ThiophenecarboxaldehydePhenylacetylene9096

Table 3: Biocatalytic Deracemization of Racemic Propargyl Alcohols [8]

Racemic Alcohol SubstrateEnzyme SystemYield (%)Enantiomeric Excess (ee, %)
1-Phenylprop-2-yn-1-olrAaeUPO & LkADH ((R)-selective)9499
1-Phenylprop-2-yn-1-olrAaeUPO & TbADH ((S)-selective)7798
1-(4-Chlorophenyl)prop-2-yn-1-olrAaeUPO & LkADH92>99
1-(4-Methoxyphenyl)prop-2-yn-1-olrAaeUPO & LkADH89>99
1-Cyclohexylprop-2-yn-1-olrAaeUPO & LkADH8597
4-Phenylbut-3-yn-2-olrAaeUPO & LkADH9199

*rAaeUPO: Peroxygenase from Agrocybe aegerita; LkADH: Alcohol dehydrogenase from Lactobacillus kefir; TbADH: Alcohol dehydrogenase from Thermoanaerobacter brokii.

Table 4: Asymmetric Allenylboration of Aldehydes with a Chiral Brønsted Acid [9][10][11][12]

Aldehyde SubstrateProduct DiastereomerYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Benzaldehydeanti98>50:1>98
4-Bromobenzaldehydeanti95>50:1>98
4-Methoxybenzaldehydeanti97>50:1>98
2-Naphthaldehydeanti96>50:1>98
Hydrocinnamaldehydeanti94>50:1>98
Cyclohexanecarboxaldehydeanti92>50:1>98
Benzaldehydesyn8510:196
4-Bromobenzaldehydesyn8212:195

Experimental Protocols

In(III)/BINOL-Catalyzed Asymmetric Alkynylation of an Aldehyde

This protocol describes the general procedure for the asymmetric addition of a terminal alkyne to an aldehyde using an Indium(III)/BINOL catalytic system.[1][2][3]

Materials:

  • In(OTf)3 (Indium(III) trifluoromethanesulfonate)

  • (R)-BINOL ((R)-(+)-1,1'-Bi(2-naphthol))

  • Cy2NMe (Dicyclohexylmethylamine)

  • Aldehyde (1.0 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add In(OTf)3 (0.05 mmol, 5 mol%) and (R)-BINOL (0.06 mmol, 6 mol%).

  • Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add anhydrous toluene (2.0 mL) followed by Cy2NMe (0.1 mmol, 10 mol%).

  • Add the terminal alkyne (1.2 mmol) to the mixture and stir for 15 minutes.

  • Add the aldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral propargyl alcohol.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Dinuclear Zinc-Catalyzed Asymmetric Alkynylation of an Aldehyde

This protocol outlines a general method for the enantioselective alkynylation of aldehydes catalyzed by a proline-derived dinuclear zinc complex.[4][5][6][7]

Materials:

  • Proline-derived chiral ligand (e.g., (2S,4R)-1-((R)-2-hydroxy-2-phenylethyl)-4-(diphenyl(hydroxy)methyl)pyrrolidin-2-yl)(diphenyl)methanol) (0.1 mmol, 10 mol%)

  • Diethylzinc (Et2Zn, 1.0 M in hexanes, 2.2 mmol)

  • Aldehyde (1.0 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral proline-derived ligand (0.1 mmol).

  • Add anhydrous toluene (2.0 mL) and cool the solution to 0 °C.

  • Slowly add diethylzinc (1.1 mmol) to the ligand solution and stir at 0 °C for 30 minutes.

  • Add the terminal alkyne (1.2 mmol) to the mixture and stir for an additional 30 minutes at room temperature.

  • Add the aldehyde (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NH4Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired chiral propargyl alcohol.

  • Analyze the enantiomeric excess using chiral HPLC.

Biocatalytic Deracemization of a Racemic Propargyl Alcohol

This protocol describes a one-pot, two-step enzymatic cascade for the deracemization of a racemic propargyl alcohol.[8]

Materials:

  • Racemic propargyl alcohol (5 mM)

  • Recombinant peroxygenase from Agrocybe aegerita (rAaeUPO) (2 µM)

  • (R)-selective alcohol dehydrogenase from Lactobacillus kefir (LkADH) (60 µM) or (S)-selective alcohol dehydrogenase from Thermoanaerobacter brokii (TbADH) (25 µM)

  • Hydrogen peroxide (H2O2) solution (e.g., 1 M)

  • Isopropanol

  • Sodium phosphate buffer (NaPi, 100 mM, pH 8)

  • Acetonitrile (MeCN)

Procedure: Step 1: Oxidation

  • In a reaction vessel, prepare a solution of the racemic propargyl alcohol (5 mM) in NaPi buffer containing 30% (v/v) MeCN.

  • Add rAaeUPO to a final concentration of 2 µM.

  • Initiate the oxidation by adding H2O2 at a constant rate (e.g., 2 mM h⁻¹) to a final concentration of 10 mM.

  • Incubate the reaction at 30 °C with agitation (e.g., 800 rpm) for 5 hours, or until complete conversion of the alcohol to the corresponding ketone is observed by GC or HPLC.

Step 2: Enantioselective Reduction

  • To the reaction mixture from Step 1, add the desired alcohol dehydrogenase (LkADH for the (R)-alcohol or TbADH for the (S)-alcohol) to the specified final concentration.

  • Add isopropanol to a final concentration of 5% (v/v) to serve as a sacrificial reductant for cofactor regeneration.

  • Continue the incubation at 30 °C with agitation for 24 hours or until the ketone is fully reduced.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase over Na2SO4, filter, and concentrate.

  • Purify the enantiomerically enriched propargyl alcohol by column chromatography.

  • Determine the yield and enantiomeric excess by chiral GC or HPLC.

Asymmetric Allenylboration of an Aldehyde with a Chiral Brønsted Acid

This protocol provides a general procedure for the synthesis of anti-homopropargyl alcohols via the asymmetric allenylboration of aldehydes.[9][10][11][12]

Materials:

  • Chiral allenylboronate (e.g., (M)-1-but-2-yn-1-yldi(pinacolato)borane) (0.2 mmol)

  • Aldehyde (0.24 mmol)

  • Chiral phosphoric acid catalyst (e.g., (S)-TRIP) (0.01 mmol, 5 mol%)

  • Anhydrous Toluene

  • 4 Å Molecular Sieves

Procedure:

  • To a flame-dried vial containing powdered 4 Å molecular sieves, add the chiral phosphoric acid catalyst (0.01 mmol).

  • Add anhydrous toluene (1.0 mL) and cool the mixture to the desired temperature (e.g., 0 °C).

  • Add a solution of the chiral allenylboronate (0.2 mmol) in anhydrous toluene (0.5 mL).

  • Add the aldehyde (0.24 mmol) to the reaction mixture.

  • Stir the reaction at 0 °C and allow it to warm to room temperature over 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the mixture with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Visualizing the Synthetic Pathways

The following diagrams illustrate the proposed catalytic cycles and reaction workflows for each synthetic method.

G In(III)/BINOL-Catalyzed Asymmetric Alkynylation cluster_catalyst Catalyst Formation cluster_cycle Catalytic Cycle In(OTf)3 In(OTf)3 In-BINOL_Complex In(III)/BINOL Complex In(OTf)3->In-BINOL_Complex BINOL BINOL BINOL->In-BINOL_Complex Intermediate Ternary Complex In-BINOL_Complex->Intermediate + Alkyne + Aldehyde Alkyne Alkyne Alkyne->Intermediate Aldehyde Aldehyde Aldehyde->Intermediate Product Chiral Propargyl Alcohol Intermediate->Product Product->In-BINOL_Complex + Catalyst Regeneration

Caption: Proposed catalytic cycle for In(III)/BINOL-catalyzed alkynylation.

G Dinuclear Zinc-Catalyzed Asymmetric Alkynylation Ligand Ligand Catalyst Dinuclear Zn Complex Ligand->Catalyst + Et2Zn Et2Zn Et2Zn Et2Zn->Catalyst Zinc_Alkynylide Zinc Alkynylide Catalyst->Zinc_Alkynylide + Alkyne Alkyne Alkyne Alkyne->Zinc_Alkynylide Intermediate Aldehyde Coordination Zinc_Alkynylide->Intermediate + Aldehyde Aldehyde Aldehyde Aldehyde->Intermediate Product_Complex Product-Zinc Complex Intermediate->Product_Complex C-C Bond Formation Product_Complex->Catalyst Catalyst Regeneration Product Chiral Propargyl Alcohol Product_Complex->Product Workup

Caption: Catalytic cycle for dinuclear zinc-catalyzed alkynylation.

G Biocatalytic Deracemization Workflow Racemic_Alcohol Racemic Propargyl Alcohol (R/S) Oxidation Oxidation Racemic_Alcohol->Oxidation Peroxygenase (rAaeUPO) Ketone Prochiral Ketone Oxidation->Ketone Reduction Enantioselective Reduction Ketone->Reduction ADH (LkADH or TbADH) + Isopropanol Enantiopure_Alcohol Enantiopure Propargyl Alcohol (R or S) Reduction->Enantiopure_Alcohol

Caption: Workflow for biocatalytic deracemization of propargyl alcohols.

G Asymmetric Allenylboration with Chiral Brønsted Acid Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde Aldehyde->Activated_Aldehyde Catalyst Chiral Phosphoric Acid Catalyst->Activated_Aldehyde Transition_State Zimmerman-Traxler -like Transition State Activated_Aldehyde->Transition_State Allenylboronate Chiral Allenylboronate Allenylboronate->Transition_State Product Homopropargyl Alcohol Transition_State->Product Product->Catalyst Catalyst Regeneration

Caption: Proposed mechanism for chiral Brønsted acid-catalyzed allenylboration.

References

A Comparative Guide to TMS- and TIPS-Protected Butynol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and advanced materials, the judicious selection of protecting groups is paramount. For terminal alkynes such as 2-butyn-1-ol, trialkylsilyl groups are frequently employed to mask the acidic acetylenic proton, thereby preventing unwanted side reactions. Among the most common choices are the trimethylsilyl (TMS) and the triisopropylsilyl (TIPS) groups. This guide provides an objective comparison of TMS-protected and TIPS-protected 2-butyn-1-ol, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

The choice between TMS and TIPS protection for 2-butyn-1-ol hinges on a trade-off between stability and reactivity. The TMS group, being smaller and less sterically hindered, is more labile and can be removed under very mild conditions. This makes it ideal for temporary protection where facile deprotection is a priority. Conversely, the bulky TIPS group offers significantly greater stability towards a range of reaction conditions, including both acidic and basic environments. This robustness makes TIPS-protected butynol the preferred choice when the protected alkyne must endure harsh reaction conditions in subsequent synthetic steps. The increased steric bulk of the TIPS group, however, can sometimes impede its reactivity in certain coupling reactions.

Data Presentation: Stability and Deprotection

The stability of a silyl ether protecting group is critically dependent on steric hindrance around the silicon atom and the pH of the medium. The following tables summarize the relative stability and common deprotection conditions for TMS and TIPS ethers.

Table 1: Relative Hydrolytic Stability of Silyl Ethers

Silyl GroupRelative Rate of Hydrolysis (Acidic Media)Relative Rate of Hydrolysis (Basic Media)
TMS 11
TIPS 700,000100,000

Data sourced from general relative stability studies of silyl ethers.[1]

Table 2: Common Deprotection Conditions

Protecting GroupReagentSolvent(s)Typical Conditions
TMS K₂CO₃MethanolRoom Temperature, 1-2 hours
TBAFTHFRoom Temperature, 30 min
Mild Acid (e.g., AcOH)THF/H₂ORoom Temperature
TIPS TBAFTHFRoom Temperature to Reflux, hours
HF•PyridineTHFRoom Temperature
AgFMethanolRoom Temperature

Performance in Sonogashira Coupling

The smaller steric profile of the TMS group generally allows for faster reaction kinetics in Sonogashira couplings compared to the bulkier TIPS group. However, the lability of the TMS group can be a drawback, as premature deprotection under the basic reaction conditions can lead to undesired side products, such as Glaser coupling of the deprotected alkyne. The greater stability of the TIPS group mitigates this risk, often leading to cleaner reactions and higher yields of the desired product, albeit potentially requiring longer reaction times or more forcing conditions.

Experimental Protocols

Synthesis of Protected Butynols

Protocol 1: Synthesis of 4-(Trimethylsilyl)-2-butyn-1-ol

This procedure is adapted from established methods for the silylation of terminal alkynes.

  • To a solution of 2-butyn-1-ol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, slowly add n-butyllithium (1.05 eq).

  • Stir the resulting solution at 0 °C for 30 minutes.

  • Add chlorotrimethylsilane (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation to yield 4-(trimethylsilyl)-2-butyn-1-ol.

Protocol 2: Synthesis of 4-(Triisopropylsilyl)-2-butyn-1-ol

This protocol is adapted from the synthesis of a related TIPS-protected alkynol.[2]

  • To a solution of triisopropylsilylacetylene (1.0 eq) in anhydrous THF at -40 °C under an inert atmosphere, add tert-butyllithium (1.2 eq) dropwise.

  • Stir the bright yellow mixture at -40 °C for 30 minutes.

  • This protocol can be adapted by using 2-butyn-1-ol as the starting material and TIPSCl as the silylating agent, following a similar procedure to Protocol 1, though reaction times may be longer due to the steric bulk of the TIPS group.

Deprotection Protocols

Protocol 3: Deprotection of 4-(Trimethylsilyl)-2-butyn-1-ol

A mild and efficient method for TMS deprotection.

  • Dissolve the TMS-protected butynol (1.0 eq) in methanol.

  • Add potassium carbonate (0.2 eq) to the solution.

  • Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with diethyl ether, wash with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the deprotected 2-butyn-1-ol.

Protocol 4: Deprotection of 4-(Triisopropylsilyl)-2-butyn-1-ol

This procedure utilizes fluoride ions for the removal of the robust TIPS group.[3]

  • Dissolve the TIPS-protected butynol (1.0 eq) in THF.

  • Add a 1M solution of TBAF in THF (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture for 4-12 hours, monitoring by TLC. The reaction may require gentle heating to proceed to completion.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Representative Sonogashira Coupling

Protocol 5: Representative Sonogashira Coupling of a Silyl-Protected Butynol with an Aryl Halide

This is a general protocol that can be adapted for both TMS- and TIPS-protected butynol.[4][5]

  • To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous triethylamine as the solvent and base.

  • Stir the mixture for 10 minutes at room temperature.

  • Add the silyl-protected 2-butyn-1-ol (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 50-80 °C and monitor by TLC. Reactions with TIPS-protected butynol may require higher temperatures and longer reaction times.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizing the Workflow

The following diagrams illustrate the key synthetic transformations discussed.

Synthesis_of_Protected_Butynol 2-Butyn-1-ol 2-Butyn-1-ol TMS-Butynol TMS-Butynol 2-Butyn-1-ol->TMS-Butynol 1. n-BuLi, THF 2. TMSCl TIPS-Butynol TIPS-Butynol 2-Butyn-1-ol->TIPS-Butynol 1. n-BuLi, THF 2. TIPSCl

Caption: Synthesis of TMS- and TIPS-protected 2-butyn-1-ol.

Deprotection_Pathways TMS-Butynol TMS-Butynol 2-Butyn-1-ol 2-Butyn-1-ol TMS-Butynol->2-Butyn-1-ol K2CO3, MeOH or TBAF, THF TIPS-Butynol TIPS-Butynol TIPS-Butynol->2-Butyn-1-ol TBAF, THF or HF-Py, THF

Caption: Deprotection of TMS- and TIPS-protected 2-butyn-1-ol.

Sonogashira_Coupling_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System Protected-Butynol TMS- or TIPS- Protected Butynol Coupling_Reaction Sonogashira Coupling Protected-Butynol->Coupling_Reaction Aryl-Halide Aryl Halide (Ar-X) Aryl-Halide->Coupling_Reaction Pd_Catalyst Pd(PPh3)2Cl2 Pd_Catalyst->Coupling_Reaction Cu_Catalyst CuI Cu_Catalyst->Coupling_Reaction Base Base (e.g., Et3N) Base->Coupling_Reaction Coupled_Product Silyl-Protected Coupled Product Coupling_Reaction->Coupled_Product Heat

Caption: General workflow for the Sonogashira coupling reaction.

Conclusion

The selection of TMS or TIPS as a protecting group for 2-butyn-1-ol is a strategic decision that should be guided by the specific demands of the synthetic route. For syntheses requiring a protecting group that is easily removed under mild conditions, TMS is an excellent choice. However, when the protected alkyne must withstand more vigorous reaction conditions, the superior stability of the TIPS group makes it the more reliable option. Researchers must weigh the benefits of enhanced stability against the potential for reduced reactivity due to steric hindrance when choosing between these two valuable synthetic tools. The provided protocols and data serve as a guide to aid in this critical decision-making process.

References

A Comparative Guide to Silyl-Protected Alkynes in Cross-Coupling Reactions: The Role of 4-Trimethylsilyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of alkyne moieties is a cornerstone of modern organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, Negishi, and Stille reactions, are indispensable tools for forging carbon-carbon bonds with terminal alkynes. However, the direct use of acetylene gas is often impractical and hazardous. Consequently, a variety of protected acetylene surrogates have been developed. Among these, silyl-protected alkynes have emerged as highly versatile and reliable coupling partners.

This guide provides a comparative overview of 4-trimethylsilyl-3-butyn-2-ol and other commonly employed silyl-protected alkynes in cross-coupling reactions. We will delve into their relative performance, supported by available experimental data, and provide detailed experimental protocols for key transformations.

Silyl Protecting Groups: A Strategic Choice in Cross-Coupling

Trialkylsilyl groups are widely used to protect the terminal proton of an alkyne. This protection serves several critical functions:

  • Improved Handling: Silylalkynes are typically stable, non-volatile liquids or solids, making them easier and safer to handle than acetylene gas.

  • Enhanced Stability: The C-Si bond is generally stable to the conditions of many cross-coupling reactions, preventing unwanted side reactions.[1]

  • Controlled Reactivity: The silyl group can be selectively removed under mild conditions, allowing for subsequent functionalization of the terminal alkyne.

  • Influence on Selectivity: The steric and electronic properties of the silyl group can influence the regioselectivity of certain reactions.

The choice of the silyl group, ranging from the sterically small trimethylsilyl (TMS) to the bulkier triisopropylsilyl (TIPS) and tert-butyldimethylsilyl (TBDMS) groups, can significantly impact reactivity and selectivity.

Performance Comparison in Cross-Coupling Reactions

While direct, side-by-side comparative studies of this compound against other silyl-protected alkynes under identical conditions are limited in the literature, we can collate available data to draw meaningful comparisons. The Sonogashira coupling is the most prevalent cross-coupling reaction for alkynes, and therefore, the majority of the available data pertains to this transformation.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Table 1: Performance of Silyl-Protected Alkynes in Sonogashira Coupling

AlkyneCoupling PartnerCatalyst SystemSolventBaseYield (%)Reference
4-(Trimethylsilyl)-3-butyn-2-ol Aryl BromidesPd(OAc)₂ / P(p-tol)₃THFDBUGood to Excellent[2]
2-Methyl-3-butyn-2-ol Aryl IodidesPdCl₂(PPh₃)₂ / CuIDiisopropylamineKOH70-95[3]
Trimethylsilylacetylene Aryl IodidesPd(PPh₃)₄ / CuITriethylamine-~90[4]
Ethynyltriethylsilane o-NitrofluorobenzenePd(PPh₃)₄ / CuITriethylamine-Higher than other terminal alkynes[1]

Key Observations:

  • 4-(Trimethylsilyl)-3-butyn-2-ol demonstrates high efficiency in copper-free Sonogashira couplings with a range of aryl bromides, affording good to excellent yields.[2] The presence of the secondary alcohol functionality introduces a potential site for further synthetic transformations.

  • 2-Methyl-3-butyn-2-ol , a non-silylated analogue, is an effective and economical alternative to silylated alkynes in tandem Sonogashira reactions.[3] The acetone protecting group can be removed in situ to allow for a second coupling event.

  • Trimethylsilylacetylene is a widely used, commercially available reagent that provides high yields in traditional Sonogashira couplings.[4]

  • The choice of silyl group can influence reactivity, as seen with ethynyltriethylsilane giving higher yields in a specific reaction compared to other terminal alkynes.[1]

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. While less common for silyl-alkynes compared to Sonogashira, it is a valuable tool, particularly for the synthesis of complex molecules. A stereoconvergent Negishi cross-coupling of racemic secondary propargylic halides with arylzinc reagents has been developed, highlighting the potential for reactions at the carbon bearing the hydroxyl group in structures like this compound.[5]

Stille Coupling

Experimental Protocols

General Procedure for Copper-Free Sonogashira Coupling of 4-(Trimethylsilyl)-3-butyn-2-ol with Aryl Bromides

This protocol is adapted from the work of Al-Zoubi and co-workers.[2]

Materials:

  • Aryl bromide (1.0 equiv)

  • 4-(Trimethylsilyl)-3-butyn-2-ol (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • Tri(p-tolyl)phosphine [P(p-tol)₃] (0.04 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, Pd(OAc)₂, and P(p-tol)₃.

  • Add anhydrous THF via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add 4-(trimethylsilyl)-3-butyn-2-ol and DBU to the reaction mixture.

  • Heat the reaction mixture at the desired temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

Sonogashira Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the copper-catalyzed Sonogashira cross-coupling reaction.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition (R¹-X) pd_trans R¹-Pd(II)L₂-C≡CR² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-C≡CR² pd_trans->product cu_x CuX cu_alkyne Cu-C≡CR² cu_x->cu_alkyne H-C≡CR² Base cu_alkyne->pd_trans r1x R¹-X r2ch H-C≡CR²

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

General Experimental Workflow for Cross-Coupling

This diagram outlines the typical steps involved in setting up and performing a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow cluster_prep cluster_reaction cluster_workup reagents Weigh Reagents (Halide, Alkyne, Catalyst, Ligand, Base) addition Add Reagents to Flask reagents->addition glassware Flame-dry Glassware setup Assemble Reaction under Inert Atmosphere glassware->setup solvent Add Anhydrous Solvent solvent->addition setup->addition heating Heat to Desired Temperature addition->heating monitoring Monitor Reaction Progress (TLC/GC) heating->monitoring quench Quench Reaction monitoring->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: A generalized workflow for a cross-coupling experiment.

Conclusion

This compound stands as a valuable reagent in the synthetic chemist's toolbox for cross-coupling reactions. Its ease of handling, stability, and the presence of a secondary alcohol for further functionalization make it an attractive alternative to other protected alkynes. While more direct comparative studies are needed to definitively rank its performance against other silyl-protected alkynes in various coupling reactions, the available data suggests it is a highly effective substrate, particularly in copper-free Sonogashira couplings. The choice of a specific silyl-protected alkyne will ultimately depend on the specific requirements of the synthesis, including cost, desired downstream transformations, and the specific coupling partners involved.

References

A Comparative Guide to Purity Validation of 4-Trimethylsilyl-3-butyn-2-ol: HPLC vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chemical intermediates is critical in the field of drug development and organic synthesis. 4-Trimethylsilyl-3-butyn-2-ol is a key building block, notably used in the synthesis of 5-lipoxygenase inhibitors. Ensuring its purity is paramount for the successful synthesis of target active pharmaceutical ingredients (APIs) and for maintaining reproducibility in research.

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of this compound. We present supporting data, detailed experimental protocols, and visual workflows to assist researchers in selecting the most appropriate analytical method for their needs.

Methodology Comparison: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying components in a liquid sample, making it suitable for a wide range of non-volatile and thermally sensitive compounds.[1][2] Gas Chromatography (GC), conversely, is exceptionally well-suited for volatile and thermally stable compounds, separating them in the gas phase.[1][2][3]

Given that this compound is a silylated compound, it possesses characteristics that make it amenable to both techniques. The trimethylsilyl group increases volatility, making it an excellent candidate for GC analysis.[4] However, as an alcohol, it is also readily soluble in common HPLC mobile phases. The choice between HPLC and GC will therefore depend on available instrumentation, desired sensitivity, and the nature of potential impurities.

Quantitative Data Summary
Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Rationale / Comments
Purity Achievable >99%>99.5%GC often provides higher resolution for volatile compounds, leading to better separation of closely related impurities.[5]
Typical Run Time 10 - 30 minutes5 - 20 minutesGC analysis is generally faster for volatile compounds due to rapid phase transitions and shorter column equilibration times.[1][6]
Sensitivity Dependent on detector (UV, ELSD, MS)High, especially with Flame Ionization Detector (FID) or Mass Spectrometry (MS)GC-FID is highly sensitive for organic compounds containing carbon.[7][8] The target molecule lacks a strong UV chromophore, potentially limiting HPLC sensitivity with UV detectors.
Sample Preparation Simple dissolution in mobile phaseSimple dissolution in a volatile solventMinimal sample preparation is required for both techniques.[9]
Thermal Stability Not requiredRequired (analyte must be volatile and stable at high temperatures)HPLC is ideal for thermally labile compounds, though the target compound is expected to be stable for GC.[2][3]
Cost per Analysis Moderate to High (solvent consumption)Low to Moderate (gas consumption)GC is often more cost-effective due to the lower cost of carrier gases compared to HPLC-grade solvents.[1][6]
Best For Non-volatile or thermally sensitive impuritiesVolatile impurities and isomersGC excels at separating compounds with different boiling points and volatilities.[3]

Experimental Protocols

Proposed HPLC Method for Purity Validation

This proposed Reversed-Phase HPLC (RP-HPLC) method is based on protocols for similar polar, small organic molecules.[10][11]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a suitable detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and Water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector:

    • Primary: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as the analyte lacks a strong UV chromophore.

    • Secondary: UV detector at a low wavelength (e.g., 205 nm) for detecting potential UV-active impurities.

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of a 50:50 Water:Acetonitrile mixture to obtain a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

  • Validation Parameters: The method should be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Comparative GC Method for Purity Validation

This method is based on standard protocols for the analysis of volatile alcohols and silylated compounds.[7][8][9][12]

  • Instrumentation: Gas chromatograph with an autosampler and a Flame Ionization Detector (FID).

  • Column: A non-polar or low-polarity capillary column, such as one with a 5% Phenyl Polysilphenylene-siloxane phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 220°C at a rate of 15°C/min.

    • Final Hold: Hold at 220°C for 5 minutes.

  • Injector:

    • Mode: Split (e.g., 50:1 split ratio).

    • Temperature: 250°C.

  • Detector (FID):

    • Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Helium or Nitrogen): 25 mL/min.

  • Injection Volume: 1 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as Dichloromethane or Ethyl Acetate.

Visualized Workflows and Pathways

HPLC Purity Validation Workflow

The following diagram illustrates the typical workflow for validating the purity of a chemical intermediate like this compound using HPLC.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_report Result p1 Weigh Sample p2 Dissolve in Diluent (e.g., 1 mg/mL) p1->p2 p3 Filter (0.45 µm) p2->p3 h1 Inject into HPLC System p3->h1 h2 Separation on C18 Column h1->h2 h3 Detection (ELSD/CAD) h2->h3 d1 Integrate Chromatogram h3->d1 d2 Calculate Area % d1->d2 d3 Compare to Specification d2->d3 r1 Purity Report d3->r1 start Analyze Purity of This compound q1 Are key impurities non-volatile or thermally unstable? start->q1 hplc HPLC is Preferred q1->hplc Yes q2 Is high throughput (speed) a priority? q1->q2 No conclusion Both methods are viable; choice depends on lab-specific factors (equipment, cost). hplc->conclusion gc GC is Preferred gc->conclusion q2->gc Yes q2->conclusion No cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Pro-inflammatory Leukotrienes phospholipids Membrane Phospholipids pla2 cPLA₂ aa Arachidonic Acid (AA) pla2->aa releases flap FLAP aa->flap lox5 5-Lipoxygenase (5-LOX) flap->lox5 presents AA to lta4 Leukotriene A₄ (LTA₄) lox5->lta4 catalyzes ltb4 LTB₄ lta4->ltb4 converted to ltc4 LTC₄, LTD₄, LTE₄ lta4->ltc4 converted to inhibitor 5-LOX Inhibitor (Derived from precursor) inhibitor->lox5 Inhibits

References

A Comparative Analysis of Chemical and Enzymatic Synthesis of 4-Trimethylsilyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of chiral propargyl alcohols, such as 4-trimethylsilyl-3-butyn-2-ol, is of significant interest in the pharmaceutical and fine chemical industries due to their utility as versatile building blocks. This guide provides a detailed comparison of the traditional chemical synthesis and the increasingly adopted enzymatic approach for the production of this compound. We will delve into the performance, experimental protocols, and overall efficiency of each method, supported by experimental data.

Introduction

This compound is a key intermediate in the synthesis of various complex organic molecules. The stereochemistry of the hydroxyl group is often crucial for the biological activity of the final product, making enantioselective synthesis methods highly valuable. Chemical synthesis typically relies on stoichiometric reagents and can require harsh reaction conditions, while enzymatic synthesis offers a greener alternative with high selectivity under mild conditions.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for both the chemical and enzymatic synthesis routes of this compound.

Table 1: Comparison of Chemical and Enzymatic Synthesis of this compound

ParameterChemical SynthesisEnzymatic Synthesis
Starting Material Trimethylsilylacetylene and acetaldehyde4-(Trimethylsilyl)-3-butyn-2-one
Key Reagents/Catalyst n-Butyllithium, Diisobutylaluminium hydride (DIBAL-H)Whole cells (e.g., Candida parapsilosis, Acetobacter sp.)
Typical Yield 86-98%[1][2]71-95.2%[1][3]
Enantiomeric Excess (e.e.) Racemic (without resolution)>99% (for a specific enantiomer)[1][3][4][5]
Reaction Temperature -78°C to room temperature[1]30°C[1][5]
Reaction Time Several hours1-24 hours[5]
Solvent Anhydrous organic solvents (e.g., THF, Hexanes)[1]Aqueous buffer, often with a co-solvent[3]
Environmental Impact Use of hazardous reagents and organic solventsGenerally lower, uses biodegradable catalysts and aqueous media

Experimental Protocols

Chemical Synthesis: (R)- and (S)-4-Trimethylsilyl-3-butyn-2-ol via Chemical Resolution

This method involves the synthesis of racemic this compound followed by enzymatic resolution to obtain the individual enantiomers.

1. Synthesis of Racemic this compound:

  • To a solution of trimethylsilylacetylene in anhydrous tetrahydrofuran (THF) at -78°C, a solution of n-butyllithium in hexanes is added dropwise.

  • The mixture is stirred for 30 minutes, after which freshly distilled acetaldehyde is added.

  • The reaction is stirred for an additional 2 hours at -78°C and then quenched by the addition of saturated aqueous ammonium chloride.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation to yield racemic this compound.

2. Enzymatic Resolution:

  • The racemic alcohol is dissolved in pentane, and Amano Lipase AK, vinyl acetate, and molecular sieves are added.[1]

  • The mixture is stirred at room temperature for approximately 72 hours, until about 50% conversion is reached (monitored by GC).[1]

  • The lipase is removed by filtration, and the solvent is evaporated. The resulting mixture contains one enantiomer as the acetate and the other as the unreacted alcohol.

  • The unreacted (S)-alcohol can be separated from the (R)-acetate by chromatography.

  • To obtain the (R)-alcohol, the (R)-acetate is hydrolyzed. For example, the acetate can be treated with a reducing agent like DIBAL-H at -78°C to yield the (R)-alcohol with a yield of approximately 87%.[1] The (S)-alcohol can be obtained from its succinate ester in a similar manner with a yield of around 86%.[1]

Enzymatic Synthesis: Asymmetric Reduction of 4-(Trimethylsilyl)-3-butyn-2-one

This method utilizes whole microbial cells to directly produce an enantiomerically pure alcohol from the corresponding ketone.

1. Cultivation of Microorganism:

  • A suitable microorganism, such as Candida parapsilosis CCTCC M203011 for the (S)-enantiomer or Acetobacter sp. CCTCC M209061 for the (R)-enantiomer, is cultured in an appropriate growth medium.[1][4]

2. Bioreduction Reaction:

  • The cultured cells are harvested and immobilized in a matrix like calcium alginate.

  • The immobilized cells are suspended in a buffer solution (e.g., TEA-HCl buffer, pH 5.0).[3][5]

  • 4-(Trimethylsilyl)-3-butyn-2-one (the substrate) and a co-substrate for cofactor regeneration (e.g., 2-propanol) are added to the cell suspension.[3]

  • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation.[1][5]

  • The progress of the reaction is monitored by techniques such as gas chromatography (GC).

3. Product Isolation and Purification:

  • Once the reaction is complete, the immobilized cells are removed by filtration.

  • The aqueous filtrate is extracted with an organic solvent, such as ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product can be further purified by silica gel column chromatography to yield the enantiomerically pure this compound.

Mandatory Visualizations

The following diagrams illustrate the workflows for the chemical and enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Resolution start Trimethylsilylacetylene + Acetaldehyde reaction Reaction with n-BuLi in THF at -78°C start->reaction quench Quench with aq. NH4Cl reaction->quench extraction Solvent Extraction (Diethyl Ether) quench->extraction drying Drying (MgSO4) extraction->drying concentration Concentration drying->concentration distillation Distillation of Racemic Alcohol concentration->distillation resolution Enzymatic Resolution (Lipase) distillation->resolution separation Chromatographic Separation resolution->separation hydrolysis Hydrolysis of Acetate separation->hydrolysis Acetate final_product (R)- & (S)-4-Trimethylsilyl- 3-butyn-2-ol separation->final_product Unreacted Alcohol hydrolysis->final_product

Caption: Chemical synthesis workflow for this compound.

Enzymatic_Synthesis_Workflow cluster_biotransformation Biotransformation cluster_workup Workup cluster_purification Purification start 4-(Trimethylsilyl)-3-butyn-2-one + Immobilized Cells reaction Asymmetric Reduction in Buffer (30°C) start->reaction filtration Cell Removal (Filtration) reaction->filtration extraction Solvent Extraction (Ethyl Acetate) filtration->extraction drying Drying (Na2SO4) extraction->drying concentration Concentration drying->concentration chromatography Silica Gel Chromatography concentration->chromatography final_product Enantiopure This compound chromatography->final_product

Caption: Enzymatic synthesis workflow for this compound.

Conclusion

Both chemical and enzymatic methods offer viable routes to this compound, each with distinct advantages and disadvantages.

Chemical synthesis provides high yields of the racemic product, and established resolution techniques can be employed to obtain the individual enantiomers.[1] However, this approach often involves cryogenic temperatures, hazardous reagents like n-butyllithium, and the use of anhydrous organic solvents, which can have significant safety and environmental implications.

Enzymatic synthesis , on the other hand, stands out for its exceptional enantioselectivity, often exceeding 99% e.e., and its operation under mild, environmentally friendly conditions.[3][4][5] The use of whole-cell biocatalysts in aqueous media at ambient temperatures significantly reduces the environmental footprint and operational hazards.[4] While yields can be slightly lower than the best chemical methods, the direct production of a highly enantiopure product often simplifies downstream processing, making it an attractive option, particularly for large-scale and sustainable manufacturing. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including the desired stereochemistry, scale, and the importance of green chemistry principles.

References

A Comparative Guide to Racemic vs. Chiral 4-Trimethylsilyl-3-butyn-2-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the choice between a racemic mixture and a single enantiomer of a chiral building block is a critical decision that profoundly impacts reaction outcomes. This guide provides an objective comparison of the use of racemic versus chiral 4-trimethylsilyl-3-butyn-2-ol in asymmetric synthesis, supported by experimental data and detailed protocols. The primary focus will be on the preparation of the enantiomerically pure alcohol and its subsequent application in diastereoselective carbon-carbon bond formation.

Introduction

This compound is a valuable propargyl alcohol derivative utilized in a variety of organic transformations. Its utility in asymmetric synthesis, however, is almost exclusively realized when it is in its enantiomerically pure form, either as the (R)- or (S)-enantiomer. The direct use of racemic this compound in a stereoselective reaction with another chiral molecule will typically lead to a mixture of diastereomers, which can be challenging to separate and results in a lower yield of the desired product. Therefore, the "performance" comparison inherently involves the methods to resolve the racemic mixture or to synthesize the chiral form directly, and the subsequent stereochemical control achieved using the enantiopure compound.

Performance Comparison: Pathways to Enantiopure this compound

The most effective strategies for obtaining enantiopure this compound involve either the kinetic resolution of the racemic alcohol or the asymmetric reduction of the corresponding ketone, 4-(trimethylsilyl)-3-butyn-2-one.

Enzymatic Kinetic Resolution

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture by taking advantage of the differential reaction rates of the enantiomers with a chiral catalyst or reagent. Lipases are commonly employed for the enantioselective acylation of alcohols.

MethodCatalyst/EnzymeAcylating Agent(R)-Product(S)-ProductEnantiomeric Excess (e.e.)Yield
Lipase-Catalyzed AcylationAmano Lipase AKVinyl acetate(R)-acetate(S)-alcohol>99% for both~47% for each

In this process, the lipase selectively acylates one enantiomer (typically the R-enantiomer) of the racemic alcohol, leaving the other enantiomer (the S-enantiomer) unreacted. This allows for the separation of the two enantiomers. The maximum theoretical yield for each enantiomer in a kinetic resolution is 50%.

Asymmetric Reduction of 4-(trimethylsilyl)-3-butyn-2-one

A more direct route to a single enantiomer is the asymmetric reduction of the prochiral ketone, 4-(trimethylsilyl)-3-butyn-2-one. This can be achieved with high enantioselectivity using biocatalysts or chiral chemical catalysts.

MethodCatalyst/BiocatalystProductEnantiomeric Excess (e.e.)Yield
Microbial ReductionCandida parapsilosis CCTCC M203011(S)-4-trimethylsilyl-3-butyn-2-ol>99.9%81.3%
Microbial ReductionAcetobacter sp. CCTCC M209061(R)-4-trimethylsilyl-3-butyn-2-ol>99%High (not specified)
Asymmetric Transfer HydrogenationRuCl--INVALID-LINK--(S)-4-triisopropylsilyl-3-butyn-2-ol>95%High (not specified)

Asymmetric reduction offers the advantage of converting the entire starting material into the desired enantiomer, thus providing a much higher theoretical yield compared to kinetic resolution.

Application in Asymmetric Synthesis: Diastereoselective Addition to Aldehydes

Once obtained in enantiopure form, chiral this compound can be converted to its mesylate derivative and used in highly diastereoselective additions to aldehydes to generate homopropargylic alcohols. This transformation showcases the superior performance of the chiral starting material over its racemic counterpart. Using an enantiopure propargyl alcohol derivative allows for the generation of a chiral allenylmetal reagent in situ, which then reacts with an aldehyde to produce a product with two adjacent stereocenters with high diastereoselectivity.

If racemic this compound were used, the reaction would produce a mixture of all four possible stereoisomers of the homopropargylic alcohol, significantly complicating purification and reducing the yield of the desired single isomer.

Starting MaterialAldehydeProductDiastereomeric Ratio (d.r.)
(R)-4-trimethylsilyl-3-butyn-2-ol mesylateIsobutyraldehydeanti-homopropargylic alcohol95:5
(S)-4-trimethylsilyl-3-butyn-2-ol mesylateCyclohexanecarboxaldehydeanti-homopropargylic alcohol96:4

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-4-Trimethylsilyl-3-butyn-2-ol

Materials:

  • Racemic this compound

  • Amano Lipase AK

  • Vinyl acetate

  • Pentane

  • 4Å molecular sieves

Procedure:

  • To a stirred solution of racemic this compound (10.0 g, 69.9 mmol) in pentane (250 mL), add Amano Lipase AK (2.00 g), freshly distilled vinyl acetate (50 mL), and pulverized, activated 4Å molecular sieves (1 g).

  • Stir the mixture at room temperature for 72 hours. Monitor the reaction by GC until approximately 50% completion is reached.

  • Filter the mixture through a sintered glass funnel and wash the solids with pentane.

  • Concentrate the filtrate under reduced pressure to obtain a mixture of the (R)-acetate and (S)-alcohol.

  • The acetate and alcohol can be separated by chromatography or the unreacted alcohol can be derivatized to facilitate separation. For example, react the mixture with succinic anhydride to convert the (S)-alcohol to its succinate ester, which can then be separated from the (R)-acetate by distillation.[1]

  • The separated acetate and succinate can then be hydrolyzed to afford the enantiopure (R)- and (S)-alcohols, respectively.

Protocol 2: Asymmetric Reduction of 4-(trimethylsilyl)-3-butyn-2-one using Candida parapsilosis**

Materials:

  • 4-(trimethylsilyl)-3-butyn-2-one

  • Immobilized Candida parapsilosis CCTCC M203011 cells

  • TEA-HCl buffer (100 mmol/L, pH 5.0)

  • 2-propanol

  • Ionic liquid (e.g., 1-(2'-hydroxyl)ethyl-3-methylimidazolium nitrate) (optional, can improve yield)

Procedure:

  • Prepare a reaction mixture containing 4-(trimethylsilyl)-3-butyn-2-one (3.0 mmol/L) in TEA-HCl buffer. For improved performance, the buffer can contain 10% (v/v) of a suitable ionic liquid.

  • Add 2-propanol (98.1 mmol/L) as a co-substrate for cofactor regeneration.

  • Add the immobilized C. parapsilosis cells (0.15 g/mL) to the mixture.

  • Incubate the reaction at 30°C with shaking (180 rpm).

  • Monitor the reaction progress by GC or HPLC.

  • Upon completion, separate the cells by filtration or centrifugation.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting (S)-4-trimethylsilyl-3-butyn-2-ol by column chromatography if necessary.[2]

Protocol 3: Diastereoselective Addition of (R)-4-Trimethylsilyl-3-butyn-2-yl Mesylate to an Aldehyde

Materials:

  • (R)-4-trimethylsilyl-3-butyn-2-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2)

  • Anhydrous diethyl ether or THF

  • Palladium(II) acetate

  • Triphenylphosphine

  • Diethylzinc (Et2Zn)

  • Aldehyde (e.g., isobutyraldehyde)

Procedure:

  • Mesylation: Dissolve (R)-4-trimethylsilyl-3-butyn-2-ol in CH2Cl2 and cool to 0°C. Add Et3N followed by the dropwise addition of MsCl. Stir the reaction at 0°C until completion. Wash the reaction mixture with cold dilute HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer and concentrate to obtain the mesylate.

  • Allenylzinc Formation and Aldehyde Addition: In a separate flask, prepare a Pd(0) catalyst by reducing Pd(OAc)2 with a suitable reducing agent in the presence of PPh3.

  • To the catalyst, add a solution of the (R)-mesylate in THF.

  • Add an excess of Et2Zn and stir for a short period to form the chiral allenylzinc reagent.

  • Cool the reaction mixture to -78°C and add the aldehyde.

  • Stir the reaction at -78°C until the starting materials are consumed.

  • Quench the reaction with saturated aqueous NH4Cl.

  • Extract the mixture with ether, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the resulting homopropargylic alcohol by column chromatography and determine the diastereomeric ratio by NMR spectroscopy.[1][3]

Visualizing the Workflows

Asymmetric Synthesis of Chiral this compound

Asymmetric_Synthesis_Workflow cluster_ketone Starting Material cluster_reduction Asymmetric Reduction cluster_product Enantiopure Products ketone 4-(Trimethylsilyl)- 3-butyn-2-one candida Candida parapsilosis ketone->candida Biocatalytic Reduction acetobacter Acetobacter sp. ketone->acetobacter Biocatalytic Reduction s_alcohol (S)-4-Trimethylsilyl- 3-butyn-2-ol (>99.9% ee) candida->s_alcohol r_alcohol (R)-4-Trimethylsilyl- 3-butyn-2-ol (>99% ee) acetobacter->r_alcohol

Caption: Asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one.

Kinetic Resolution of Racemic this compound

Kinetic_Resolution_Workflow cluster_resolution Enzymatic Kinetic Resolution cluster_products Separated Products cluster_hydrolysis Hydrolysis racemate Racemic This compound lipase Amano Lipase AK + Vinyl Acetate racemate->lipase r_acetate (R)-acetate lipase->r_acetate Selective Acylation s_alcohol (S)-alcohol lipase->s_alcohol Unreacted hydrolysis Hydrolysis r_acetate->hydrolysis r_alcohol r_alcohol hydrolysis->r_alcohol (R)-alcohol

References

A Spectroscopic Comparison of (R)- and (S)-4-Trimethylsilyl-3-butyn-2-ol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 28, 2025

This guide provides a detailed spectroscopic comparison of the enantiomers (R)- and (S)-4-Trimethylsilyl-3-butyn-2-ol, alongside their racemic mixture and the parent compound, 3-butyn-2-ol. This document is intended for researchers, scientists, and professionals in drug development who utilize chiral building blocks in organic synthesis. The information presented herein is supported by experimental data to facilitate the identification, characterization, and quality control of these compounds.

Introduction

Chiral propargyl alcohols are valuable intermediates in the synthesis of a wide range of pharmaceuticals and biologically active molecules. The stereochemistry of these building blocks is often crucial for the desired biological activity and efficacy of the final product. (R)- and (S)-4-Trimethylsilyl-3-butyn-2-ol are versatile chiral synthons, with the trimethylsilyl group serving as a protective group for the terminal alkyne, which can be readily removed under mild conditions. Accurate and reliable spectroscopic data is paramount for distinguishing between the enantiomers and for ensuring their chemical and stereochemical purity. This guide presents a comparative analysis of their spectroscopic properties.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (R)- and (S)-4-Trimethylsilyl-3-butyn-2-ol, the racemic mixture, and the parent compound 3-butyn-2-ol.

¹H NMR Data
Compoundδ (ppm)MultiplicityJ (Hz)Assignment
(R)-4-Trimethylsilyl-3-butyn-2-ol [1]4.52apparent pentet6.3CH(OH)
1.83d5.3OH
1.45d6.6CH₃
0.17sSi(CH₃)₃
(S)-4-Trimethylsilyl-3-butyn-2-ol [1]4.52apparent pentet6.3CH(OH)
1.83d5.3OH
1.45d6.6CH₃
0.17sSi(CH₃)₃
Racemic 4-Trimethylsilyl-3-butyn-2-ol 4.52apparent pentet6.3CH(OH)
1.83d5.3OH
1.45d6.6CH₃
0.17sSi(CH₃)₃
3-Butyn-2-ol 4.5-4.6q6.6CH(OH)
2.4-2.5d2.1C≡CH
1.8-1.9br sOH
1.4-1.5d6.6CH₃
¹³C NMR Data
Compoundδ (ppm)Assignment
(R)-4-Trimethylsilyl-3-butyn-2-ol [1]107.7C≡CSi
88.2C≡CSi
58.5CH(OH)
24.1CH₃
-0.20Si(CH₃)₃
(S)-4-Trimethylsilyl-3-butyn-2-ol [1]107.7C≡CSi
88.2C≡CSi
58.5CH(OH)
24.1CH₃
-0.20Si(CH₃)₃
Racemic this compound 107.7C≡CSi
88.2C≡CSi
58.5CH(OH)
24.1CH₃
-0.20Si(CH₃)₃
3-Butyn-2-ol 85.5C≡CH
71.9C≡CH
57.9CH(OH)
24.5CH₃
Infrared (IR) Spectroscopy Data
Compoundν (cm⁻¹)Assignment
(R)-4-Trimethylsilyl-3-butyn-2-ol [1]3334O-H stretch
2175C≡C stretch
(S)-4-Trimethylsilyl-3-butyn-2-ol [1]3334O-H stretch
2175C≡C stretch
Racemic this compound 3334O-H stretch
2175C≡C stretch
3-Butyn-2-ol ~3300O-H stretch
~3300≡C-H stretch
~2100C≡C stretch
Mass Spectrometry (MS) Data
Compoundm/zAssignmentNotes
This compound 142.08[M]⁺Predicted
127.06[M-CH₃]⁺Predicted
73.05[Si(CH₃)₃]⁺Predicted
3-Butyn-2-ol 70.04[M]⁺Experimental[2]
55.02[M-CH₃]⁺Experimental[2][3]
43.02[C₃H₃]⁺Experimental[2]
Optical Rotation Data
Compound[α]²⁰D (c, solvent)
(R)-4-Trimethylsilyl-3-butyn-2-ol [1]+22.4 (2.01, CHCl₃)
(S)-4-Trimethylsilyl-3-butyn-2-ol [1]-22.3 (2.55, CHCl₃)
Racemic this compound 0
3-Butyn-2-ol Not Applicable (Achiral)

Experimental Protocols

The following protocols are based on established literature procedures for the synthesis and characterization of the title compounds.

Synthesis of Racemic this compound

This procedure describes the synthesis of the racemic starting material.[1]

  • Reaction Setup: A flame-dried, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 3-butyn-2-ol and anhydrous tetrahydrofuran (THF).

  • Deprotonation: The solution is cooled to 0 °C, and a solution of ethylmagnesium bromide in THF is added dropwise. The mixture is stirred at 0 °C and then allowed to warm to room temperature.

  • Silylation: The reaction mixture is recooled to 0 °C, and chlorotrimethylsilane is added slowly. The mixture is stirred at 0 °C and then warmed to room temperature.

  • Workup: The reaction is quenched by pouring it into an ice-cold aqueous solution of hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by distillation to yield racemic this compound.

Enzymatic Resolution of (R)- and (S)-4-Trimethylsilyl-3-butyn-2-ol

This protocol outlines the kinetic resolution of the racemic alcohol to obtain the individual enantiomers.[1]

  • Enzymatic Acetylation: To a solution of racemic this compound in pentane are added Amano Lipase AK, vinyl acetate, and activated molecular sieves. The mixture is stirred at room temperature until approximately 50% conversion is reached (monitored by GC).

  • Separation: The mixture is filtered, and the solvent is removed by rotary evaporation to yield a mixture of (R)-4-trimethylsilyl-3-butyn-2-yl acetate and unreacted (S)-4-trimethylsilyl-3-butyn-2-ol.

  • Isolation of (S)-enantiomer: The mixture is dissolved in THF, and succinic anhydride, triethylamine, and DMAP are added. The mixture is heated to reflux. After cooling, the reaction is quenched with saturated aqueous sodium bicarbonate. The aqueous layer is acidified and extracted with diethyl ether to yield (S)-4-trimethylsilyl-3-butyn-2-yl succinate, which is then reduced with DIBAL-H to afford (S)-4-trimethylsilyl-3-butyn-2-ol.

  • Isolation of (R)-enantiomer: The (R)-4-trimethylsilyl-3-butyn-2-yl acetate from the initial separation is reduced with DIBAL-H to yield (R)-4-trimethylsilyl-3-butyn-2-ol.

  • Purification: Both enantiomers are purified by bulb-to-bulb distillation.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are recorded on a FTIR spectrometer as a thin film on NaCl plates.

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) source.

  • Optical Rotation: Specific rotation is measured on a polarimeter at the sodium D-line (589 nm) at 20 °C.

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for the synthesis and spectroscopic analysis of (R)- and (S)-4-Trimethylsilyl-3-butyn-2-ol.

G cluster_synthesis Synthesis & Resolution cluster_analysis Spectroscopic Analysis cluster_comparison Comparative Data racemate Racemic this compound resolution Enzymatic Resolution (Lipase, Vinyl Acetate) racemate->resolution r_acetate (R)-acetate resolution->r_acetate s_alcohol (S)-alcohol resolution->s_alcohol r_alcohol (R)-alcohol r_acetate->r_alcohol Reduction (DIBAL-H) nmr NMR (1H, 13C) s_alcohol->nmr ir IR s_alcohol->ir ms MS s_alcohol->ms polarimetry Polarimetry s_alcohol->polarimetry r_alcohol->nmr r_alcohol->ir r_alcohol->ms r_alcohol->polarimetry data_table Data Tables nmr->data_table ir->data_table ms->data_table polarimetry->data_table

Caption: Workflow for the synthesis, resolution, and spectroscopic analysis of the enantiomers.

Conclusion

The spectroscopic data presented in this guide provide a clear basis for the identification and differentiation of (R)- and (S)-4-Trimethylsilyl-3-butyn-2-ol. While ¹H NMR, ¹³C NMR, and IR spectroscopy are indistinguishable between the enantiomers, polarimetry is the definitive method for determining the absolute stereochemistry. The racemic mixture exhibits identical spectroscopic properties to the individual enantiomers, with the exception of a specific rotation of zero. Comparison with the parent compound, 3-butyn-2-ol, highlights the characteristic signals of the trimethylsilyl group in the NMR and IR spectra. The provided experimental protocols offer a reliable method for the synthesis and resolution of these valuable chiral building blocks.

References

Evaluating the efficiency of different catalysts for 4-Trimethylsilyl-3-butyn-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chiral propargyl alcohols is a critical process in the development of numerous pharmaceutical agents and complex organic molecules. Among these, 4-Trimethylsilyl-3-butyn-2-ol stands as a valuable chiral building block. The efficiency and stereoselectivity of its synthesis are paramount, with catalyst selection playing the pivotal role. This guide provides a comprehensive comparison of different catalytic systems for the synthesis of this compound, supported by experimental data to facilitate informed catalyst selection and process optimization.

Comparison of Catalytic Systems

The primary route to enantiomerically enriched this compound involves the asymmetric reduction of the prochiral ketone, 4-trimethylsilyl-3-butyn-2-one. This can be achieved through biocatalytic methods or chemical catalysis, each presenting distinct advantages in terms of yield, enantioselectivity, and operational parameters.

Quantitative Data Summary

The following table summarizes the performance of various catalytic systems in the synthesis of this compound.

Catalyst TypeCatalyst/BiocatalystSubstrateProduct EnantiomerYield (%)Enantiomeric Excess (e.e., %)Key Reaction Conditions
Biocatalyst Immobilized Candida parapsilosis CCTCC M203011 cells4-trimethylsilyl-3-butyn-2-one(S)-4-trimethylsilyl-3-butyn-2-ol81.3>99.9pH 5.0, 30 °C, 65.3 mM co-substrate, 3.0 mM substrate
Biocatalyst Lyophilized Acetobacter sp. CCTCC M2090614-trimethylsilyl-3-butyn-2-one(R)-4-trimethylsilyl-3-butyn-2-ol97.7>99Aqueous/C4MIm·PF6 biphasic system, pH 5.5, 30 °C, 130 mM 2-propanol, 24 mM substrate
Chemical Catalyst RuCl--INVALID-LINK--4-triisopropylsilyl-3-butyn-2-one(S)-4-triisopropylsilyl-3-butyn-2-ol85>95Isopropyl alcohol, 1.5 h reaction time

Experimental Protocols

Biocatalytic Asymmetric Reduction with Candida parapsilosis

This protocol is adapted from studies on the synthesis of (S)-4-trimethylsilyl-3-butyn-2-ol.

a. Materials:

  • Immobilized Candida parapsilosis CCTCC M203011 cells

  • 4-trimethylsilyl-3-butyn-2-one

  • Co-substrate (e.g., isopropanol)

  • Buffer solution (pH 5.0)

b. Procedure:

  • In a temperature-controlled reactor, prepare a solution of 4-trimethylsilyl-3-butyn-2-one (3.0 mM) and the co-substrate (65.3 mM) in the buffer solution.

  • Add the immobilized Candida parapsilosis cells to the reaction mixture.

  • Maintain the reaction temperature at 30 °C with gentle agitation.

  • Monitor the reaction progress using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, separate the immobilized cells by filtration for potential reuse.

  • Extract the product from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain (S)-4-trimethylsilyl-3-butyn-2-ol.

Biocatalytic Asymmetric Reduction with Acetobacter sp.

This protocol is based on the synthesis of (R)-4-trimethylsilyl-3-butyn-2-ol in a biphasic system.

a. Materials:

  • Lyophilized Acetobacter sp. CCTCC M209061 cells

  • 4-trimethylsilyl-3-butyn-2-one

  • 2-propanol

  • Buffer solution (pH 5.5)

  • Ionic liquid (C4MIm·PF6)

b. Procedure:

  • Prepare a biphasic system with the ionic liquid and buffer solution in a 4:1 volume ratio.

  • Dissolve 4-trimethylsilyl-3-butyn-2-one (24 mM) and 2-propanol (130 mM) in the reaction medium.

  • Introduce the lyophilized Acetobacter sp. cells into the mixture.

  • Maintain the reaction at 30 °C with vigorous stirring to ensure adequate mixing of the two phases.

  • Monitor the conversion and enantiomeric excess by chiral GC or HPLC.

  • After the reaction is complete, separate the aqueous and ionic liquid phases.

  • Extract the product from both phases using an appropriate organic solvent.

  • Combine the organic extracts, dry, and concentrate.

  • Purify the product via column chromatography.

Asymmetric Transfer Hydrogenation with a Ruthenium Catalyst

This protocol is for the synthesis of the analogous (S)-4-triisopropylsilyl-3-butyn-2-ol and can be adapted for the trimethylsilyl derivative.

a. Materials:

  • 4-triisopropylsilyl-3-butyn-2-one

  • RuCl--INVALID-LINK-- catalyst

  • Isopropyl alcohol (anhydrous)

  • Dichloromethane (anhydrous)

b. Procedure:

  • In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., argon), dissolve 4-triisopropylsilyl-3-butyn-2-one in isopropyl alcohol.

  • In a separate vial, dissolve the ruthenium catalyst in a minimal amount of dichloromethane.

  • Add the catalyst solution to the substrate solution in one portion via syringe.

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by bulb-to-bulb distillation or column chromatography to yield (S)-4-triisopropylsilyl-3-butyn-2-ol.

Visualizing the Workflow and Mechanisms

To further elucidate the processes, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed catalytic cycles.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Catalytic Reaction cluster_workup Product Isolation start Start substrate Prepare Substrate Solution (Ketone in Solvent/Buffer) start->substrate catalyst Prepare Catalyst (Chemical or Biocatalyst) start->catalyst mix Combine Substrate and Catalyst substrate->mix catalyst->mix react Incubate/Stir under Controlled Conditions (Temp, pH, Time) mix->react monitor Monitor Reaction (GC/HPLC) react->monitor quench Quench Reaction / Separate Catalyst monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify Product (Distillation/Chromatography) extract->purify end Final Product purify->end

Caption: A generalized experimental workflow for the catalytic synthesis of this compound.

catalytic_cycles cluster_bio Biocatalytic Reduction Cycle cluster_chem Asymmetric Transfer Hydrogenation Cycle Enzyme Enzyme (Ketoreductase) Enzyme_NADPH Enzyme-NADPH Enzyme->Enzyme_NADPH + NADPH Enzyme_NADPH->Enzyme + Ketone - Alcohol - NADP+ Ketone 4-TMS-3-butyn-2-one Alcohol 4-TMS-3-butyn-2-ol NADP NADP+ NADPH NADPH NADP->NADPH Co-substrate Oxidation Cosubstrate Co-substrate (e.g., Isopropanol) Coproduct Co-product (e.g., Acetone) Ru_precatalyst [Ru]-Cl (Precatalyst) Ru_active [Ru]-H (Active Catalyst) Ru_precatalyst->Ru_active + iPrOH - Acetone - HCl Ru_active->Ru_precatalyst + Ketone - Alcohol iPrOH Isopropanol Acetone_chem Acetone Ketone_chem Substrate Ketone Alcohol_chem Product Alcohol

Caption: Proposed catalytic cycles for biocatalytic reduction and asymmetric transfer hydrogenation.

A comparative analysis of deprotection protocols for silylalkynes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Silylalkyne Deprotection Protocols

In the realm of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and materials science, terminal alkynes are invaluable building blocks. Their transient nature and acidity, however, necessitate the use of protecting groups. Silyl groups, such as Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), and Triisopropylsilyl (TIPS), are among the most frequently employed protecting groups for terminal alkynes due to their ease of installation, stability, and diverse methods of removal.[1][2]

The selection of an appropriate silyl group and the corresponding deprotection strategy is critical for the success of a synthetic sequence. This choice is governed by the relative stability of the silyl group and the compatibility of the cleavage conditions with other functional groups present in the molecule. Generally, the stability of silyl groups increases with steric hindrance around the silicon atom.[3] The established order of stability allows for orthogonal deprotection strategies, where one silyl group can be selectively removed in the presence of another.[1]

This guide provides a comparative analysis of common deprotection protocols for silylalkynes, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific synthetic challenges.

Relative Stability of Silyl Groups

The resistance of a silyl group to cleavage is a key factor in its selection. The stability is influenced by both steric and electronic factors and varies significantly with the reaction conditions (acidic, basic, or fluoride-mediated).

  • Under Acidic Conditions : Stability increases with steric bulk. The relative order of resistance to hydrolysis is: TMS < TES < TBDMS < TIPS.[3][4]

  • Under Basic Conditions : A similar trend is observed, although the differences can be less pronounced. The relative stability is: TMS < TES < TBDMS ≈ TBDPS < TIPS.[5][3]

  • Towards Fluoride Reagents : The reactivity is driven by the formation of the strong Si-F bond.[6] While steric hindrance plays a role, the general lability order is often TMS < TES < TIPS < TBDMS.[6] This differential reactivity is the foundation for many selective deprotection strategies.

Data Presentation: Comparison of Deprotection Protocols

The following table summarizes various protocols for the cleavage of common silylalkynes, highlighting the reagents, typical reaction times, and yields.

Silyl GroupReagent(s) and ConditionsTypical Reaction TimeTypical Yield (%)Notes & Chemoselectivity
TMS K₂CO₃, Methanol, rt1 - 3 hours>90%Mild and highly effective for TMS.[7] Tolerates many functional groups but can be sensitive to very base-labile groups.[8]
TMS TBAF, THF, 0 °C to rt20 min - 3 hours85 - 96%Very common and effective, but the inherent basicity of TBAF can cause side reactions with sensitive substrates.[9][10]
TMS DBU (cat. or stoich.), Acetonitrile/H₂O, 60 °C~40 minutesHighHighly chemoselective. Does not cleave bulkier silyl groups like TBDMS or TIPS, or other base-labile groups like esters.[11][12]
TMS AgNO₃ or AgOTf (cat.), MeOH/H₂O/DCM, rt2.5 - 23 hours79 - 86%Mild, catalytic method that is selective for TMS-alkynes in the presence of silyl ethers.[13][14]
TES TBAF, THF, rtVariableGoodGenerally more stable than TMS; requires slightly more forcing conditions.[15]
TBDMS TBAF, THF, rt to refluxHours to daysVariableSignificantly more stable than TMS. Deprotection with TBAF is slower and may require elevated temperatures.[4]
TIPS TBAF, THF, rt to refluxHours to daysVariableVery stable group. Deprotection with TBAF often requires a large excess of reagent and/or heat, which can be problematic for complex molecules.[9][16][17]
TIPS AgF (1.5 equiv), Methanol, rt; then 1M HCl3 - 7 hours80 - 95%An efficient and mild method for the deprotection of bulky TIPS-alkynes.[9][16] Tolerates various functional groups including silyl ethers.[9][17]
TIPS HF-Pyridine, THF, 0 °C to rtVariableGoodEffective for stubborn silyl groups, but HF is highly corrosive and requires special handling precautions (e.g., plastic labware).[18]

Experimental Protocols

Detailed methodologies for key deprotection experiments are provided below.

Protocol 1: General Deprotection of a TMS-Alkyne using Potassium Carbonate

This method is one of the most common and mildest procedures for cleaving TMS from a terminal alkyne.[7]

  • Reaction Setup : Dissolve the TMS-protected alkyne (1.0 equiv.) in methanol (typically 0.1-0.2 M concentration).

  • Reagent Addition : Add anhydrous potassium carbonate (K₂CO₃) (0.1-0.5 equiv.) to the solution at room temperature.

  • Reaction Monitoring : Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up : Upon completion, filter the mixture to remove the solid potassium carbonate. Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extraction : Redissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel if necessary.[7]

Protocol 2: Deprotection of a TIPS-Alkyne using Silver Fluoride

This protocol is particularly effective for the removal of sterically hindered silyl groups like TIPS, where other methods may fail or give low yields.[16][17]

  • Reaction Setup : In a flask protected from light (e.g., covered in aluminum foil), dissolve the TIPS-protected alkyne (1.0 equiv.) in methanol (0.1 M) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition : Add silver fluoride (AgF) (1.5 equiv.) to the solution.

  • Reaction Monitoring : Stir the reaction mixture at room temperature (23 °C). Monitor the disappearance of the starting material by TLC. Reaction times typically range from 3 to 7 hours.[16]

  • Hydrolysis : Once the starting material is consumed, add 1 M aqueous hydrochloric acid (HCl) (3.0 equiv.) and stir the mixture for an additional 10 minutes to hydrolyze the intermediate silver acetylide.

  • Work-up : Filter the mixture through a pad of Celite® to remove the silver salts.

  • Extraction : Extract the filtrate with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude terminal alkyne can be purified by column chromatography.[16]

Protocol 3: Selective Deprotection of a TMS-Alkyne using DBU

This method offers excellent chemoselectivity, leaving bulkier silyl groups and other base-sensitive functionalities intact.[11]

  • Reaction Setup : Dissolve the TMS-protected alkyne (1.0 equiv.) in acetonitrile containing a small amount of water (e.g., 9:1 ACN:H₂O).

  • Reagent Addition : Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 to 1.0 equiv.).

  • Reaction Conditions : Stir the mixture at 60 °C.

  • Reaction Monitoring : Monitor the reaction by TLC. Full conversion is typically achieved within 40 minutes with stoichiometric DBU.

  • Work-up : After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and wash with a mild aqueous acid (e.g., 1 M HCl or saturated NH₄Cl) to remove the DBU.

  • Extraction : Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify the product via flash chromatography as needed.

Mandatory Visualization

The following diagrams illustrate the workflows and logical relationships in silylalkyne deprotection.

G cluster_reagents Deprotection Reagents Silylalkyne Silyl-Protected Alkyne (R-C≡C-SiR'₃) Fluoride Fluoride Source (TBAF, HF•py) Silylalkyne->Fluoride Base Base-Mediated (K₂CO₃/MeOH, DBU) Silylalkyne->Base Metal Metal-Mediated (AgF, AgNO₃) Silylalkyne->Metal TerminalAlkyne Terminal Alkyne (R-C≡C-H) Fluoride->TerminalAlkyne Base->TerminalAlkyne Metal->TerminalAlkyne

Caption: General workflow for the deprotection of silylalkynes.

G cluster_stability Silyl Group Stability (Increasing →) cluster_reagents Applicable Reagents TMS TMS (Least Stable) TES TES TBDMS TBDMS TIPS TIPS (Most Stable) K2CO3 K₂CO₃/MeOH K2CO3->TMS Mild, Selective DBU DBU DBU->TMS Highly Selective TBAF TBAF TBAF->TMS TBAF->TES TBAF->TBDMS Slower TBAF->TIPS Forced Conditions AgF AgF AgF->TIPS Mild, Effective

References

Benchmarking the reactivity of 4-Trimethylsilyl-3-butyn-2-ol against similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the chemical reactivity of 4-Trimethylsilyl-3-butyn-2-ol against key analogues. The inclusion of a trimethylsilyl (TMS) group, a common protecting group for terminal alkynes, imparts distinct reactivity patterns compared to its non-silylated counterpart (3-butyn-2-ol) and analogues with bulkier silyl groups, such as the triisopropylsilyl (TIPS) derivative. Understanding these differences is crucial for strategic synthetic planning.

The primary points of comparison revolve around the reactivity of the two key functional groups: the secondary propargylic alcohol and the silyl-substituted alkyne. We will explore key transformations including oxidation of the alcohol, rearrangement of the propargylic system, and reactions involving the carbon-silicon bond, namely desilylation and subsequent coupling reactions.

Data Presentation: Reactivity Comparison

The following tables summarize the reactivity of this compound and its analogues in several key organic transformations.

Table 1: Oxidation of Secondary Propargylic Alcohols

SubstrateOxidizing Agent / Catalyst SystemProductYield (%)Reaction Time (h)Reference
This compoundFe(NO₃)₃·9H₂O / TEMPO / NaCl, O₂ (1 atm), Toluene, rt4-(Trimethylsilyl)-3-butyn-2-one90 (on gram scale)12[1]
4-Triisopropylsilyl-3-butyn-2-olMnO₂, CH₂Cl₂4-Triisopropylsilyl-3-butyn-2-one87-890.5[2]
Secondary Alcohols (General)PCC, CH₂Cl₂KetoneGood to ExcellentVariable[3][4]
Secondary Alcohols (General)Dess-Martin Periodinane, CH₂Cl₂KetoneGood to ExcellentVariable[3][4]

Table 2: Meyer-Schuster Rearrangement

SubstrateCatalyst / ConditionsProductOutcomeReference
This compound(OH)P(O)H₂ (10 mol%), Toluene, 110 °CRearrangement ProductNo rearrangement observed; ether byproduct formed[5]
Secondary Propargylic Alcohols (Terminal Alkyne)p-Toluenesulfonic acid (PTSA)α,β-Unsaturated AldehydeRearrangement occurs[5][6]
Secondary Propargylic Alcohols (Internal Alkyne)Acid Catalysis (Brønsted or Lewis)α,β-Unsaturated KetoneRearrangement is a general reaction[6][7]
Tertiary Propargylic AlcoholsStrong AcidRupe Rearrangement competesOften forms α,β-unsaturated methyl ketones[6]

Table 3: Desilylation (Protecting Group Cleavage)

SubstrateReagent / ConditionsProductRelative Rate / SelectivityReference
This compoundK₂CO₃, MeOH3-Butyn-2-olFast[8]
This compoundTBAF, THF3-Butyn-2-olFast[8]
4-Triisopropylsilyl-3-butyn-2-olTBAF, THF3-Butyn-2-olSlower than TMS cleavage[8][9]
4-Triisopropylsilyl-3-butyn-2-olAgF, MeOH3-Butyn-2-olEffective for robust TIPS group[10]
Di-silyl Alkyne (TMS & TIPS)K₂CO₃, THF/MeOHTIPS-alkyneSelective cleavage of TMS group[8]

Table 4: Sonogashira Cross-Coupling Reactivity

SubstrateReaction TypeReactivityRationaleReference
This compoundDirect CouplingUnreactiveThe TMS group acts as a protecting group, preventing the formation of a copper acetylide intermediate under standard conditions.[11][11][12]
3-Butyn-2-ol (from desilylation)Direct CouplingReactiveThe terminal alkyne possesses an acidic proton, allowing it to readily participate in the Sonogashira catalytic cycle.[13][14][13]
This compoundIn Situ Desilylation-CouplingReactiveA fluoride source (e.g., CsF) cleaves the TMS group in situ, generating the reactive terminal alkyne for immediate coupling.[15][15]

Experimental Protocols

Oxidation of this compound to 4-(Trimethylsilyl)-3-butyn-2-one[1]
  • Materials : this compound, Fe(NO₃)₃·9H₂O, TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl), NaCl, Toluene.

  • Procedure : To a solution of this compound (10 mmol) in toluene (50 mL) is added Fe(NO₃)₃·9H₂O (0.1 mmol), TEMPO (0.1 mmol), and NaCl (1 mmol). The flask is flushed with oxygen, and an oxygen balloon is attached. The mixture is stirred vigorously at room temperature for 12 hours. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield 4-(trimethylsilyl)-3-butyn-2-one.

Desilylation of an Acetylenic TMS Group using K₂CO₃/MeOH[8]
  • Materials : TMS-protected alkyne (e.g., this compound), Potassium Carbonate (K₂CO₃), Methanol (MeOH).

  • Procedure : The TMS-protected alkyne (1 mmol) is dissolved in methanol (10 mL). To this solution, potassium carbonate (2 mmol) is added. The mixture is stirred at room temperature and monitored by TLC. The reaction is typically complete within a few hours. Upon completion, the methanol is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is separated, dried over anhydrous MgSO₄, filtered, and concentrated to yield the deprotected terminal alkyne.

In Situ Desilylation and Sonogashira Coupling[15]
  • Materials : Aryl bromide, this compound, PdCl₂(PPh₃)₂, PPh₃, CuI, CsF, Triethylamine, Water, PEG-200.

  • Procedure : A flask is charged with the aryl bromide (1 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), PPh₃ (0.04 mmol), CuI (0.02 mmol), and CsF (2 mmol). The flask is evacuated and backfilled with an inert gas. Triethylamine (3 mL), water (0.3 mL), PEG-200 (0.1 mmol), and this compound (1.2 mmol) are added. The mixture is heated (e.g., to 60-80 °C) and stirred until the starting material is consumed (monitored by GC or TLC). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Visualizations

experimental_workflow cluster_oxidation Oxidation Protocol start_ox 4-TMS-3-butyn-2-ol reagents_ox Fe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂, Toluene, rt start_ox->reagents_ox 1. Add Reagents stir_ox Stir 12h at rt reagents_ox->stir_ox 2. React workup_ox Filter & Concentrate stir_ox->workup_ox 3. Workup purify_ox Column Chromatography workup_ox->purify_ox 4. Purify end_ox 4-TMS-3-butyn-2-one purify_ox->end_ox

Caption: Workflow for the aerobic oxidation of this compound.

reactivity_pathways A 4-TMS-3-butyn-2-ol B Oxidation A->B [O] D Desilylation (e.g., K₂CO₃/MeOH) A->D F⁻ or Base H Meyer-Schuster Rearrangement A->H C 4-TMS-3-butyn-2-one B->C E 3-Butyn-2-ol (Terminal Alkyne) D->E F Sonogashira Coupling E->F Ar-X, Pd/Cu cat. G Coupled Product F->G I No Reaction (under specific acidic cond.) H->I

References

Safety Operating Guide

Navigating the Disposal of 4-Trimethylsilyl-3-butyn-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. For researchers, scientists, and drug development professionals handling 4-Trimethylsilyl-3-butyn-2-ol, a flammable and potentially hazardous compound, adherence to proper disposal protocols is paramount. This guide provides essential safety information and a procedural framework for the responsible management of this chemical waste.

Core Safety and Handling Precautionary Measures

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate care. This compound is classified as a flammable liquid.[1][2][3][4] Therefore, it is imperative to keep it away from heat, sparks, open flames, and hot surfaces.[1][2][3][4][5][6][7][8] Smoking is strictly prohibited in areas where this chemical is handled or stored.[1][2][5][6][7][8] The container should be kept tightly closed in a dry, cool, and well-ventilated place.[1][2][3][4][5][6][7][8]

Personal protective equipment (PPE) is mandatory. This includes wearing protective gloves, eye protection, and face protection.[1][2][5][6][8] In case of skin or hair contact, immediately remove all contaminated clothing and rinse the affected area with water or shower.[1][5]

Spill Management and Containment

In the event of a spill, immediate action is required to contain the substance and prevent its spread. Cover drains to avoid environmental contamination.[1][5][6] The spilled material should be absorbed using an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder.[3][4][7][9][10] Use only non-sparking tools and explosion-proof equipment during the cleanup process.[1][2][3][4][5][6][7][8] The collected material must then be placed in a suitable, closed container for disposal.[3][4][7][9][10]

Disposal Protocol for this compound

The primary and universally recommended method for the disposal of this compound is to entrust it to an approved waste disposal plant.[1][2][3][4][5][6][9] It is crucial to adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][6] Do not empty this chemical into drains.[3][5][6]

The following table summarizes the key disposal-related information derived from safety data sheets.

ParameterGuidelineSource Citation
Primary Disposal Method Dispose of contents/container to an approved waste disposal plant.[1][2][3][4][5][6][9]
Waste Classification Waste is classified as hazardous.[4]
Container Handling Leave chemicals in original containers. Do not mix with other waste. Handle uncleaned containers as the product itself.[6]
Spill Cleanup Material Use inert absorbent material (e.g., sand, silica gel).[3][4][7][9][10]
Environmental Precautions Do not let product enter drains. Prevent fire extinguishing water from contaminating surface water or groundwater systems.[1][3][5][6]

Experimental Protocols for Chemical Neutralization

Currently, there are no widely documented or recommended experimental protocols for the on-site neutralization or chemical degradation of this compound for disposal purposes by individual researchers. The management of organosilicon compounds often involves specialized processes such as high-temperature incineration with afterburners and scrubbers or chemical recycling through depolymerization, which are conducted at dedicated waste management facilities.[7][11] Attempting to neutralize this compound in a standard laboratory setting without validated procedures could lead to unsafe conditions and the generation of other hazardous byproducts.

Disposal Decision Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes safety, regulatory compliance, and the use of certified disposal services.

DisposalWorkflow Disposal Workflow for this compound cluster_assessment Initial Assessment cluster_segregation Segregation & Storage cluster_disposal Disposal Process start Identify this compound Waste check_contamination Is the waste contaminated with other chemicals? start->check_contamination segregate_pure Segregate as pure waste in a labeled, sealed container. check_contamination->segregate_pure No segregate_mixed Segregate as mixed hazardous waste. Document all components. check_contamination->segregate_mixed Yes storage Store in a cool, dry, well-ventilated area away from ignition sources. segregate_pure->storage segregate_mixed->storage contact_ehs Contact Environmental Health & Safety (EHS) or designated waste management provider. storage->contact_ehs provide_info Provide Safety Data Sheet (SDS) and waste characterization. contact_ehs->provide_info schedule_pickup Arrange for collection by a certified hazardous waste handler. provide_info->schedule_pickup end_point Waste is transported to an approved disposal facility for incineration or other treatment. schedule_pickup->end_point

Disposal Workflow for this compound

By adhering to these guidelines, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and your local EHS office for guidance.

References

Personal protective equipment for handling 4-Trimethylsilyl-3-butyn-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Trimethylsilyl-3-butyn-2-ol. The following procedures are based on available safety data for structurally similar compounds and general best practices for handling organosilicon compounds.

Hazard Identification and Classification

While a specific Safety Data Sheet (SDS) for this compound was not available, the hazards can be inferred from the closely related compound, 4-(Trimethylsilyl)-3-butyn-2-one. Users should handle this compound with the assumption that it presents similar risks.

Hazard ClassHazard StatementPrecautionary Statement Codes
Flammable liquids (Category 3)H226: Flammable liquid and vapor.[1][2]P210, P233, P240, P241, P242, P243, P370+P378, P403+P235, P501.[2]
Skin irritation (Category 2)H315: Causes skin irritation.[1]P264, P280, P302+P352, P332+P313, P362+P364.
Eye irritation (Category 2)H319: Causes serious eye irritation.[1]P264, P280, P305+P351+P338, P337+P313.
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.[1]P261, P271, P304+P340, P312, P403+P233, P405, P501.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on general guidelines for handling organosilicon compounds and related chemicals.[3][4][5]

Body PartRecommended ProtectionMaterial/Standard
Eyes/Face Safety goggles with side shields or a face shield.[4]Must meet ANSI Z.87.1 1989 standard.
Hands Chemical-resistant gloves.[4]Nitrile rubber, neoprene, or butyl rubber are recommended.[4] Avoid latex gloves.[4]
Body Lab coat or chemical-resistant apron.[4] For large volumes, a chemical-resistant suit may be necessary.[4]Flame-retardant material is recommended.
Respiratory Use in a well-ventilated area is essential.[3] If ventilation is inadequate or there is a risk of inhaling vapors, a respirator is required.[3][4]N95 respirator for low concentrations or a Powered Air-Purifying Respirator (PAPR) with organic vapor cartridges for high-risk operations.[4]
Feet Closed-toe shoes.[4]---

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Ensure a chemical fume hood is operational and available for use.[6]

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[6]

  • Remove all potential ignition sources from the work area, such as open flames, hot plates, and spark-producing equipment.[6][7]

  • Ground all equipment to prevent static discharge.[7][8]

  • Don all required personal protective equipment as outlined in the table above.

2. Handling the Chemical:

  • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[6]

  • When transferring the liquid, pour slowly and carefully to avoid splashing.[3]

  • Keep the container tightly closed when not in use to prevent the release of flammable vapors.[2][8]

3. In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is large or you are not trained to handle it, alert your institution's emergency response team.

  • For small spills, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[7]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[7]

  • Clean the spill area thoroughly.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all excess chemical and contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour this chemical down the drain.

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_spill 3. Spill Response cluster_disposal 4. Disposal prep_fume_hood Verify Fume Hood Operation prep_safety_equipment Check Eyewash/Shower prep_fume_hood->prep_safety_equipment prep_ignition Remove Ignition Sources prep_safety_equipment->prep_ignition prep_ppe Don Appropriate PPE prep_ignition->prep_ppe handle_in_hood Work in Fume Hood prep_ppe->handle_in_hood handle_transfer Careful Transfer handle_in_hood->handle_transfer spill_evacuate Evacuate Area handle_in_hood->spill_evacuate If Spill Occurs handle_close_container Keep Container Closed handle_transfer->handle_close_container dispose_collect Collect Hazardous Waste handle_close_container->dispose_collect End of Experiment spill_absorb Absorb Spill spill_evacuate->spill_absorb spill_collect Collect Waste spill_absorb->spill_collect spill_collect->dispose_collect dispose_follow_regs Follow Institutional Protocols dispose_collect->dispose_follow_regs

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Trimethylsilyl-3-butyn-2-ol
Reactant of Route 2
4-Trimethylsilyl-3-butyn-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.